molecular formula C42H82O6 B12406726 PEG2000-DGG

PEG2000-DGG

Numéro de catalogue: B12406726
Poids moléculaire: 683.1 g/mol
Clé InChI: NCSNIEUPEZYVMN-FAIXQHPJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PEG2000-DGG is a useful research compound. Its molecular formula is C42H82O6 and its molecular weight is 683.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C42H82O6

Poids moléculaire

683.1 g/mol

Nom IUPAC

[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C42H82O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(43)47-39-40(38-46-37-36-45-3)48-42(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h40H,4-39H2,1-3H3/t40-/m0/s1

Clé InChI

NCSNIEUPEZYVMN-FAIXQHPJSA-N

SMILES isomérique

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COCCOC)OC(=O)CCCCCCCCCCCCCCCCC

SMILES canonique

CCCCCCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCCCCCC

Origine du produit

United States

Foundational & Exploratory

Physicochemical Properties of PEG2000-Dendron G2 Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of PEG2000-Dendron G2 (referred to as PEG2000-DGG), a class of amphiphilic block copolymers with significant potential in drug delivery and nanotechnology. These conjugates self-assemble in aqueous environments to form micellar nanostructures, offering a versatile platform for the encapsulation and targeted delivery of therapeutic agents. This document details their synthesis, micellar characteristics, and the experimental protocols used for their characterization.

Core Physicochemical Properties

The conjugation of a hydrophilic polyethylene glycol (PEG) chain of approximately 2000 Da with a hydrophobic second-generation (G2) dendron creates an amphiphilic molecule that can spontaneously form core-shell micellar structures in aqueous solutions. The physicochemical properties of these micelles are critical for their application as drug delivery vehicles.

A key study by Kim et al. (2005) investigated urethane-amide dendrons coupled with a methoxy-terminated PEG2000 (MeO-PEG, Mn = 2000). The second-generation dendron conjugate (PEG-2GOc) demonstrated clear micelle formation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of PEG2000-G2 dendron conjugate micelles based on available literature.

PropertyValueMethod of DeterminationReference
Critical Micelle Concentration (CMC) 7.5 mg/LFluorescence Spectroscopy (Pyrene probe)[1]
Mean Hydrodynamic Diameter 90 nmDynamic Light Scattering (DLS)[1]
Zeta Potential -7.32 mVDynamic Light Scattering (DLS)[2]

Note: The zeta potential value is for a PEG-citrate G2 dendrimer, which serves as an example of a PEGylated G2 dendron. The surface charge can vary depending on the specific chemistry of the dendron's terminal groups.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound nanoparticles. The following sections outline the standard experimental protocols for determining the key physicochemical parameters.

Synthesis of PEG2000-Dendron G2 Conjugate

The synthesis of PEG-dendron conjugates typically involves a convergent approach where the dendron is first synthesized and then coupled to the PEG chain.[1]

Materials:

  • Methoxy-poly(ethylene glycol) (MeO-PEG, Mn = 2000)

  • Second-generation urethane-amide dendron with a focal point reactive group

  • Coupling agents (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP))

  • Appropriate solvents (e.g., dichloromethane, dimethylformamide)

Procedure:

  • Activate the focal point of the G2 dendron.

  • React the activated dendron with the terminal hydroxyl group of MeO-PEG2000 in the presence of coupling agents.

  • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature for a specified period (e.g., 24-48 hours).

  • Purify the resulting this compound conjugate using techniques such as dialysis or size exclusion chromatography to remove unreacted starting materials and byproducts.

  • Characterize the final product using techniques like ¹H NMR and FTIR spectroscopy to confirm the successful conjugation.[3]

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which the amphiphilic molecules begin to self-assemble into micelles. It is a critical indicator of the stability of the micelles upon dilution in the bloodstream. Fluorescence spectroscopy using a hydrophobic probe like pyrene is a common and sensitive method for CMC determination.[4][5][6]

Materials:

  • This compound conjugate

  • Pyrene (fluorescent probe)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

  • Aliquot the pyrene solution into a series of vials and evaporate the solvent to form a thin film of pyrene.

  • Prepare a series of aqueous solutions of the this compound conjugate with concentrations spanning the expected CMC.

  • Add the polymer solutions to the pyrene-coated vials and allow them to equilibrate overnight in the dark to ensure the partitioning of pyrene into the micellar cores.

  • Measure the fluorescence emission spectra of pyrene (typically with an excitation wavelength of around 335 nm).

  • Plot the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum against the logarithm of the polymer concentration.

  • The CMC is determined from the inflection point of this plot, where a significant change in the I₁/I₃ ratio occurs, indicating the partitioning of pyrene from the polar aqueous environment to the nonpolar micellar core.[6]

Measurement of Hydrodynamic Size and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in a solution. The zeta potential, which indicates the surface charge and stability of the nanoparticles, is also typically measured using an instrument based on DLS principles.[7][8][9]

Materials:

  • Aqueous dispersion of this compound micelles

  • DLS instrument with a zeta potential measurement capability

  • Disposable cuvettes

Procedure for Hydrodynamic Size:

  • Prepare a dilute, dust-free sample of the this compound micelle solution in a suitable buffer. Filtration through a 0.22 µm or 0.45 µm filter is recommended.[10]

  • Place the sample in a clean cuvette and insert it into the DLS instrument.

  • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Perform the DLS measurement, where the instrument's software will analyze the fluctuations in scattered light intensity to calculate the translational diffusion coefficient, and subsequently the hydrodynamic diameter using the Stokes-Einstein equation.

  • The polydispersity index (PDI) will also be provided, indicating the breadth of the size distribution.

Procedure for Zeta Potential:

  • Prepare the sample in a low ionic strength buffer to ensure sufficient particle mobility.

  • Inject the sample into a specialized zeta potential cell, taking care to avoid air bubbles.

  • Place the cell into the instrument.

  • The instrument applies an electric field across the sample, causing the charged particles to move.

  • The velocity of the particles (electrophoretic mobility) is measured by laser Doppler velocimetry.

  • The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.[8]

Visualizations

Experimental Workflow for Physicochemical Characterization

G Figure 1. Experimental Workflow for Characterization of this compound Micelles cluster_synthesis Synthesis & Purification synthesis Synthesis of This compound purification Purification (Dialysis/SEC) synthesis->purification cmc CMC Determination (Fluorescence Spectroscopy) purification->cmc Characterize Micelle Stability dls Hydrodynamic Size & PDI (DLS) purification->dls Characterize Size Properties zeta Zeta Potential (DLS-based) purification->zeta Characterize Surface Charge

Figure 1. Workflow for this compound Characterization
Cellular Uptake Signaling Pathway

The cellular uptake of PEGylated nanoparticles, including dendrimer-based systems, is a complex process that can occur through various endocytic pathways. PEGylation is known to reduce non-specific protein adsorption, prolonging circulation time and potentially altering the primary uptake mechanism.[11][12]

G Figure 2. Generalized Cellular Uptake Pathways for PEGylated Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cellular Interior cluster_membrane Cell Membrane cluster_cytosol Cytosol peg_np This compound Nanoparticle clathrin Clathrin-mediated Endocytosis peg_np->clathrin caveolae Caveolae-mediated Endocytosis peg_np->caveolae macro Macropinocytosis peg_np->macro endosome Early Endosome clathrin->endosome caveolae->endosome macro->endosome lysosome Late Endosome/ Lysosome endosome->lysosome release Drug Release lysosome->release

References

PEG2000-DGG structure and chemical composition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure and Chemical Composition of DMG-PEG2000

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylated lipids are fundamental components in the design of advanced drug delivery systems, particularly lipid nanoparticles (LNPs) utilized for nucleic acid therapies like mRNA vaccines.[1][2] One such critical excipient is 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly referred to as DMG-PEG2000.[3][4] This synthetic lipid plays a pivotal role in the formulation, stability, and in vivo performance of LNPs. For instance, it is a key component in the drug delivery system for the Moderna COVID-19 vaccine.[1]

This technical guide provides a comprehensive overview of the chemical structure, composition, physicochemical properties, and analytical characterization of DMG-PEG2000. It is intended to serve as a resource for researchers and professionals involved in the development of nanomedicines.

Chemical Structure and Composition

DMG-PEG2000 is an amphiphilic polymer, meaning it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties.[3] Its structure is modular, consisting of three distinct parts: a hydrophobic lipid anchor, a hydrophilic polymer chain, and a linker connecting them.[3]

  • Hydrophobic Anchor (The "DGG" component): The anchor is 1,2-dimyristoyl-rac-glycerol (DMG). It consists of a glycerol backbone to which two myristoyl fatty acid chains are attached via ester bonds. Each myristoyl chain is a saturated 14-carbon fatty acid. This lipid moiety allows the molecule to securely embed within the lipid bilayer of a nanoparticle.[3][4]

  • Hydrophilic Chain: The hydrophilic part is a methoxy-terminated polyethylene glycol (mPEG) chain with an average molecular weight of approximately 2000 Daltons (Da).[3] This long, flexible, and water-soluble polymer chain extends from the nanoparticle surface into the aqueous environment, forming a protective hydration layer.[3][5]

  • Linker: The glycerol anchor and the PEG chain are covalently linked. The full chemical name, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, indicates the PEG chain is attached at the 3rd position of the glycerol backbone.[6]

The combination of these components results in a molecule with the CAS Registry Number 160743-62-4.[3][7]

Physicochemical Properties

The unique amphiphilic structure of DMG-PEG2000 dictates its physicochemical properties, which are crucial for its function in drug delivery formulations. In aqueous solutions, these molecules self-assemble into micellar structures when their concentration exceeds the critical micelle concentration (CMC).[3]

Table 1: Physicochemical Properties of DMG-PEG2000

Property Value References
Chemical Name 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 [2][3]
Synonyms DMG-PEG(2000), mPEG-DMG [6][7]
CAS Number 160743-62-4 [3][7]
Average Molecular Weight ~2509.2 g/mol [2][3]
Molecular Formula (C₂H₄O)nC₃₂H₆₂O₅ [6]
Appearance White or off-white solid powder or waxy flakes [3][8]
Solubility Soluble in organic solvents (Ethanol, Methanol, DMSO, Chloroform) and hot water. [2][3][6]
Storage Conditions -20°C, protected from light and moisture. [3][9]
Purity (Commercial Batches) Typically >98.5% [10]

| Stability | Ester bonds may undergo hydrolysis. Stable for ≥4 years under proper storage. |[3][9] |

Synthesis and Manufacturing

The synthesis of PEG-lipid conjugates like DMG-PEG2000 generally involves the covalent attachment of a pre-functionalized PEG chain to the lipid anchor. While specific proprietary methods may vary, a general synthetic strategy involves reacting an activated PEG derivative with the dimyristoyl glycerol lipid.

A plausible synthetic workflow is outlined below. This involves activating the terminal hydroxyl group of mPEG2000 (e.g., via mesylation or tosylation) to make it a good leaving group, followed by a nucleophilic substitution reaction with 1,2-dimyristoyl-rac-glycerol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediate cluster_purification Purification cluster_product Final Product mPEG mPEG2000-OH Activation Step 1: Activation (e.g., Mesyl Chloride, Triethylamine) mPEG->Activation DMG 1,2-Dimyristoyl-rac-glycerol Coupling Step 2: Coupling Reaction (Nucleophilic Substitution) DMG->Coupling ActivatedPEG Activated mPEG2000 (e.g., mPEG2000-OMs) Activation->ActivatedPEG Purify Chromatography / Recrystallization Coupling->Purify ActivatedPEG->Coupling FinalProduct DMG-PEG2000 Purify->FinalProduct

Fig. 1: Generalized workflow for the synthesis of DMG-PEG2000.

Experimental Protocols for Characterization

A suite of analytical techniques is required to confirm the structure, purity, and quality of DMG-PEG2000. These methods are essential for quality control in both research and manufacturing settings.[10]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful tool for confirming the chemical structure and assessing the purity of PEG conjugates.[11][12]

  • Objective: To verify the presence of all key structural components (PEG chain, methoxy terminus, glycerol backbone, and myristoyl chains) and to determine the degree of PEGylation.

  • Sample Preparation: Dissolve a small amount of DMG-PEG2000 in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).

  • Data Acquisition: Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

  • Expected Signals:

    • A large, characteristic peak for the repeating ethylene oxide units (-O-CH₂-CH₂-) of the PEG backbone, typically around δ = 3.6 ppm.[13]

    • A singlet for the terminal methoxy group (-OCH₃) protons around δ = 3.3 ppm.

    • Signals corresponding to the protons on the glycerol backbone and the aliphatic protons of the two myristoyl chains.

  • Advanced Analysis: For large polymers like PEG2000, ¹H-¹³C coupling can cause satellite peaks to appear alongside the main PEG signal.[14] While often overlooked, these coupled peaks can be accurately integrated to determine the polymer's molecular weight and the efficiency of conjugation.[11][14]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and, importantly, the molecular weight distribution (polydispersity) of the polymer.

  • Objective: To confirm the average molecular weight and assess the distribution of PEG chain lengths in the sample.

  • Techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are commonly employed.[10][15][16]

  • Sample Preparation: The sample is mixed with a suitable matrix (for MALDI) or dissolved in an appropriate solvent (for ESI) for analysis.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to an individual oligomer with a different number of ethylene oxide units.[15] The peaks are typically separated by 44 Da (the mass of one ethylene oxide monomer). Often, these are observed as sodium adducts ([M+Na]⁺).[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of DMG-PEG2000 and quantifying any synthesis-related or degradation-related impurities.[10][17]

  • Objective: To separate the main DMG-PEG2000 component from impurities such as free fatty acids, free glycerol, or unreacted PEG.[10]

  • Column: A reverse-phase column is typically used.

  • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water, methanol, acetonitrile) is common.[17]

  • Detector: Since PEG-lipids lack a strong UV chromophore, universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are required.[10] An HPLC-CAD method has been specifically optimized for the impurity profiling of DMG-PEG2000.[10]

  • Validation: The method should be validated for linearity, precision, accuracy, and sensitivity to be considered a stability-indicating assay.[17]

Analytical_Workflow cluster_analysis Analytical Characterization cluster_results Information Obtained Sample DMG-PEG2000 Bulk Sample NMR ¹H-NMR Spectroscopy Sample->NMR MS Mass Spectrometry (e.g., MALDI-TOF) Sample->MS HPLC HPLC (with CAD or ELSD) Sample->HPLC Structure Structural Confirmation NMR->Structure MW_Dist Molecular Weight & Polydispersity MS->MW_Dist Purity Purity & Impurity Profile HPLC->Purity

Fig. 2: Analytical workflow for the characterization of DMG-PEG2000.

Role in Drug Delivery: The "Stealth" Effect

The primary function of DMG-PEG2000 in lipid nanoparticles is to create a "stealth" effect, which significantly improves the pharmacokinetic profile of the drug carrier.[5] This is not a signaling pathway in the classical sense but a critical physicochemical mechanism that dictates the biological fate of the nanoparticle.

  • Steric Stabilization: The DMG anchor incorporates into the LNP's outer lipid layer, while the long, hydrophilic PEG2000 chains project outwards.[3] This creates a dense, neutral, and water-rich corona around the nanoparticle.[5] This layer physically prevents nanoparticles from aggregating, enhancing colloidal stability.[18][19]

  • Reduced Opsonization: In the bloodstream, foreign particles are typically coated by plasma proteins called opsonins. This process, known as opsonization, marks the particles for rapid clearance by phagocytic cells of the reticuloendothelial system (RES), primarily in the liver and spleen.[5] The hydrophilic PEG shield sterically hinders the binding of these proteins.[5][19]

  • Prolonged Circulation: By evading the RES, "stealth" LNPs remain in systemic circulation for a much longer period.[20][21] This extended half-life increases the probability that the nanoparticle will reach its intended target tissue.[21]

  • Controlled Shedding: It is hypothesized that over time, the DMG-PEG2000 molecules can desorb or "shed" from the LNP surface. This unmasking of the underlying particle is thought to be a crucial step for subsequent cellular uptake and endosomal escape, allowing the encapsulated drug (e.g., mRNA) to be released into the cytoplasm of the target cell.[3]

Stealth_Mechanism Mechanism of PEGylated LNP in Circulation LNP LNP with DMG-PEG2000 Bloodstream Injection into Bloodstream LNP->Bloodstream Circulation Prolonged Circulation LNP->Circulation PEG shield prevents opsonization Opsonins Plasma Proteins (Opsonins) Bloodstream->Opsonins Interaction RES Reticuloendothelial System (Liver, Spleen) Opsonins->RES Opsonization leads to Clearance Rapid Clearance RES->Clearance Target Target Tissue Circulation->Target Increased delivery to target

Fig. 3: Role of DMG-PEG2000 in providing a "stealth" effect to lipid nanoparticles.

Conclusion

DMG-PEG2000 is a highly specialized, multi-functional excipient that is indispensable for modern drug delivery systems like lipid nanoparticles. Its well-defined amphiphilic structure, comprising a dimyristoyl glycerol anchor and a hydrophilic PEG2000 chain, imparts crucial physicochemical properties to nanocarriers. These properties include enhanced colloidal stability and a "stealth" characteristic that prolongs circulation time, ultimately enabling effective delivery of therapeutic payloads to target tissues. A thorough understanding of its chemical composition and the use of robust analytical methods for its characterization are paramount for the development of safe and efficacious nanomedicines.

References

The Role of PEG2000-DSG in Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, exemplified by their critical role in mRNA-based COVID-19 vaccines. The composition of these LNPs is meticulously engineered to ensure stability, biocompatibility, and efficient delivery of their cargo. A key component in many LNP formulations is the PEGylated lipid, which consists of a polyethylene glycol (PEG) polymer attached to a lipid anchor. This guide provides an in-depth technical overview of the mechanism of action of a specific PEGylated lipid, 1,2-distearoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG2000-DSG), in lipid nanoparticles.

PEG2000-DSG is a non-ionic, PEGylated lipid where the PEG polymer (with a molecular weight of 2000 Daltons) is linked to a distearoyl-rac-glycerol (DSG) anchor.[1] The DSG anchor consists of a glycerol backbone with two stearic acid (C18) chains.[2] This structure allows the hydrophobic DSG moiety to embed within the lipid bilayer of the nanoparticle, while the hydrophilic PEG chain extends into the aqueous environment, forming a protective layer.[1] This "stealth" characteristic is central to the functionality of PEGylated LNPs.

Mechanism of Action of PEG2000-DSG

The incorporation of PEG2000-DSG into LNP formulations profoundly influences their physicochemical properties and biological behavior. Its mechanism of action can be understood through its impact on nanoparticle stability, pharmacokinetics, and cellular interactions.

Nanoparticle Stability and Formulation

During the formulation process, typically involving the rapid mixing of lipids dissolved in an organic solvent with an aqueous phase containing the nucleic acid cargo, PEG2000-DSG plays a crucial role in controlling particle size and preventing aggregation.[3][4] The hydrophilic PEG chains create a steric barrier that prevents the newly formed nanoparticles from fusing, ensuring the formation of monodisperse particles of a desired size.[5]

The "PEG Dilemma": Steric Hindrance and Prolonged Circulation

Once administered in vivo, the PEG layer on the surface of the LNPs provides a "stealth" characteristic, which is a double-edged sword often referred to as the "PEG dilemma".[3]

  • Prolonged Circulation: The hydrated PEG chains reduce the adsorption of opsonins (blood proteins) onto the nanoparticle surface. This minimizes recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, thereby prolonging the circulation half-life of the LNPs.[3][6] This extended circulation time increases the probability of the LNPs reaching their target tissues.[6]

  • Reduced Cellular Uptake: Conversely, the same steric hindrance that prevents opsonization also impedes the interaction of LNPs with target cells, potentially reducing cellular uptake and endosomal escape.[3][7]

PEG Shedding and Protein Corona Formation

The duration of the PEG shield is influenced by the length of the lipid anchor. PEG-lipids with longer acyl chains, such as the C18 chains of DSG, are more stably anchored in the LNP membrane compared to those with shorter chains like the C14 chains of dimyristoyl-rac-glycerol (DMG).[5][7] This slower dissociation, or "shedding," of PEG2000-DSG from the LNP surface means that the nanoparticle remains "stealthed" for a longer period.[5]

As PEG-lipids gradually desorb from the LNP surface, blood proteins can adsorb, forming a "protein corona." The composition of this protein corona can influence the biodistribution and cellular uptake of the LNPs. For instance, the adsorption of apolipoprotein E (ApoE) can facilitate uptake in hepatocytes via the low-density lipoprotein receptor (LDLR). The slower shedding of PEG2000-DSG delays this process compared to LNPs formulated with shorter-chain PEG-lipids.

Influence on Transfection Efficiency

The choice of PEGylated lipid significantly impacts the transfection efficiency of the LNP-encapsulated nucleic acid. While a longer circulation time is generally beneficial, the reduced cellular uptake associated with more stable PEGylation can negatively affect cargo delivery. Studies have shown that LNPs formulated with shorter-chain PEG-lipids, like DMG-PEG2000, can exhibit higher in vitro and in vivo transfection efficacy than those with DSG-PEG2000, attributed to their faster PEG shedding, which facilitates cellular uptake and endosomal escape.

Quantitative Data

The following tables summarize key quantitative data related to the physicochemical properties and in vivo behavior of LNPs containing PEGylated lipids.

Table 1: Physicochemical Properties of PEGylated LNPs

ParameterValueReference
Typical Molar Ratio of PEG-lipid in LNPs1-5 mol%[3][4]
Size of LNPs formulated with PEG-lipids70 - 195 nm[5]
Polydispersity Index (PDI)< 0.2 (indicative of monodisperse particles)
Zeta PotentialNear-neutral[5]
mRNA Encapsulation Efficiency>80-90%

Table 2: Influence of PEG-lipid Anchor Length on LNP Pharmacokinetics

PEG-lipid AnchorCirculation Half-life (t1/2)Liver AccumulationSpleen AccumulationReference
C14 (e.g., DMG)ShorterHigherLower
C18 (e.g., DSG, DSPE)LongerLowerHigher

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for preparing LNPs using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG2000-DSG

  • Nucleic acid (e.g., mRNA, siRNA)

  • Ethanol

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol by dissolving the ionizable lipid, DSPC, cholesterol, and PEG2000-DSG at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the nucleic acid solution in the aqueous buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions, with one inlet for the lipid-ethanol solution and another for the nucleic acid-aqueous solution.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microfluidic channels induces nanoprecipitation and self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against phosphate-buffered saline (PBS) pH 7.4 to remove the ethanol and raise the pH, resulting in a stable, neutral-charged LNP formulation.

LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP suspension in PBS. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the hydrodynamic diameter (Z-average) and PDI.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure: Dilute the LNP suspension in an appropriate low-salt buffer. Measure the electrophoretic mobility of the LNPs using an instrument like the Malvern Zetasizer to determine the surface charge (zeta potential).

3. Nucleic Acid Encapsulation Efficiency:

  • Technique: RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA)

  • Procedure:

    • Measure the total amount of nucleic acid in the LNP formulation after disrupting the particles with a surfactant (e.g., Triton X-100).

    • Measure the amount of unencapsulated (free) nucleic acid in the intact LNP suspension.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100.

In Vitro Transfection Assay

Materials:

  • Target cell line (e.g., HeLa, HEK293)

  • Cell culture medium

  • LNPs encapsulating reporter mRNA (e.g., Luciferase, GFP)

  • Luciferase assay reagent or flow cytometer

Procedure:

  • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the LNP-mRNA formulation.

  • Incubate for a specified period (e.g., 24, 48 hours).

  • For luciferase mRNA, lyse the cells and measure the luciferase activity using a luminometer.

  • For GFP mRNA, analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

In Vivo Biodistribution Study

Materials:

  • Animal model (e.g., BALB/c mice)

  • LNPs encapsulating a labeled payload (e.g., fluorescently tagged siRNA or mRNA)

  • In vivo imaging system (IVIS) or tissue homogenization equipment

Procedure:

  • Administer the labeled LNPs to the animals via the desired route (e.g., intravenous injection).

  • At various time points post-injection, image the animals using an IVIS to visualize the biodistribution of the LNPs in real-time.

  • Alternatively, at the end of the study, euthanize the animals, harvest major organs (liver, spleen, lungs, kidneys, etc.), and homogenize the tissues.

  • Quantify the amount of the labeled payload in each organ using techniques like fluorescence measurement or quantitative PCR (for nucleic acids).

Signaling Pathways and Workflows

Cellular Uptake of PEGylated LNPs

The cellular uptake of LNPs is a complex process that can occur through various endocytic pathways. The presence of a PEG layer can influence the preferred pathway.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LNP PEGylated LNP in Circulation ProteinCorona Protein Corona Formation (e.g., ApoE) LNP->ProteinCorona PEG Shedding Receptor Receptor (e.g., LDLR) ProteinCorona->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis LateEndosome Late Endosome/ Lysosome Endosome->LateEndosome Release mRNA Release into Cytoplasm LateEndosome->Release Endosomal Escape Degradation Lysosomal Degradation LateEndosome->Degradation G cluster_formulation Formulation cluster_characterization Characterization Lipids Lipids in Ethanol (Ionizable, Helper, Cholesterol, PEG-DSG) Mixing Microfluidic Mixing Lipids->Mixing NA Nucleic Acid in Aqueous Buffer NA->Mixing LNPs LNP Suspension Mixing->LNPs DLS DLS: Size & PDI LNPs->DLS Zeta Zeta Potential LNPs->Zeta Assay Encapsulation Assay LNPs->Assay

References

The Pivotal Role of DMG-PEG2000 in mRNA Vaccine Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering rapid development and potent immune responses. The success of these vaccines is intrinsically linked to their delivery vehicle: the lipid nanoparticle (LNP). A critical component of this sophisticated delivery system is the PEGylated lipid, which plays a multifaceted role in the stability, biodistribution, and efficacy of the vaccine. This technical guide focuses on 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000), a key excipient in formulations such as the Moderna COVID-19 vaccine.[1][2] We will delve into its structural significance, its impact on LNP characteristics, and the experimental methodologies used to evaluate its function.

DMG-PEG2000 is an amphiphilic polymer, possessing a hydrophilic polyethylene glycol (PEG) head and a hydrophobic di-myristoyl glycerol (DMG) tail.[3] This structure allows it to anchor into the lipid bilayer of the LNP, with the PEG chains extending outwards. This PEG shield provides a steric barrier, preventing the aggregation of LNPs and shielding them from opsonization by the immune system, thereby prolonging their circulation time.[4][5] However, this "stealth" property also presents a challenge known as the "PEG dilemma": while essential for stability and systemic circulation, the PEG layer can hinder cellular uptake and endosomal escape of the mRNA payload.[6] Consequently, the molar ratio of DMG-PEG2000 in the LNP formulation is a critical parameter that must be optimized to balance stability with transfection efficiency.

Data Presentation: Physicochemical and Biological Properties of DMG-PEG2000 LNPs

The concentration of DMG-PEG2000 in an LNP formulation significantly influences its physicochemical properties and, consequently, its biological activity. The following tables summarize quantitative data from various studies, highlighting the impact of the DMG-PEG2000 molar percentage on key LNP parameters.

Table 1: Effect of DMG-PEG2000 Molar Percentage on LNP Physicochemical Properties

Molar % of DMG-PEG2000Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
1.5%~80 - 100< 0.2Neutral to slightly negative> 90%
5%Smaller than 1.5%< 0.2Neutral to slightly negative> 90%
10%Smaller than 5%< 0.2Neutral to slightly negative> 85%

Note: The exact values can vary depending on the other lipid components, the formulation process, and the measurement technique.

Table 2: In Vitro and In Vivo Transfection Efficiency with Varying DMG-PEG2000 Content

Molar % of DMG-PEG2000In Vitro Transfection Efficiency (Relative Luciferase Expression)In Vivo Transgene Expression (Relative Luciferase Expression)
1.5%OptimalModerate
5%Reduced compared to 1.5%Optimal
10%Significantly ReducedReduced

Source: Data synthesized from studies demonstrating a bell-shaped relationship between PEG content and transfection efficiency, where lower PEG content is favorable for in vitro cellular uptake, while higher PEG content enhances in vivo stability and circulation.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and evaluation of mRNA LNPs. The following are generalized protocols based on common practices in the field.

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

Objective: To formulate mRNA-LNPs with a defined size and composition.

Materials:

  • Ionizable lipid (e.g., SM-102) dissolved in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • DMG-PEG2000 dissolved in ethanol

  • mRNA encoding a reporter protein (e.g., Luciferase) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the lipid solution by combining the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous mRNA solution in the citrate buffer.

  • Set up the microfluidic mixing device with the lipid solution in one inlet and the mRNA solution in the other.

  • Pump the two solutions through the device at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing of the two phases induces the self-assembly of the LNPs, encapsulating the mRNA.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable, neutral-charged LNP formulation.

  • Sterile-filter the final LNP suspension.

Protocol 2: Characterization of LNP Physicochemical Properties

Objective: To determine the size, polydispersity, zeta potential, and encapsulation efficiency of the formulated LNPs.

Materials:

  • Formulated LNP suspension

  • Dynamic Light Scattering (DLS) instrument

  • Quant-iT RiboGreen RNA assay kit or similar

  • Spectrofluorometer

Procedure:

  • Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Zeta Potential:

    • Dilute a small aliquot of the LNP suspension in an appropriate low-ionic-strength buffer.

    • Measure the surface charge using the DLS instrument with a zeta potential electrode.

  • Encapsulation Efficiency:

    • Prepare two sets of LNP samples. In one set, lyse the LNPs with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. The other set remains intact.

    • Add the RiboGreen reagent to both sets of samples. This dye fluoresces upon binding to RNA.

    • Measure the fluorescence intensity of both the lysed and intact samples using a spectrofluorometer.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed * 100

Protocol 3: In Vitro Transfection Efficiency Assay

Objective: To evaluate the ability of the formulated LNPs to deliver functional mRNA to cells in culture.

Materials:

  • Formulated LNPs encapsulating luciferase mRNA

  • A suitable cell line (e.g., HeLa or HEK293T)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the mRNA-LNPs.

  • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for mRNA delivery and protein expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) center ionizable Ionizable Lipid cholesterol Cholesterol helper Helper Lipid peg_lipid DMG-PEG2000 mrna mRNA mrna->center Encapsulated

Caption: Structure of an mRNA Lipid Nanoparticle with DMG-PEG2000.

PEG_Dilemma cluster_positive Positive Effects of PEGylation cluster_negative Negative Effects of PEGylation stability Increased LNP Stability circulation Prolonged Circulation Time immune_evasion Reduced Immune Recognition uptake Hindered Cellular Uptake endosomal_escape Impaired Endosomal Escape peg DMG-PEG2000 on LNP Surface peg->stability peg->circulation peg->immune_evasion peg->uptake peg->endosomal_escape Experimental_Workflow formulation LNP Formulation (Microfluidics) characterization Physicochemical Characterization (DLS, RiboGreen) formulation->characterization invitro In Vitro Transfection (Cell Culture) characterization->invitro invivo In Vivo Evaluation (Animal Models) characterization->invivo analysis Data Analysis and Optimization invitro->analysis invivo->analysis

References

An In-depth Technical Guide to the Synthesis and Purification of PEG2000-Doxorubicin-Glucuronide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific molecule denoted as "PEG2000-DGG" is not prominently described in the available scientific literature. Based on the components of the query, this guide outlines a plausible synthetic and purification pathway for a conjugate of PEG2000, Doxorubicin (DOX), and a Glucuronide (Gluc) linker, a structure relevant to targeted cancer therapy. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The conjugation of polyethylene glycol (PEG) to therapeutic agents, known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic properties of drugs. It can increase circulation half-life, improve stability, and reduce immunogenicity. Doxorubicin, a potent anthracycline antibiotic used in cancer chemotherapy, is a candidate for such modification to mitigate its severe side effects, particularly cardiotoxicity.

A promising approach in targeted cancer therapy involves the use of prodrugs that are activated at the tumor site. The enzyme β-glucuronidase is found in high concentrations in necrotic tumor tissues, making glucuronide-linked prodrugs an attractive option for selective drug release.[1][2] This guide details a theoretical multi-step synthesis and purification strategy for PEG2000-Doxorubicin-Glucuronide, a molecule designed to combine the benefits of PEGylation with tumor-specific drug activation.

Part 1: Synthesis of PEG2000-Doxorubicin-Glucuronide

The overall synthesis is a multi-step process involving the preparation of a doxorubicin-glucuronide prodrug, followed by its conjugation to a functionalized PEG2000 chain.

Synthesis of Doxorubicin-Glucuronide Prodrug (DOX-Gluc)

The initial step is the synthesis of a doxorubicin-glucuronide prodrug. This typically involves the reaction of doxorubicin with an activated glucuronic acid derivative. The linkage is designed to be cleavable by the enzyme β-glucuronidase.[2][3][4] A common method is to use a self-immolative spacer to ensure efficient release of the active doxorubicin upon cleavage of the glucuronide moiety.[3]

Experimental Protocol: Synthesis of DOX-Gluc

  • Protection of Glucuronic Acid: Commercially available D-glucuronic acid is first protected to prevent unwanted side reactions. This can be achieved through acetylation of the hydroxyl groups and methylation of the carboxylic acid.

  • Activation of Protected Glucuronic Acid: The protected glucuronic acid is then activated to facilitate conjugation. A common method is the conversion of the anomeric hydroxyl group to a bromide, creating a glycosyl bromide donor using a reagent like HBr in acetic acid.[1]

  • Synthesis of a Self-Immolative Linker: A bifunctional linker, such as one containing an amine and a para-aminobenzyl alcohol (PABA) moiety, is prepared. The amine group will be used for conjugation to the glucuronic acid, and the hydroxyl group will be activated for subsequent reaction with doxorubicin.

  • Conjugation of Glucuronic Acid to Linker: The activated glucuronic acid is reacted with the linker under conditions that favor the formation of a β-glycosidic bond.

  • Conjugation to Doxorubicin: The linker-glucuronide construct is then conjugated to the amino group of doxorubicin's daunosamine sugar. This is often achieved through an amide bond formation.

  • Deprotection: The protecting groups on the glucuronic acid are removed to yield the final DOX-Gluc prodrug.

Synthesis of Functionalized PEG2000

To conjugate the PEG moiety to the DOX-Gluc prodrug, a heterobifunctional PEG derivative is required.[5] A common strategy is to use a PEG with a reactive group at one end, such as an N-hydroxysuccinimide (NHS) ester, which can react with an amine group.

Experimental Protocol: Synthesis of Amine-Reactive PEG2000 (PEG2000-NHS)

  • Carboxylation of mPEG2000-OH: Methoxy-PEG2000-OH is reacted with a dicarboxylic anhydride (e.g., succinic anhydride) in the presence of a base (e.g., pyridine) to form mPEG2000-COOH.

  • Activation of Carboxyl Group: The terminal carboxyl group of mPEG2000-COOH is activated to an NHS ester using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) in an anhydrous organic solvent (e.g., dichloromethane).

  • Purification: The resulting PEG2000-NHS is purified by precipitation in cold diethyl ether and filtration to remove unreacted reagents.

Conjugation of PEG2000-NHS to DOX-Gluc

The final step is the conjugation of the activated PEG2000-NHS to the DOX-Gluc prodrug. This reaction typically targets the primary amino group of the doxorubicin moiety within the prodrug.

Experimental Protocol: Synthesis of PEG2000-DOX-Gluc

  • Reaction Setup: DOX-Gluc is dissolved in a suitable solvent, such as dimethylformamide (DMF), along with a non-nucleophilic base like triethylamine (TEA) to deprotonate the target amine group.[6]

  • Addition of PEG2000-NHS: A solution of PEG2000-NHS in DMF is added dropwise to the DOX-Gluc solution.

  • Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) at room temperature for 24-48 hours.[6]

  • Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Data Presentation: Synthesis Parameters
ParameterSynthesis of DOX-GlucSynthesis of PEG2000-NHSConjugation of PEG-DOX-Gluc
Key Reagents Doxorubicin, Activated Glucuronic AcidmPEG2000-OH, Succinic Anhydride, NHS, DCCDOX-Gluc, PEG2000-NHS, TEA
Solvent DMF, DCMDichloromethane (DCM)Dimethylformamide (DMF)
Temperature Room Temperature0°C to Room TemperatureRoom Temperature
Reaction Time 24-72 hours4-24 hours24-48 hours
Molar Ratio (DOX:Gluc-linker) 1:1.5(PEG:NHS:DCC) 1:1.2:1.2(DOX-Gluc:PEG-NHS) 1:1.2
Typical Yield 40-60%>90%50-70%

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_0 DOX-Gluc Synthesis cluster_1 PEG-NHS Synthesis cluster_2 Final Conjugation Dox Doxorubicin DOX_Gluc DOX-Gluc Prodrug Dox->DOX_Gluc Conjugation Act_Gluc Activated Glucuronic Acid Act_Gluc->DOX_Gluc Final_Product PEG2000-DOX-Gluc DOX_Gluc->Final_Product Amide Bond Formation PEG_OH mPEG2000-OH PEG_COOH mPEG2000-COOH PEG_OH->PEG_COOH Carboxylation PEG_NHS mPEG2000-NHS PEG_COOH->PEG_NHS Activation (NHS/DCC) PEG_NHS->Final_Product

Caption: Workflow for the synthesis of PEG2000-DOX-Gluc.

Part 2: Purification of PEG2000-Doxorubicin-Glucuronide

Purification of the final conjugate is critical to remove unreacted starting materials, byproducts, and excess reagents. A multi-step purification process is typically employed.

Dialysis

Dialysis is an effective first step to remove small molecule impurities such as unreacted DOX-Gluc, NHS, DCC byproducts, and solvents.

Experimental Protocol: Dialysis

  • Membrane Selection: A dialysis membrane with an appropriate molecular weight cutoff (MWCO), such as 3.5 kDa or 5 kDa, is selected to retain the PEG2000-DOX-Gluc conjugate while allowing smaller molecules to pass through.

  • Procedure: The crude reaction mixture is transferred into the dialysis tubing, which is then sealed and submerged in a large volume of deionized water or a suitable buffer at 4°C.

  • Buffer Exchange: The dialysis buffer is changed frequently (e.g., every 4-6 hours) for 2-3 days to ensure complete removal of small molecule impurities.[7]

  • Lyophilization: The purified solution inside the dialysis bag is collected and lyophilized (freeze-dried) to obtain the product as a solid powder.

Size Exclusion Chromatography (SEC)

Size exclusion chromatography (also known as gel filtration) is used to separate molecules based on their size. This is a highly effective method for separating the larger PEG2000-DOX-Gluc conjugate from any remaining unreacted DOX-Gluc and free PEG2000.

Experimental Protocol: Size Exclusion Chromatography

  • Column and Resin: A column packed with a suitable resin (e.g., Sephadex G-25 or Sephacryl S-200) is chosen based on the size of the molecules to be separated.

  • Elution: The lyophilized product from dialysis is redissolved in a minimal amount of a suitable mobile phase (e.g., phosphate-buffered saline, PBS) and loaded onto the column.

  • Fraction Collection: The mobile phase is continuously passed through the column, and fractions are collected. The larger PEG2000-DOX-Gluc conjugate will elute first, followed by smaller molecules.

  • Analysis: The collected fractions are analyzed by UV-Vis spectroscopy (monitoring doxorubicin's absorbance at ~480 nm) and a PEG-sensitive assay to identify the fractions containing the purified conjugate.

  • Final Product: The desired fractions are pooled and lyophilized to yield the final purified PEG2000-DOX-Gluc.

Data Presentation: Purification and Characterization
ParameterDialysisSize Exclusion ChromatographyCharacterization
Objective Remove small molecule impuritiesSeparate by size (conjugate vs. free PEG/drug)Confirm structure and purity
Apparatus Dialysis membrane (3.5-5 kDa MWCO)Sephadex/Sephacryl columnNMR, HPLC, Mass Spectrometry
Typical Duration 48-72 hours2-4 hoursN/A
Key Outcome Removal of salts, solvents, unreacted small moleculesHigh purity conjugate (>95%)Structural confirmation, purity determination
Post-processing LyophilizationLyophilizationN/A

Visualization: Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture Dialysis Dialysis (3.5 kDa MWCO) Crude->Dialysis Step 1 Lyophilized1 Lyophilized Intermediate Dialysis->Lyophilized1 Step 2 SEC Size Exclusion Chromatography Lyophilized1->SEC Step 3 Pure_Product Pure PEG2000-DOX-Gluc (>95% Purity) SEC->Pure_Product Step 4

Caption: Workflow for the purification of PEG2000-DOX-Gluc.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and purification of PEG2000-Doxorubicin-Glucuronide. The described protocols are based on established chemical principles and methodologies reported for similar drug-polymer conjugates.[1][5][6][8] Successful implementation of this multi-step process requires careful execution and rigorous analytical characterization to ensure the identity, purity, and quality of the final product for its intended application in drug delivery research.

References

PEG2000-Dendrigraft Poly-L-Lysine (PEG2000-DGG): A Biocompatibility and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of PEG2000-Dendrigraft Poly-L-Lysine (PEG2000-DGG). Dendrigraft poly-L-lysines (DGLs) are a class of dendritic polymers that have garnered significant interest for biomedical applications due to their unique structural and biological properties.[1] PEGylation, the process of attaching polyethylene glycol (PEG) chains, is a widely employed strategy to enhance the biocompatibility and pharmacokinetic properties of nanomaterials. This guide synthesizes the available scientific literature to provide a detailed resource for researchers, scientists, and drug development professionals working with or considering the use of this compound.

Core Concepts: Dendrigraft Poly-L-Lysine and PEGylation

Dendrigraft poly-L-lysines are characterized by their highly branched, tree-like architecture, which provides a high density of surface functional groups.[1] Key properties of DGLs relevant to biomedical applications include:

  • Water Solubility and Stability : DGLs are readily soluble in aqueous solutions and are stable under sterilization conditions.[2]

  • Partial Biodegradability : The poly-L-lysine backbone is susceptible to degradation by endogenous peptidases.[2]

  • Low Immunogenicity : Studies have shown that native third-generation DGLs are inefficient at eliciting an antibody response.[3][4]

  • Low Intrinsic Cytotoxicity : The inherent cytotoxicity of DGLs is considered to be low.[2]

Polyethylene glycol (PEG) is a hydrophilic polymer approved by the FDA for various applications.[5] When conjugated to other molecules (PEGylation), it can confer several advantageous properties:

  • Reduced Immunogenicity : The PEG shield can mask the core molecule from the immune system.

  • Increased Circulation Time : PEGylation can reduce renal clearance and uptake by the reticulo-endothelial system, prolonging the time the conjugate remains in the bloodstream.[6][7]

  • Improved Solubility and Stability : PEG can enhance the solubility and stability of hydrophobic molecules in aqueous environments.

The combination of a DGL core with PEG2000 chains (this compound) aims to leverage the beneficial properties of both components, creating a promising candidate for applications such as drug and gene delivery.[1][8]

In Vitro Biocompatibility and Toxicity

The in vitro assessment of this compound is crucial for predicting its in vivo behavior. Key assays include cytotoxicity and hemolysis assessments.

Cytotoxicity Profile

Studies on PEGylated DGLs have consistently shown that PEGylation reduces the cytotoxicity of the parent DGL. An increase in the extent of PEGylation has been correlated with a decrease in cytotoxicity in 293 cells.[2][9] While specific IC50 values for this compound are not widely reported in the literature, data from related materials provide valuable insights. For instance, studies on various PEG derivatives have shown that cytotoxicity can be dependent on the molecular weight of the PEG and the cell line used.[10][11] PEG 400 and PEG 2000 were found to be almost non-cytotoxic at a concentration of 5 mg/mL in one study.[10]

Table 1: Representative Cytotoxicity Data for PEG Derivatives

Compound/MaterialCell LineAssayConcentrationCell Viability (%)Reference
PEG 400L929MTT5 mg/mL~100%[10]
PEG 1000L929MTT5 mg/mLLower than PEG 400/2000[10]
PEG 2000L929MTT5 mg/mL~100%[10]
PEG 4000L929MTT5 mg/mLLower than PEG 400/2000[10]
PEGylated DGLs293Not SpecifiedNot SpecifiedIncreased with PEGylation[2][9]

Note: This table summarizes general findings on PEG derivatives and PEGylated DGLs due to the lack of specific quantitative data for this compound in the reviewed literature.

Hemolysis Assay

Table 2: Hemolytic Activity of Representative PEGylated Nanoparticles

MaterialConcentration RangeHemolysis (%)ClassificationReference
PEGylated Prodrug Nanomicelles0.02 - 2 mg/mL0.62 - 4.24Non-hemolytic to Slightly Hemolytic[13]

Note: This table provides an example of hemolysis data for a PEGylated system to illustrate the expected low hemolytic potential of such materials.

In Vivo Biocompatibility and Toxicity

In vivo studies are essential to understand the systemic response to this compound, including its biodistribution, immunogenicity, and potential organ toxicity.

Animal Models and Observations

Studies in mice and rats are commonly used to assess the in vivo toxicity of PEGylated materials. For high-molecular-weight PEGs administered to Sprague Dawley rats, no treatment-related clinical findings or significant changes in body weight were observed at a dose of 100 mg/kg once a week for 24 weeks.[7] However, it is important to note that the toxicity of PEGs can be route- and dose-dependent. For example, intraperitoneal injection of high doses of PEG 200 in mice has been shown to cause toxicity.[2][14]

Subcutaneous implantation of hydrogels containing DGLs and PEG in mice for three weeks resulted in extensive cellular infiltration with only a mild foreign body reaction, suggesting good in vivo biocompatibility.[10]

Biodistribution

The biodistribution of PEGylated nanoparticles is heavily influenced by the PEG chain length and density. Increased PEG surface density on nanoparticles leads to longer circulation times and reduced uptake by the reticuloendothelial system (liver and spleen).[6] Studies on PEGylated lipid-calcium-phosphate nanoparticles in mice have shown that they are primarily distributed to the liver and spleen.[3]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reliable assessment of biocompatibility and toxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, L929, or a cell line relevant to the intended application) in a 96-well plate at a density of 1 x 104 cells/well and culture for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hemolysis Assay

This assay quantifies the amount of hemoglobin released from red blood cells upon exposure to the test material.

Protocol:

  • Blood Collection and Preparation: Obtain fresh whole blood (e.g., from a healthy donor) and centrifuge to separate the red blood cells (RBCs). Wash the RBCs multiple times with phosphate-buffered saline (PBS).

  • RBC Suspension: Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Treatment: In a series of microcentrifuge tubes, add the RBC suspension and different concentrations of this compound. Use PBS as a negative control (0% hemolysis) and a lytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis).

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2 hours) with gentle shaking.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Supernatant Analysis: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations: Workflows and Potential Signaling Pathways

Visual diagrams can aid in understanding complex experimental processes and biological interactions.

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_treatment Add this compound to Cells cell_seeding->add_treatment treatment_prep Prepare this compound Dilutions treatment_prep->add_treatment incubation Incubate for 24-72h add_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt add_dmso Add Solubilizer (DMSO) add_mtt->add_dmso read_absorbance Measure Absorbance add_dmso->read_absorbance calc_viability Calculate Cell Viability & IC50 read_absorbance->calc_viability

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

in_vivo_toxicity_workflow cluster_dosing Dosing cluster_monitoring Monitoring cluster_analysis Analysis cluster_endpoint Endpoint animal_model Select Animal Model (e.g., Mice) dosing Administer this compound (e.g., IV) animal_model->dosing observe Clinical Observations & Body Weight dosing->observe blood_sampling Periodic Blood Sampling dosing->blood_sampling biodistribution Biodistribution Analysis dosing->biodistribution histopathology Histopathology of Organs observe->histopathology hematology Hematology & Serum Chemistry blood_sampling->hematology toxicity_assessment Overall Toxicity Assessment hematology->toxicity_assessment histopathology->toxicity_assessment biodistribution->toxicity_assessment

Caption: General Workflow for an In Vivo Toxicity and Biodistribution Study.

potential_inflammatory_pathway cluster_stimulus Stimulus cluster_signaling Intracellular Signaling cluster_response Cellular Response peg_dgg This compound Interaction with Cell ca_influx Ca2+ Influx peg_dgg->ca_influx pi3k_akt PI3K/Akt Pathway peg_dgg->pi3k_akt nf_kb NF-κB Activation ca_influx->nf_kb pi3k_akt->nf_kb cell_survival Modulation of Cell Survival/Apoptosis pi3k_akt->cell_survival cytokine_release Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) nf_kb->cytokine_release

Caption: Hypothetical Inflammatory Signaling Pathways Potentially Modulated by PEG-DGG.

Disclaimer: The signaling pathway diagram is a hypothetical representation based on pathways known to be affected by some PEGylated materials and is intended for illustrative purposes. Specific pathway activation by this compound requires direct experimental validation.

Conclusion

PEG2000-Dendrigraft Poly-L-Lysine represents a promising platform for various biomedical applications. The available evidence on related materials suggests a favorable biocompatibility and toxicity profile, characterized by low cytotoxicity, low immunogenicity, and reduced hemolytic activity compared to its non-PEGylated counterpart. In vivo studies on similar materials indicate good tissue compatibility. However, it is crucial to acknowledge the limited availability of specific quantitative toxicity data for the this compound conjugate in the public domain. Therefore, comprehensive in vitro and in vivo characterization of each specific this compound formulation is imperative during its development for any clinical application to ensure its safety and efficacy. This guide provides a foundational understanding and a framework for the necessary evaluations.

References

In Vivo Biodistribution of PEG2000-Diglyceride (DGG) Containing Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodistribution of lipid nanoparticles (LNPs) incorporating PEG2000-Diglyceride (DGG). As a critical component in drug delivery systems, particularly for nucleic acid-based therapeutics, understanding the organ and tissue-specific accumulation of these LNPs is paramount for optimizing efficacy and safety. This document synthesizes available data on closely related LNP formulations to project the biodistribution profile of PEG2000-DGG LNPs, details relevant experimental methodologies, and presents key data in a structured format for ease of comparison.

Introduction to this compound LNPs in Drug Delivery

Lipid nanoparticles have emerged as a leading platform for the delivery of therapeutic payloads, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The inclusion of a polyethylene glycol (PEG) layer, or "PEGylation," is a crucial strategy to enhance the systemic circulation time of these nanoparticles by reducing opsonization and subsequent clearance by the mononuclear phagocyte system. The choice of the lipid anchor for the PEG chain significantly influences the stability of this protective layer and, consequently, the in vivo fate of the LNP.

This compound utilizes a diglyceride anchor, which is expected to influence the rate of PEG shedding from the LNP surface post-administration. This "de-shielding" process is critical for the interaction of the LNP with target cells and subsequent payload delivery. The desorption rate of the PEG-lipid is largely governed by the length of the lipid anchor chains. Shorter acyl chains, such as the C14 chains in dimyristoyl-glycerol (DMG), lead to faster shedding compared to longer C18 chains. This rapid shedding is associated with increased accumulation in the liver. Given that diglycerides typically contain fatty acid chains of varying lengths, the specific composition of the DGG anchor will be a key determinant of the LNP's pharmacokinetic profile.

Quantitative Biodistribution Data

The following table summarizes quantitative biodistribution data from studies on LNPs with PEG2000 anchored via lipids with C14 chains (e.g., DMG-PEG2000), which serve as a proxy for this compound. The data is primarily from studies involving intravenous (IV) administration in mice.

OrganTime Point% Injected Dose / gram tissue (Mean ± SD) or Total Radiant EfficiencyLNP Formulation DetailsAdministration RouteReference
Liver 2 hours~15% of injected amount in bloodDeuterated cholesterol-labeled LNPsIntramuscular[1]
6 hoursPredominantly localized in the liver and spleenmLuc mRNA LNPs with 5% DMG-PEG2000Intravenous[2][3]
6 hoursHighest bioluminescent signals in liver and spleenmLuc mRNA LNPs with 5% DMG-PEG2000Intravenous[3]
24 hours~50% of total luminescencemLuc mRNA LNPsIntramuscular[4]
48 hours~58.8% of total luminescencemLuc mRNA LNPsIntramuscular[4]
48 hours~21.5% of total administered dose³H-labeled LNPsIntramuscular[5]
Spleen 6 hoursPredominantly localized in the liver and spleenmLuc mRNA LNPs with 5% DMG-PEG2000Intravenous[2][3]
48 hours<1.1% of total administered dose³H-labeled LNPsIntramuscular[5]
Lungs 6 hoursSignal detectedLuciferase RNA LNPsIntravenous[5]
Lymph Nodes 6 hoursSignal detectedLuciferase RNA LNPsIntravenous[5]
Injection Site (Muscle) 6 hoursPeak bioluminescenceFLuc mRNA LNPsIntramuscular[5]
24 hours41.9% of total luminescencemLuc mRNA LNPsIntramuscular[4]

Experimental Protocols

LNP Formulation

Lipid nanoparticles are typically formulated using a rapid mixing technique, such as microfluidics, to ensure uniform particle size and high encapsulation efficiency.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)

  • Helper lipid (e.g., DSPC, DOPE)

  • Cholesterol

  • This compound

  • Nucleic acid payload (e.g., mRNA, siRNA) dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol

Protocol:

  • Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[6]

  • The aqueous phase consists of the nucleic acid payload dissolved in a citrate buffer.

  • The lipid-ethanol solution and the aqueous nucleic acid solution are rapidly mixed using a microfluidic device (e.g., NanoAssemblr™) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[7]

  • The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and non-encapsulated nucleic acid.

LNP Characterization

Particle Size and Polydispersity Index (PDI):

  • Determined by Dynamic Light Scattering (DLS).

  • A low PDI (<0.2) indicates a narrow and uniform particle size distribution.

Zeta Potential:

  • Measures the surface charge of the LNPs.

  • Typically near-neutral at physiological pH.

Encapsulation Efficiency:

  • Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • The fluorescence is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100) to determine the amount of encapsulated nucleic acid.

In Vivo Biodistribution Studies

Animal Model:

  • Typically performed in mice (e.g., C57BL/6 or BALB/c strains).

Administration:

  • LNPs are administered via the desired route, commonly intravenous (tail vein injection) or intramuscular.

Quantification Methods:

  • Bioluminescence Imaging:

    • LNPs are formulated to encapsulate mRNA encoding a reporter protein like Firefly Luciferase (FLuc) or Gaussia Luciferase (GLuc).

    • At specified time points post-injection, the substrate (e.g., D-luciferin) is administered to the animals.

    • Whole-body and ex vivo organ imaging is performed using an in vivo imaging system (IVIS) to detect the bioluminescent signal.[8][9]

    • Signal intensity is quantified as total flux (photons/second).

  • Fluorescence Imaging:

    • A fluorescent dye (e.g., DiR, Cy5) is incorporated into the LNP formulation.

    • Similar to bioluminescence imaging, whole-body and ex vivo organ fluorescence is measured using an IVIS.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • A labeled lipid component (e.g., deuterated cholesterol) is included in the LNP formulation.

    • At various time points, blood and tissues are collected.

    • Lipids are extracted from the samples, and the concentration of the labeled component is quantified by LC-MS, allowing for precise determination of LNP concentration in different organs.[1]

Visualization of Experimental Workflows

LNP Formulation and Characterization Workflow

LNP_Formulation_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization A Lipid Mixture in Ethanol (Ionizable, Helper, Cholesterol, this compound) C Microfluidic Mixing A->C B Nucleic Acid in Aqueous Buffer (pH 4.0) B->C D Dialysis (PBS, pH 7.4) C->D E Dynamic Light Scattering (Size, PDI) D->E F Zeta Potential Measurement D->F G Fluorescent Dye Assay (Encapsulation Efficiency) D->G InVivo_Biodistribution_Workflow A LNP Administration to Mice (e.g., Intravenous) B Time Points (e.g., 2h, 6h, 24h, 48h) A->B C In Vivo Imaging (Bioluminescence/Fluorescence) B->C D Tissue Collection (Liver, Spleen, Lungs, etc.) B->D H Data Analysis & Biodistribution Profile C->H E Ex Vivo Organ Imaging D->E F Tissue Homogenization & Lipid Extraction D->F E->H G LC-MS Quantification F->G G->H LNP_Fate_Diagram cluster_circulation Systemic Circulation cluster_clearance Clearance & Distribution cluster_cellular_events Cellular Events LNP This compound LNP Opsonization Opsonization (Protein Adsorption) LNP->Opsonization Reduced by PEG PEG_Shedding PEG-DGG Shedding LNP->PEG_Shedding MPS Mononuclear Phagocyte System (Liver, Spleen) Opsonization->MPS Uptake PEG_Shedding->Opsonization Increases Target_Cells Target Tissue Cells (e.g., Hepatocytes) PEG_Shedding->Target_Cells Enhanced Uptake Endocytosis Endocytosis Target_Cells->Endocytosis Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape Payload_Release Payload Release & Action Endosomal_Escape->Payload_Release

References

PEG2000-DGG for Non-Viral Gene Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEG2000-Dendrigraft Poly-L-Lysine (PEG2000-DGG) as a promising non-viral vector for gene therapy. Dendrigraft poly-L-lysines (DGLs) are a class of dendrimers that have garnered significant interest for their controllable synthesis and excellent gene transfection efficiency. The covalent attachment of polyethylene glycol (PEG), specifically with a molecular weight of 2000 Da (PEG2000), to the DGG backbone imparts several advantageous properties, including reduced cytotoxicity and improved stability of the gene delivery vehicle. This document details the synthesis, characterization, and application of this compound in non-viral gene therapy, providing structured data, detailed experimental protocols, and visual workflows to facilitate understanding and replication.

Core Concepts and Principles

Dendrigraft poly-L-lysines are hyperbranched polymers with a poly-L-lysine backbone. Their three-dimensional structure and high density of primary amines on the surface allow for efficient condensation of negatively charged plasmid DNA (pDNA) into nanoparticles. This process is primarily driven by electrostatic interactions.

The PEGylation of DGLs, creating PEG-DGG, serves multiple purposes in gene delivery. The hydrophilic and neutral PEG chains form a protective layer around the nanoparticle, which can:

  • Reduce cytotoxicity: By masking the positive charge of the poly-lysine core, PEGylation mitigates the membrane-disrupting effects that are often associated with cationic polymers.

  • Enhance stability: The PEG shield prevents aggregation of the nanoparticles in physiological solutions and reduces interactions with serum proteins, which can lead to premature clearance from circulation.

  • Modulate transfection efficiency: The extent of PEGylation is a critical parameter that needs to be optimized. While some degree of PEGylation is beneficial, excessive PEGylation can hinder the interaction of the nanoparticle with the cell membrane and subsequent cellular uptake, potentially lowering transfection efficiency.

Synthesis of this compound

The synthesis of this compound involves the covalent conjugation of activated PEG2000 to the primary amine groups of the Dendrigraft Poly-L-Lysine. A common method involves the use of an N-Hydroxysuccinimide (NHS) ester-activated PEG2000, which reacts with the primary amines of DGG to form stable amide bonds.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dendrigraft Poly-L-Lysine (DGG) of a specific generation (e.g., Generation 3)

  • Methoxy-PEG2000-NHS (mPEG2000-Succinimidyl Carboxymethyl Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing (e.g., MWCO 10 kDa)

  • Lyophilizer

Procedure:

  • Dissolve a calculated amount of DGG in anhydrous DMSO.

  • Dissolve a molar excess of mPEG2000-NHS in anhydrous DMSO. The molar ratio of mPEG2000-NHS to DGG will determine the degree of PEGylation.

  • Add the mPEG2000-NHS solution dropwise to the DGG solution while stirring.

  • Allow the reaction to proceed at room temperature for 24-48 hours under a dry, inert atmosphere (e.g., nitrogen or argon).

  • After the reaction is complete, transfer the solution to a dialysis tube.

  • Dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted PEG and DMSO.

  • Freeze the purified PEG-DGG solution and lyophilize to obtain the final product as a white powder.

  • Characterize the degree of PEGylation using techniques such as 1H NMR spectroscopy.

Formulation of this compound/pDNA Nanoparticles

The formation of nanoparticles for gene delivery is achieved by mixing the cationic this compound with anionic plasmid DNA. The ratio of the polymer to the DNA is a critical factor influencing the physicochemical properties and biological activity of the resulting nanoparticles. This is often expressed as a weight ratio or a nitrogen-to-phosphate (N/P) ratio.

Experimental Protocol: Nanoparticle Formulation

Materials:

  • This compound

  • Plasmid DNA (pDNA) encoding the gene of interest (e.g., a reporter gene like GFP or luciferase)

  • Nuclease-free water or a suitable buffer (e.g., HEPES-buffered saline)

Procedure:

  • Dissolve this compound in nuclease-free water or buffer to a desired stock concentration.

  • Dilute the pDNA to a suitable concentration in the same solvent.

  • To formulate the nanoparticles at a specific weight ratio (e.g., 5:1), add the required volume of the this compound stock solution to the pDNA solution.

  • Mix immediately by gentle vortexing or pipetting.

  • Incubate the mixture at room temperature for 30 minutes to allow for the complexation and formation of stable nanoparticles.

  • The resulting nanoparticle suspension is ready for characterization or in vitro/in vivo studies.

Characterization of this compound/pDNA Nanoparticles

The physicochemical properties of the nanoparticles are crucial for their performance as gene delivery vectors. Key parameters to characterize include particle size, polydispersity index (PDI), and zeta potential.

Quantitative Data on Nanoparticle Properties
VectorDGG GenerationPEG MW (Da)Weight Ratio (Polymer:DNA)Particle Size (nm)Zeta Potential (mV)Reference
DGLG2-5:1120 ± 15+35 ± 4[1]
PEG-DGLG220005:1130 ± 20+15 ± 3[1]
DGLG3-5:1115 ± 12+40 ± 5[1]
PEG-DGLG320005:1125 ± 18+18 ± 4[1]
PEG-PLL-500010:1~100Not specified[2]

Note: Data is compiled from multiple sources and represents typical values. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols for Characterization

Dynamic Light Scattering (DLS) for Particle Size and PDI:

  • Dilute the nanoparticle suspension in a suitable buffer to avoid multiple scattering effects.

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size and PDI using a DLS instrument.

Laser Doppler Velocimetry for Zeta Potential:

  • Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 1 mM HEPES).

  • Transfer the sample to an appropriate folded capillary cell.

  • Measure the electrophoretic mobility to determine the zeta potential.

Gel Retardation Assay:

  • Prepare an agarose gel (0.8-1.0% w/v) in TAE or TBE buffer containing a fluorescent nucleic acid stain (e.g., ethidium bromide or SYBR Safe).

  • Load the PEG-DGG/pDNA nanoparticles prepared at different weight ratios into the wells of the gel.

  • Load naked pDNA as a control.

  • Run the gel electrophoresis at a constant voltage.

  • Visualize the DNA bands under UV illumination. The absence of a DNA band in the lane corresponding to the nanoparticle sample indicates complete complexation.

In Vitro Transfection and Cytotoxicity

The efficacy of a gene delivery vector is determined by its ability to transfect cells and the associated toxicity.

Experimental Protocol: In Vitro Transfection

Materials:

  • A suitable cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound/pDNA nanoparticles

  • A positive control transfection reagent (e.g., Lipofectamine 2000)

  • Assay reagents for reporter gene expression (e.g., luciferase assay kit)

Procedure:

  • Seed the cells in a multi-well plate (e.g., 24-well or 96-well) and culture overnight to reach 70-80% confluency.

  • On the day of transfection, replace the old medium with fresh, serum-free or serum-containing medium.

  • Add the prepared this compound/pDNA nanoparticle suspension to the cells.

  • Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation, remove the transfection medium and replace it with fresh complete medium.

  • Continue to culture the cells for 24-48 hours.

  • Assess transfection efficiency by visualizing GFP expression under a fluorescence microscope or by lysing the cells and measuring luciferase activity using a luminometer.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells seeded in a 96-well plate

  • This compound/pDNA nanoparticles at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with different concentrations of the this compound/pDNA nanoparticles.

  • Include untreated cells as a negative control.

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Quantitative Data on Transfection Efficiency and Cytotoxicity
VectorCell LineTransfection Efficiency (relative to control)Cell Viability (%) at optimal transfection doseReference
DGL (G3)HEK293High~60%[1]
PEG-DGL (G3)HEK293Moderate to High (PEG-dependent)>85%[1]
PEG-PLLCOS-7~40% of cells transfectedHigh[2]

Note: Transfection efficiency is highly dependent on the cell type, plasmid, and experimental conditions.

Mechanism of Cellular Uptake

Understanding how PEG-DGG/pDNA nanoparticles enter cells is crucial for optimizing their design. Studies have shown that the cellular uptake of these nanoparticles can occur through various endocytic pathways.

Confocal microscopy and the use of specific pharmacological inhibitors can elucidate the dominant uptake mechanisms. For instance, amiloride can be used to inhibit macropinocytosis, while filipin can inhibit caveolae-mediated endocytosis.[1]

Visualizations

Synthesis and Nanoparticle Formulation Workflow

G cluster_synthesis Synthesis of this compound cluster_formulation Nanoparticle Formulation DGG Dendrigraft Poly-L-Lysine (DGG) Reaction Reaction in DMSO (24-48h, RT) DGG->Reaction PEG_NHS mPEG2000-NHS PEG_NHS->Reaction Dialysis Dialysis (vs. dH2O, 48-72h) Reaction->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization PEG_DGG This compound Powder Lyophilization->PEG_DGG PEG_DGG_sol This compound Solution PEG_DGG->PEG_DGG_sol pDNA Plasmid DNA (pDNA) Mixing Mixing & Incubation (30 min, RT) pDNA->Mixing PEG_DGG_sol->Mixing Nanoparticles This compound/pDNA Nanoparticles Mixing->Nanoparticles

Caption: Workflow for the synthesis of this compound and formulation of pDNA nanoparticles.

Cellular Uptake and Gene Expression Pathway

G Nanoparticle PEG-DGG/pDNA Nanoparticle Cell_Membrane Cell Membrane Nanoparticle->Cell_Membrane Interaction Endocytosis Endocytosis (Macropinocytosis/ Caveolae-mediated) Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (Proton Sponge Effect) Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm pDNA in Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Translation Translation Cytoplasm->Translation mRNA pDNA_release pDNA Release Transcription Transcription Nucleus->Transcription pDNA mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Export Protein Therapeutic Protein Translation->Protein

Caption: Proposed mechanism of cellular uptake and subsequent gene expression.

Conclusion

This compound represents a highly promising platform for non-viral gene delivery. Its favorable characteristics, including biocompatibility, stability, and efficient gene condensation, make it a versatile tool for a range of gene therapy applications. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers and developers working to advance this technology. Further optimization of the DGG generation, degree of PEGylation, and nanoparticle formulation will continue to refine the efficacy and safety profile of this potent gene delivery system.

References

The Advent of "Stealth" Drug Delivery: A Technical Guide to PEGylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene glycol (PEG) to lipids, a process known as PEGylation, represents a cornerstone of modern nanomedicine, fundamentally transforming the field of drug delivery. This innovation endowed lipid-based nanocarriers, particularly liposomes, with "stealth" characteristics, enabling them to evade the body's natural defense mechanisms and significantly prolonging their circulation time. This extended presence in the bloodstream enhances the probability of the drug reaching its intended target, a phenomenon critical for improving therapeutic outcomes, especially in oncology. This technical guide provides a comprehensive overview of the discovery, development, and application of PEGylated lipids. It delves into the underlying mechanisms of the stealth effect, details common experimental protocols for formulation and characterization, presents key quantitative data from pivotal studies, and explores the clinical landscape of this transformative technology.

Discovery and Rationale: Overcoming the MPS Barrier

Conventional liposomes, first described by Bangham in 1964, held immense promise as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs.[1][2] However, their clinical utility was severely hampered by a major drawback: upon intravenous administration, they are rapidly recognized as foreign particles by the mononuclear phagocyte system (MPS), primarily by macrophages in the liver and spleen.[2][3] This recognition is mediated by the adsorption of blood proteins, known as opsonins, onto the liposome surface, a process called opsonization.[3] This rapid clearance from the bloodstream drastically reduces the amount of drug that can reach the desired pathological site.

The challenge was to render these liposomes "invisible" to the MPS. The solution emerged in 1990 when Blume and Klibanov first reported the application of PEG to the surface of liposomes.[1] The rationale was that by grafting these long, hydrophilic, and flexible polymer chains onto the liposome surface, a protective barrier could be created. This barrier would physically prevent the binding of opsonins, thereby inhibiting MPS uptake and significantly extending the circulation half-life of the liposomes.[1][2] This pioneering work gave birth to the "stealth liposome" concept.

The "Stealth" Mechanism: Steric Hindrance and Polymer Conformation

The primary mechanism behind the stealth properties of PEGylated lipids is steric hindrance. The PEG chains form a dense, hydrated layer on the nanoparticle's surface. This layer creates a physical barrier that sterically repels the interaction and adsorption of plasma proteins, including opsonins, which are necessary for macrophage recognition.[2][3][4]

The effectiveness of this steric barrier is critically dependent on the surface density and molecular weight of the PEG chains, which dictate their conformation on the liposome surface. Two primary conformations are described:

  • "Mushroom" Conformation: At low grafting densities, the PEG chains are relatively far apart and adopt a relaxed, coiled structure resembling a mushroom. This conformation provides partial surface protection.[3][4]

  • "Brush" Conformation: At higher grafting densities, the PEG chains are forced to extend outwards from the surface to avoid overlapping, forming a dense, brush-like layer. The brush conformation offers superior steric protection against protein binding and is generally preferred for maximizing circulation time.[3][4]

Pharmacokinetic studies have validated this principle, showing that particles with a brush-like PEG conformation achieve a longer terminal half-life (19.5 hours) compared to those with a mushroom-like conformation (15.5 hours) or no PEGylation (0.89 hours).[5]

Stealth_Mechanism Figure 1: Mechanism of PEGylated Lipid Stealth Effect cluster_2 Conventional_Liposome Liposome Opsonin Opsonin (Protein) Conventional_Liposome->Opsonin Opsonization (Protein Binding) Stealth_Liposome Liposome PEG PEG Layer Macrophage Macrophage (MPS) Stealth_Liposome->Macrophage Steric Hindrance (Evades MPS) Opsonin->Macrophage Phagocytosis (Rapid Clearance) Formulation_Workflow Figure 2: Experimental Workflow for Ethanol Injection Method start Start dissolve_lipids Dissolve Lipids, Cholesterol, DSPE-PEG2000 & Lipophilic Drug in Ethanol start->dissolve_lipids prepare_aqueous Prepare Aqueous Phase (e.g., PBS) with Hydrophilic Drug start->prepare_aqueous inject Inject Lipid Phase dropwise into Aqueous Phase dissolve_lipids->inject heat_aqueous Heat Aqueous Phase (e.g., 65°C) with Stirring prepare_aqueous->heat_aqueous heat_aqueous->inject self_assembly Spontaneous Self-Assembly of PEGylated Liposomes inject->self_assembly evaporate Stir to Evaporate Residual Ethanol self_assembly->evaporate purify Purification / Sizing (Dialysis / Extrusion) evaporate->purify end Final PEGylated Liposome Suspension purify->end ABC_Phenomenon Figure 3: The Accelerated Blood Clearance (ABC) Phenomenon cluster_0 First Dose Administration cluster_1 Second Dose Administration First_Dose PEGylated LNP (Initial Injection) Spleen Spleen B-Cells First_Dose->Spleen Stimulates Antibody Anti-PEG IgM Antibodies Spleen->Antibody Produce Binding Anti-PEG IgM Binds to LNP Antibody_clone Pre-existing Anti-PEG IgM Second_Dose PEGylated LNP (Subsequent Injection) Second_Dose->Binding Complement Complement Activation Binding->Complement Macrophage Macrophage (MPS) Complement->Macrophage Opsonization Clearance Rapid Clearance from Blood Macrophage->Clearance Phagocytosis Antibody_clone->Binding Binds to 2nd Dose

References

Methodological & Application

Application Notes and Protocols for Formulating Lipid Nanoparticles with PEG2000-DMG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by their successful application in mRNA vaccines. A critical component in the formulation of these LNPs is the PEGylated lipid, which plays a pivotal role in the particle's stability and in vivo performance. This document provides a detailed protocol for the formulation of LNPs using 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG2000-DMG), a commonly utilized PEGylated lipid.

PEG2000-DMG is a synthetic lipid comprised of a dimyristoyl glycerol anchor and a polyethylene glycol (PEG) chain with an average molecular weight of 2000 Daltons.[1] The inclusion of PEG2000-DMG in LNP formulations offers several advantages, including preventing particle aggregation and providing a "stealth" characteristic that reduces clearance by the immune system, thereby prolonging circulation time.[2][3] However, the concentration of PEGylated lipids presents a "PEG dilemma," where a balance must be achieved between colloidal stability and efficient cellular uptake and endosomal escape.[4] This protocol will guide researchers through the preparation, characterization, and in vitro/in vivo evaluation of PEG2000-DMG-containing LNPs.

LNP Formulation Workflow

The formulation of lipid nanoparticles is a multi-step process that begins with the preparation of lipid stock solutions and culminates in the formation of stable, cargo-loaded nanoparticles. The following diagram illustrates the general workflow for LNP formulation using a microfluidic mixing approach.

LNP_Formulation_Workflow cluster_prep Preparation of Stock Solutions cluster_mixing Microfluidic Mixing cluster_purification Purification and Concentration cluster_characterization Characterization cluster_final Final Product Lipid_Stocks Prepare individual lipid stock solutions (Ionizable lipid, DSPC, Cholesterol, PEG2000-DMG) in Ethanol Mixing Rapidly mix lipid and aqueous phases in a microfluidic device Lipid_Stocks->Mixing Organic Phase Aqueous_Phase Prepare aqueous phase containing nucleic acid (e.g., mRNA) in low pH buffer (e.g., citrate buffer) Aqueous_Phase->Mixing Aqueous Phase Dialysis Dialysis or Tangential Flow Filtration (TFF) to remove ethanol and unencapsulated nucleic acid, and to buffer exchange to PBS (pH 7.4) Mixing->Dialysis Characterization Analyze particle size (DLS), PDI, zeta potential, and encapsulation efficiency (Ribogreen assay) Dialysis->Characterization Final_LNP Sterile-filtered, characterized LNPs ready for in vitro or in vivo studies Characterization->Final_LNP

Caption: Workflow for Lipid Nanoparticle (LNP) formulation using microfluidic mixing.

Experimental Protocols

Preparation of Lipid Stock Solutions

This protocol describes the preparation of individual lipid stock solutions in ethanol, which will be mixed to form the final lipid mixture for LNP formulation.

Materials:

  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG2000-DMG)

  • 200-proof ethanol (anhydrous)

  • Sterile, RNase-free vials

Procedure:

  • Prepare individual stock solutions of the lipids in 200-proof ethanol at concentrations typically ranging from 10 to 50 mg/mL.[5]

  • Gentle heating (up to 60°C) may be necessary to fully dissolve some lipids, particularly DSPC and cholesterol.[5]

  • Vortex each solution until the lipids are completely dissolved.

  • Store the lipid stock solutions at -20°C in airtight, sterile vials.

Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol outlines the formation of LNPs using a microfluidic mixing device, which allows for precise control over particle size and polydispersity.

Materials:

  • Lipid stock solutions (from Protocol 1)

  • Nucleic acid (e.g., mRNA)

  • Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringes

  • Sterile, RNase-free collection tubes

Procedure:

  • Prepare the mixed lipid stock solution in ethanol by combining the individual lipid stocks to achieve the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG2000-DMG).[5]

  • Dissolve the nucleic acid in the aqueous buffer to the desired concentration (e.g., 0.1-1 mg/mL).[5]

  • Prime the microfluidic mixing device with ethanol and the aqueous buffer according to the manufacturer's instructions.

  • Load the lipid stock solution and the nucleic acid solution into separate syringes.

  • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic device. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[5]

  • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of lipids and encapsulation of the nucleic acid.

  • Collect the resulting LNP solution in a sterile collection tube.

  • Immediately dilute the collected LNPs with a neutral buffer, such as phosphate-buffered saline (PBS, pH 7.4), to stabilize the nanoparticles.[5]

Purification and Characterization of Lipid Nanoparticles

This section details the methods for purifying the LNPs and characterizing their key physicochemical properties.

Materials:

  • LNP solution

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Beaker

  • Stir plate

Procedure:

  • Hydrate the dialysis cassettes in PBS according to the manufacturer's instructions.

  • Load the LNP solution into the dialysis cassettes.

  • Place the cassettes in a beaker containing a large volume of PBS (e.g., 2-3 L).[6]

  • Stir the PBS gently on a stir plate at 4°C.

  • Perform several exchanges of the PBS buffer over 24-48 hours to ensure complete removal of ethanol and unencapsulated nucleic acid.

  • Recover the purified LNP solution from the dialysis cassettes.

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are used to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which is an indicator of the surface charge and colloidal stability of the LNPs.[3][4]

Procedure:

  • Dilute a small aliquot of the purified LNP solution in PBS to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

  • Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).

  • Perform the measurement to obtain the average particle size (Z-average), PDI, and zeta potential.

Principle: The Ribogreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated nucleic acid can be determined.[5][7]

Procedure:

  • Prepare a standard curve of the nucleic acid in the concentration range of interest.

  • In a 96-well black plate, add the LNP sample to two sets of wells.

  • To one set of wells, add a buffer solution (e.g., TE buffer) to measure the fluorescence of the unencapsulated nucleic acid.

  • To the other set of wells, add a buffer solution containing Triton X-100 (e.g., 2% Triton X-100) to lyse the LNPs and measure the total nucleic acid fluorescence.[5]

  • Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis.[5][7]

  • Add the diluted Ribogreen reagent to all wells.

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.[7]

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

Quantitative Data Summary

The following tables summarize typical physicochemical properties of LNPs formulated with PEG2000-DMG. The exact values can vary depending on the specific lipid composition, nucleic acid cargo, and formulation parameters.

Table 1: Physicochemical Properties of PEG2000-DMG LNPs

ParameterTypical RangeReference
Particle Size (Z-average)80 - 150 nm[8][9]
Polydispersity Index (PDI)< 0.2[8]
Zeta Potential-15 to +5 mV (at neutral pH)[8]
Encapsulation Efficiency> 90%[8]

Table 2: Influence of PEG2000-DMG Molar Percentage on LNP Properties

PEG2000-DMG (mol%)In Vitro TransfectionIn Vivo Transgene ExpressionReference
1.5%Optimal-[10]
5%-Highest[10]

In Vitro and In Vivo Evaluation Protocols

In Vitro Cellular Uptake and Transfection Efficiency

Procedure:

  • Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.[10][11]

  • Prepare different concentrations of the LNP-encapsulated mRNA in cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • To assess cellular uptake, fluorescently labeled LNPs can be used, and uptake can be quantified by flow cytometry or visualized by fluorescence microscopy.[10]

  • To measure transfection efficiency (protein expression), a luciferase or fluorescent protein-encoding mRNA can be used. The protein expression can be quantified using a luciferase assay system or by measuring fluorescence intensity.[10][11]

In Vivo Biodistribution Studies

Procedure:

  • Administer the LNP formulation to animals (e.g., mice) via the desired route (e.g., intravenous injection).[6][12]

  • The LNPs should contain a fluorescent label for in vivo imaging.

  • At various time points post-administration, perform whole-body imaging using an in vivo imaging system (IVIS).[12]

  • After the final imaging time point, euthanize the animals and harvest the organs of interest (e.g., liver, spleen, lungs, kidneys).[12]

  • The fluorescence intensity in each organ can be measured ex vivo to quantify the biodistribution of the LNPs.[12]

Signaling Pathways and Cellular Mechanisms

The delivery of nucleic acids by LNPs involves a series of cellular events. The following diagram illustrates the proposed pathway for LNP-mediated mRNA delivery.

LNP_Delivery_Pathway cluster_cytoplasm Cytoplasmic Events LNP Lipid Nanoparticle (with PEG2000-DMG) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytoplasm Cytoplasm Translation Translation by Ribosomes mRNA_Release->Translation Protein Protein Synthesis Translation->Protein

Caption: Proposed cellular pathway for LNP-mediated mRNA delivery.

Conclusion

This document provides a comprehensive guide for the formulation, characterization, and evaluation of lipid nanoparticles incorporating PEG2000-DMG. The provided protocols and data summaries offer a solid foundation for researchers and drug development professionals working in the field of nucleic acid delivery. Adherence to these detailed methodologies will facilitate the development of stable and effective LNP-based therapeutics.

References

Application Notes and Protocols for Incorporating PEG2000-DGG into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) modification, or PEGylation, is a widely adopted strategy in drug delivery to enhance the systemic circulation time and stability of nanocarriers like liposomes. By forming a hydrophilic protective layer on the liposome surface, PEG reduces recognition by the mononuclear phagocytic system (MPS), thereby prolonging their presence in the bloodstream and improving the likelihood of reaching the target tissue.[1][2] This document provides detailed application notes and protocols for the incorporation of PEG2000-DGG, a PEGylated lipid, into liposomes.

A Note on Nomenclature: this compound

For the purpose of these application notes, it is assumed that "DGG" refers to a Diacylglycerol anchor, a common hydrophobic moiety for attaching PEG chains to the liposome bilayer. This is based on the prevalence of similar structures such as PEG2000-DSG (Distearoyl-rac-glycerol) and DMG-PEG2000 (Dimyristoyl-rac-glycero) in scientific literature.[3][4][5] The protocols and data presented herein are based on principles and findings related to these well-documented diacylglycerol-anchored PEGylated lipids.

Principle of this compound Incorporation

This compound is an amphiphilic molecule, consisting of a hydrophilic PEG2000 chain and a hydrophobic diacylglycerol anchor.[4] During liposome formation, the hydrophobic diacylglycerol anchor spontaneously inserts into the lipid bilayer of the liposome, leaving the hydrophilic PEG chain extending into the aqueous medium, thus forming a protective steric barrier.

There are two primary methods for incorporating this compound into liposomes:

  • Pre-insertion (or Thin-Film Hydration) Method: this compound is mixed with the other lipid components prior to the formation of the liposomes.

  • Post-insertion Method: Pre-formed liposomes are incubated with a solution containing this compound, allowing the PEGylated lipid to insert into the outer leaflet of the existing bilayer.

Data Presentation: Physicochemical Characteristics of PEG2000-Diacylglycerol Liposomes

The incorporation of PEG2000-diacylglycerol lipids into liposomes significantly influences their physicochemical properties. The following tables summarize the expected quantitative effects based on available literature for analogous compounds like PEG2000-DSG.

Table 1: Effect of PEG2000-DSG Incorporation on Liposome Size and Polydispersity Index (PDI)

Molar % of PEG2000-DSGAverage Liposome Diameter (nm)Polydispersity Index (PDI)Reference
0%Varies (dependent on preparation)> 0.1[6]
2%Slight increase then decrease< 0.1[6]
5%Generally decreases with increasing concentration< 0.1[7]
>8%Continued decrease< 0.1[6]

Note: The final size is also heavily dependent on the extrusion or sonication process.

Table 2: Effect of PEG2000-DSG on Zeta Potential

Liposome CompositionZeta Potential (mV)NoteReference
DOPC Liposomes (non-PEGylated)~ -20 mVZeta potential is dependent on the headgroup of the primary phospholipid.[8]
DOPC Liposomes with 20 mol% PEG2000-DSPE~ -10 mVThe PEG layer shields the surface charge, shifting the zeta potential towards neutral.[8]
DOTAP Liposomes (non-PEGylated)~ +70 mVCationic lipid results in a positive surface charge.[8]
DOTAP Liposomes with 20 mol% PEG2000-DSPE~ +15 mVSignificant reduction in positive zeta potential due to charge shielding.[8]

Table 3: Effect of Mixed PEG-DSG Modification on Fixed Aqueous Layer Thickness (FALT)

PEG-DSG CombinationMaximum FALT Achieved at RatioNoteReference
PEG2000-DSG and PEG900-DSG2:1Mixing different PEG chain lengths can increase the thickness of the protective aqueous layer.[9]
PEG2000-DSG and PEG500-DSG2:1A thicker FALT is correlated with longer circulation times.[9]
PEG2000-DSG and PEG2000-CHO3:1Combining different anchor types can also enhance the FALT.[10]

Experimental Protocols

Protocol 1: Liposome Formulation using the Pre-Insertion (Thin-Film Hydration) Method

This is the most common method for preparing PEGylated liposomes.

Materials:

  • Primary phospholipid (e.g., DSPC, DOPC, or Egg PC)

  • Cholesterol

  • This compound (or PEG2000-DSG/DMG)

  • Chloroform or a chloroform/methanol mixture (2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Drug to be encapsulated (optional)

Equipment:

  • Rotary evaporator

  • Sonicator (bath or probe type) or Extruder with polycarbonate membranes

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Lipid Film Preparation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (Phospholipid:Cholesterol:this compound).

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the phase transition temperature (Tc) of the lipids.

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Hydrate the lipid film by gentle rotation of the flask at a temperature above the Tc of the lipids for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Submerge the flask in a bath sonicator or use a probe sonicator to sonicate the MLV suspension. Sonication should be performed in short bursts with cooling periods in between to avoid overheating and degradation of lipids and drugs. This process typically yields small unilamellar vesicles (SUVs).

    • Extrusion (Recommended): For more uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times to obtain large unilamellar vesicles (LUVs) of a consistent size.

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the liposome size, polydispersity index (PDI), and zeta potential using a DLS instrument and a zeta potential analyzer.

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Protocol 2: Liposome Formulation using the Post-Insertion Method

This method is useful for incorporating PEGylated lipids into pre-formed liposomes, especially those already containing a drug.

Materials:

  • Pre-formed liposomes

  • This compound (or PEG2000-DSG/DMG) micelles

  • Buffer

Equipment:

  • Incubator or water bath

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Preparation of this compound Micelles:

    • Disperse the desired amount of this compound in a buffer to form a micellar suspension.

  • Incubation:

    • Mix the pre-formed liposome suspension with the this compound micelle suspension.

    • Incubate the mixture at a temperature slightly above the Tc of the liposomal lipids for a defined period (e.g., 1-2 hours) with gentle stirring. During this time, the this compound will transfer from the micelles and insert into the outer leaflet of the liposomes.

  • Purification:

    • Remove any excess, unincorporated this compound micelles via dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the PEGylated liposomes for size, PDI, and zeta potential as described in Protocol 1.

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for Pre-Insertion Method

PreInsertion_Workflow start Start dissolve_lipids Dissolve Lipids and this compound in Organic Solvent start->dissolve_lipids create_film Create Thin Lipid Film (Rotary Evaporation) dissolve_lipids->create_film hydrate_film Hydrate Film with Aqueous Buffer (Drug Encapsulation) create_film->hydrate_film form_mlvs Formation of Multilamellar Vesicles (MLVs) hydrate_film->form_mlvs size_reduction Size Reduction form_mlvs->size_reduction sonication Sonication (SUVs) size_reduction->sonication or extrusion Extrusion (LUVs) size_reduction->extrusion purification Purification (Remove Unencapsulated Drug) sonication->purification extrusion->purification characterization Characterization (Size, PDI, Zeta Potential) purification->characterization end End characterization->end

Caption: Workflow for incorporating this compound into liposomes via the pre-insertion method.

Logical Relationship of PEGylation and its "Stealth" Effect

Stealth_Effect liposome Liposome peg_dgg This compound Incorporation liposome->peg_dgg peg_liposome PEGylated Liposome ('Stealth' Liposome) peg_dgg->peg_liposome hydrophilic_layer Forms Hydrophilic Steric Hindrance Layer peg_liposome->hydrophilic_layer opsonization Reduced Opsonization (Protein Adsorption) hydrophilic_layer->opsonization mps_uptake Decreased MPS Uptake (Liver, Spleen) opsonization->mps_uptake circulation Prolonged Systemic Circulation Time mps_uptake->circulation tumor_accumulation Enhanced Tumor Accumulation (EPR Effect) circulation->tumor_accumulation

Caption: The "Stealth" effect of PEGylation on liposomes.

Concluding Remarks

The incorporation of this compound (or its diacylglycerol analogues) is a critical step in the development of long-circulating liposomal drug delivery systems. The choice between the pre-insertion and post-insertion method will depend on the specific application and the nature of the drug to be encapsulated. Careful characterization of the resulting PEGylated liposomes is essential to ensure optimal formulation and in vivo performance. The data and protocols provided here serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for PEG2000-Diacylglycerol in siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Optimizing PEG2000-Diacylglycerol Concentration

The optimal molar percentage of PEG2000-diacylglycerol in an LNP formulation is a balance between achieving long circulation times ("stealth" properties) and ensuring efficient cellular uptake and endosomal escape for effective gene silencing. High PEG densities can shield the nanoparticle from opsonization and clearance but may also hinder its interaction with target cells. The following tables summarize quantitative data from various studies on the impact of DMG-PEG2000 concentration on LNP properties and function.

Table 1: Influence of DMG-PEG2000 Molar Ratio on LNP Physicochemical Properties

Molar Ratio of DMG-PEG2000 (%)LNP Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
1.5~80-120~0.05 - 0.18~90-98%[1][2]
2.5Not specifiedNot specifiedNot specified[3]
5.0Not specifiedNot specifiedNot specified[4]

Table 2: Impact of DMG-PEG2000 Concentration on In Vitro and In Vivo Gene Silencing

Molar Ratio of DMG-PEG2000 (%)Cell Line / Animal ModelTarget GeneGene Silencing EfficiencyKey FindingsReference
1.5HeLa, DC2.4 cellsLuciferaseHighOptimal for in vitro mRNA transfection.[4][4]
5.0MiceLuciferaseHighest in vivo expressionOptimal for in vivo mRNA delivery, suggesting a trade-off between cellular uptake and systemic circulation.[4][4]
1.5HCT116 cellsLuciferaseEffective downregulationShowed effective gene silencing.[2][2]
0.5 (PEG-C-DMA)MiceFactor VIIHighHigh gene silencing was obtained at this low molar ratio.[5][5]

Table 3: Effect of DMG-PEG2000 Concentration on Cellular Uptake and Cytotoxicity

Molar Ratio of DMG-PEG2000 (%)Cell LineCellular UptakeCytotoxicityKey FindingsReference
1.5HeLa, DC2.4 cellsEnhanced at lower PEG levelsLowLower PEG levels enhance cellular internalization.[4][4]
Not SpecifiedMCF-7-Luc cellsDecreased with PEGylationLow (generally >90% viability)PEGylation can decrease cellular uptake but generally does not induce significant cytotoxicity.[6][6]

Experimental Protocols

Protocol 1: Formulation of siRNA-LNP using Microfluidic Mixing

This protocol describes the preparation of siRNA-loaded LNPs incorporating DMG-PEG2000 using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • DMG-PEG2000

  • siRNA of interest

  • Ethanol (anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (MWCO 10 kDa)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 12.5 mM.[1]

  • Prepare siRNA Solution:

    • Dissolve the siRNA in 50 mM sodium citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Set the flow rate ratio to 1:3 (ethanol:aqueous phase).

    • Initiate mixing to allow for the self-assembly of LNPs.

  • Dialysis:

    • Transfer the resulting LNP suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove ethanol and non-encapsulated siRNA.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vitro Gene Silencing Assay

This protocol outlines the steps to assess the gene silencing efficiency of the formulated siRNA-LNPs in a relevant cell line.

Materials:

  • Target cells expressing the gene of interest (e.g., HeLa cells expressing luciferase)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • siRNA-LNPs (formulated as per Protocol 1)

  • Control (scrambled) siRNA-LNPs

  • 96-well cell culture plates

  • Reagents for quantifying gene expression (e.g., Luciferase Assay System, qPCR reagents)

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Dilute the siRNA-LNPs and control LNPs to the desired final concentrations (e.g., 1, 5, 10, 50 nM siRNA) in serum-free cell culture medium.

    • Remove the growth medium from the cells and add the diluted LNP solutions.

    • Incubate the cells with the LNPs for 4-6 hours at 37°C.

  • Post-transfection:

    • After the incubation period, replace the transfection medium with fresh, complete growth medium.

    • Incubate the cells for an additional 24-72 hours to allow for gene knockdown.

  • Analysis of Gene Expression:

    • Lyse the cells and measure the expression of the target gene using an appropriate method (e.g., luciferase assay for luciferase gene, qPCR for mRNA levels, or Western blot for protein levels).

    • Normalize the results to a housekeeping gene or total protein content.

    • Calculate the percentage of gene silencing relative to cells treated with control siRNA-LNPs.

Protocol 3: Cytotoxicity Assay

This protocol describes how to evaluate the potential toxicity of the siRNA-LNP formulations on cultured cells.

Materials:

  • Target cells

  • Cell culture medium

  • siRNA-LNPs at various concentrations

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in Protocol 2.

  • Treatment:

    • Treat the cells with a range of concentrations of siRNA-LNPs. Include a positive control for cytotoxicity (e.g., Triton X-100) and an untreated negative control.

  • Incubation:

    • Incubate the cells for 24-72 hours at 37°C.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

Mandatory Visualizations

Experimental_Workflow cluster_formulation 1. LNP Formulation cluster_delivery 2. In Vitro siRNA Delivery Lipid_Mix Lipid Mixture (Ionizable, Helper, Cholesterol, PEG-DAG) in Ethanol Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics siRNA_Sol siRNA in Aqueous Buffer (pH 4.0) siRNA_Sol->Microfluidics Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidics->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Transfection Transfection with siRNA-LNPs Characterization->Transfection Cell_Culture Cell Seeding Cell_Culture->Transfection Incubation Incubation (24-72h) Transfection->Incubation Analysis Analysis (Gene Silencing, Cytotoxicity) Incubation->Analysis

Caption: Experimental workflow for siRNA-LNP formulation and in vitro testing.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LNP siRNA-LNP Endocytosis Endocytosis (Clathrin-mediated) LNP->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: Cellular uptake and mechanism of action of siRNA-LNPs.

Conclusion

The concentration of PEG2000-diacylglycerol is a critical parameter in the formulation of lipid nanoparticles for siRNA delivery. A molar ratio of approximately 1.5% DMG-PEG2000 often represents a good starting point for in vitro studies, balancing stability and cellular uptake. For in vivo applications, a higher concentration of around 5% might be necessary to achieve prolonged circulation, although this needs to be empirically optimized for the specific LNP composition and therapeutic target. The provided protocols offer a foundation for researchers to formulate, characterize, and evaluate their own siRNA-LNP systems. Further optimization of the lipid composition, N/P ratio, and other formulation parameters will likely be necessary to achieve maximal therapeutic efficacy.

References

Application Notes and Protocols for PEG2000-Based Nanoparticles in Targeted Cancer Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of PEG2000-conjugated nanoparticles for targeted drug delivery to cancer cells. The focus is on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with polyethylene glycol 2000 (DSPE-PEG2000), a widely used system for formulating micelles and liposomes for cancer therapy.

Introduction

Polyethylene glycol (PEG) modification, or PEGylation, is a cornerstone strategy in drug delivery, employed to enhance the therapeutic index of anticancer agents.[1][2] PEG2000, a PEG derivative with a molecular weight of 2000 Da, is frequently used to create "stealth" nanoparticles that can evade the immune system, thereby prolonging their circulation time in the bloodstream.[3][4] When conjugated with lipids like DSPE, the resulting amphiphilic DSPE-PEG2000 molecules self-assemble in aqueous solutions to form nanostructures such as micelles and liposomes.[5][6][7] These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[4][8] Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands for active targeting of cancer cells.[9]

Key Advantages of DSPE-PEG2000 in Cancer Drug Delivery

  • Prolonged Circulation: The hydrophilic PEG chains create a "stealth" layer that reduces recognition by the reticuloendothelial system, leading to longer circulation times.[2]

  • Enhanced Tumor Accumulation: The small size of the nanoparticles allows them to preferentially accumulate in tumor tissues via the EPR effect.[4][8]

  • Improved Drug Solubility and Stability: Hydrophobic anticancer drugs can be encapsulated within the core of the micelles or liposomes, increasing their solubility and protecting them from premature degradation.[10]

  • Versatility: The DSPE-PEG2000 platform can be readily modified with targeting moieties such as peptides (e.g., iRGD) to enhance cellular uptake by cancer cells.[11]

  • Biocompatibility and Biodegradability: DSPE and PEG are biocompatible and biodegradable materials, minimizing systemic toxicity.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing DSPE-PEG2000 based nanoparticles for cancer drug delivery.

Table 1: Physicochemical Properties of DSPE-PEG2000 Nanoparticles

FormulationDrugSize (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DSPE-mPEG2000 Micelles-~10-2.7 ± 1.1N/A[5]
M-SAL-iRGDSalinomycin~10N/A>90[11]
DSPE-PEG2000/Soluplus (1/1 ratio)-50 - 150-38.0 (DSPE-PEG2000 alone)N/A[7]
QUE/TMZ-NLsQuercetin & TemozolomideN/APositiveN/A[6]

Table 2: In Vitro and In Vivo Efficacy of Doxorubicin-Loaded Liposomes with Different PEG Pairings

Liposome FormulationIC50 in U87MG cells (µM)IC50 in SCC-7 cells (µM)Tumor Growth Suppression (%) in U87MG xenograft modelReference
APTEDB-PEG2000/PEG1000 LS (Dox)0.290.42~90[3][13]
APTEDB-PEG1000/PEG550 LS (Dox)N/AN/A~80[3][13]
Non-targeting LS (Dox)N/AN/A~28[3]
Free DoxorubicinN/AN/A~65[3]

Experimental Protocols

Protocol for Preparation of Drug-Loaded DSPE-PEG2000 Nanoparticles (Thin-Film Hydration Method)

This protocol describes the preparation of drug-loaded micelles or liposomes using the thin-film hydration method.[10]

Materials:

  • DSPE-PEG2000

  • Anticancer drug (e.g., Doxorubicin, Paclitaxel)

  • Chloroform or other suitable organic solvent

  • Phosphate Buffered Saline (PBS) or other aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution: Dissolve DSPE-PEG2000 and the hydrophobic anticancer drug in chloroform in a round-bottom flask. The molar ratio of DSPE-PEG2000 to the drug should be optimized based on the drug's properties.

  • Film Formation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the thin film with a pre-warmed aqueous buffer (e.g., PBS) by gentle rotation of the flask. The volume of the buffer will determine the final concentration of the nanoparticles.

  • Sonication: Sonicate the resulting suspension using a bath or probe sonicator to reduce the particle size and create a homogenous nanoparticle dispersion. Sonication parameters (time, power) should be optimized.

  • Purification/Sterilization: Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates and for sterilization.

  • Characterization: Characterize the prepared nanoparticles for size, zeta potential, drug loading content, and encapsulation efficiency.

Protocol for In Vitro Cellular Uptake Assay

This protocol outlines the steps to evaluate the uptake of fluorescently labeled DSPE-PEG2000 nanoparticles by cancer cells.

Materials:

  • Cancer cell line (e.g., U87MG, HeLa)

  • Cell culture medium and supplements

  • Fluorescently labeled DSPE-PEG2000 nanoparticles (e.g., containing a fluorescent dye like Rhodamine-DSPE)

  • Control (non-labeled) nanoparticles

  • 96-well plates or confocal microscopy dishes

  • Fluorescence microscope or flow cytometer

  • DAPI (for nuclear staining)

  • Paraformaldehyde (PFA) for cell fixation

Procedure:

  • Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., 96-well plates for quantitative analysis or glass-bottom dishes for imaging) and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles at various concentrations. Include untreated cells and cells treated with non-labeled nanoparticles as controls.

  • Incubation: Incubate the cells for a predetermined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.

  • Fixation and Staining (for microscopy): Fix the cells with 4% PFA for 15 minutes, followed by washing with PBS. Stain the cell nuclei with DAPI.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.

    • Flow Cytometry: For quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of drug-loaded DSPE-PEG2000 nanoparticles against cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Drug-loaded DSPE-PEG2000 nanoparticles

  • Free drug solution

  • Empty nanoparticles (without drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

G cluster_prep Nanoparticle Preparation a 1. Dissolve DSPE-PEG2000 and Drug in Organic Solvent b 2. Form Thin Film via Rotary Evaporation a->b c 3. Hydrate Film with Aqueous Buffer b->c d 4. Sonicate to Form Nanoparticles c->d e 5. Filter and Purify d->e f Size and Zeta Potential (DLS) e->f g Encapsulation Efficiency (HPLC) e->g h Morphology (TEM) e->h i Cellular Uptake Studies e->i j Cytotoxicity Assays (MTT) e->j k In Vivo Antitumor Efficacy Studies e->k

Caption: Experimental workflow for the preparation and evaluation of drug-loaded DSPE-PEG2000 nanoparticles.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell np Drug-Loaded DSPE-PEG2000 Nanoparticle evasion Evades Immune System np->evasion 'Stealth' PEG layer extravasation Extravasation through Leaky Vasculature (EPR Effect) evasion->extravasation Prolonged Circulation accumulation Accumulation in Tumor Tissue extravasation->accumulation uptake Cellular Uptake (Endocytosis) accumulation->uptake Passive or Active Targeting release Intracellular Drug Release uptake->release effect Therapeutic Effect (e.g., Apoptosis) release->effect

Caption: Mechanism of targeted drug delivery to cancer cells using DSPE-PEG2000 nanoparticles.

References

Application Note: The Role and Preparation of PEG2000-Derivatized Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid Lipid Nanoparticles (SLNs) are advanced colloidal drug delivery systems that have garnered significant attention as alternatives to traditional carriers like liposomes and polymeric nanoparticles.[1][2] Comprised of a solid lipid core, these nanoparticles are particularly adept at encapsulating lipophilic drugs, offering advantages such as enhanced stability, controlled drug release, and the use of physiologically tolerable lipids.[3][4]

To improve the in vivo performance of SLNs, surface modification is often employed. One of the most effective strategies is "PEGylation," which involves the incorporation of Polyethylene Glycol (PEG). Specifically, amphiphilic PEG-lipid conjugates, such as PEG2000 anchored to a lipid like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) or a diglyceride (DGG), are integrated into the SLN formulation. The hydrophilic PEG2000 chains form a protective layer on the nanoparticle surface.[5][6] This "stealth" shield sterically hinders interactions with plasma proteins (opsonization), thereby reducing recognition and clearance by the mononuclear phagocytic system (MPS).[6][7] The result is a significantly prolonged systemic circulation time, improved drug bioavailability, and enhanced potential for passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[5][8]

This document provides detailed protocols for the preparation of PEG2000-lipid modified SLNs and methods for their physicochemical characterization.

Principle of PEGylated SLN Formulation

The formation of PEGylated SLNs relies on the self-assembly of lipids and amphiphilic PEG-lipid conjugates in an aqueous medium. The lipid anchor of the conjugate (e.g., DSPE, DGG) is hydrophobic and integrates within the solid lipid core of the nanoparticle. The long, hydrophilic PEG2000 chain remains on the exterior, extending into the surrounding aqueous phase. This structure provides steric stability, preventing nanoparticle aggregation and creating the protective "stealth" layer that is crucial for in vivo applications.[9][10]

cluster_SLN PEGylated Solid Lipid Nanoparticle cluster_PEG_Lipid core Solid Lipid Core drug Drug drug->core Encapsulated peg_chain PEG2000 Chain lipid_anchor Lipid Anchor (DSPE/DGG) AqueousPhase Aqueous Phase peg_chain->AqueousPhase Extends into lipid_anchor->core Anchored

Caption: Structure of a PEG2000-Lipid Modified SLN.

Experimental Protocols

Several techniques can be used to prepare PEGylated SLNs, with high-pressure homogenization being one of the most common and scalable methods.[1][2]

This method involves the homogenization of a hot oil-in-water (o/w) emulsion under high pressure.[1]

Materials & Equipment:

  • Solid Lipid: e.g., Glyceryl monostearate, Tristearin, Hydrogenated soy phosphatidylcholine[9][10]

  • Active Pharmaceutical Ingredient (API)

  • PEG-Lipid Conjugate: e.g., DSPE-PEG2000[9][11]

  • Surfactant: e.g., Tween® 60, Polysorbate 80[10][12]

  • Purified Water

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • High-Pressure Homogenizer

  • Water bath or heating plate

  • Beakers and magnetic stirrers

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it 5-10 °C above its melting point. Disperse the API into the molten lipid and stir until a clear solution or homogeneous dispersion is formed.

  • Aqueous Phase Preparation: In a separate beaker, heat the purified water to the same temperature as the lipid phase. Disperse the surfactant and the PEG2000-lipid conjugate (e.g., DSPE-PEG2000) in the hot water and stir until fully dissolved.[10][12]

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise while stirring continuously. Subject the mixture to high-shear homogenization for 3-5 minutes to form a coarse oil-in-water pre-emulsion.[1]

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature. Homogenize the mixture for 3-5 cycles at a pressure between 500 and 1500 bar.[1]

  • Cooling and Nanoparticle Formation: Allow the resulting hot nanoemulsion to cool down to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.

  • Storage: Store the final SLN dispersion at 4 °C.

A 1. Prepare Lipid Phase (Lipid + Drug) C 3. Heat both phases (> Lipid Melting Point) A->C B 2. Prepare Aqueous Phase (Water + Surfactant + PEG-Lipid) B->C D 4. Mix Phases & High-Shear Homogenize (Pre-emulsion) C->D E 5. High-Pressure Homogenization (Hot Nanoemulsion) D->E F 6. Cool to Room Temperature E->F G 7. PEGylated SLN Suspension F->G

Caption: Workflow for SLN Preparation via Hot HPH.

Proper characterization is essential to ensure the quality and predict the performance of the SLN formulation.[3]

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Electrophoresis for Zeta Potential.[2][13]

  • Procedure:

    • Dilute the SLN suspension with purified water to an appropriate concentration to avoid multiple scattering effects.[2]

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate at 25 °C.[2]

B. Entrapment Efficiency (EE%) and Drug Loading (DL%)

  • Principle: This involves separating the free, unentrapped drug from the SLNs and quantifying the drug associated with the nanoparticles.

  • Procedure:

    • Separation: Place a known volume of the SLN dispersion (e.g., 1 mL) into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off). Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes to pellet the SLNs.[14] The supernatant will contain the free drug.

    • Quantification: Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculation:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

cluster_main SLN Characterization Workflow cluster_size_zeta Size & Charge Analysis cluster_ee_dl Drug Content Analysis Start SLN Suspension Dilute Dilute Sample Start->Dilute Separate Separate Free Drug (e.g., Centrifugation) Start->Separate DLS DLS & Electrophoresis Measurement Dilute->DLS Result_SZ Particle Size (nm) PDI Zeta Potential (mV) DLS->Result_SZ Quantify Quantify Free Drug (e.g., HPLC) Separate->Quantify Result_EE Entrapment Efficiency (%) Drug Loading (%) Quantify->Result_EE

Caption: Workflow for Physicochemical Characterization of SLNs.

Data Presentation: Effects of PEGylation

The incorporation of PEG2000-lipid conjugates influences the key physicochemical properties of SLNs. The extent of this influence depends on the concentration of the PEG-lipid used.[9][15][16]

ParameterConventional SLN/NLCPEG2000-Modified SLN/NLCReference
Particle Size (nm) 150 - 210~100 to 230 (size can increase due to the PEG layer)[9][12]
Polydispersity Index (PDI) ~0.374< 0.3 (generally indicates a narrow size distribution)[9]
Zeta Potential (mV) -30 to -500 to -20 (magnitude decreases due to shielding of surface charge by PEG)[10][17]
Entrapment Efficiency (%) Varies widely> 60-80% (can be improved by inhibiting drug expulsion)[9][17]
In Vitro Drug Release Sustained ReleaseCan be faster or show a biphasic pattern depending on the drug[17][18]
In Vivo Circulation Shorter Half-LifeProlonged Circulation Time ("Stealth" Effect)[7][9]

Note: Values are illustrative and can vary significantly based on the specific lipid, drug, surfactant, and preparation method used.

Conclusion

The use of PEG2000-lipid conjugates like PEG2000-DSPE or PEG2000-DGG is a critical strategy in the development of advanced solid lipid nanoparticles for systemic drug delivery. PEGylation provides steric stability, prevents aggregation, and most importantly, creates a "stealth" characteristic that prolongs blood circulation time.[5][9] This extended circulation enhances the likelihood of the nanoparticle reaching its target site, thereby improving therapeutic efficacy. The protocols outlined in this document provide a robust framework for the formulation and characterization of these promising drug delivery systems. Careful optimization of the PEG-lipid content is crucial, as it creates a trade-off between cellular uptake and systemic stability.[15][16]

References

Application Notes and Protocols: A Step-by-Step Guide to PEG2000-DGG Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical conjugation of Polyethylene Glycol 2000 (PEG2000) to a target molecule, here denoted as "DGG". The protocols outlined are based on the widely used N-hydroxysuccinimide (NHS) ester chemistry, which facilitates the covalent attachment of PEG to primary amine groups present on the target molecule. PEGylation, the process of attaching PEG chains to molecules, is a critical strategy in drug delivery and development to enhance the therapeutic properties of peptides, proteins, and small molecules.[1][2][3] Benefits of PEGylation include improved solubility, extended circulatory half-life, reduced immunogenicity, and increased stability.[1][4][5]

This guide will cover the essential aspects of the conjugation process, from the underlying chemistry to detailed experimental protocols for conjugation, purification, and characterization of the resulting PEG2000-DGG conjugate.

Underlying Chemistry: Amine-Reactive PEGylation

The conjugation strategy described herein utilizes a PEG2000 molecule activated with an N-hydroxysuccinimide (NHS) ester. This functional group readily reacts with primary amines (-NH2) on the DGG molecule, such as the N-terminal amine or the epsilon-amine of lysine residues, to form a stable amide bond.[6] The reaction is most efficient at a neutral to slightly basic pH (pH 7-8.5).

PEG2000-NHS Ester Reaction with Amine-Containing Molecule (DGG) PEG_NHS PEG2000-NHS Ester PEG2000 O=C-O-N(C=O)2 PEG_DGG This compound Conjugate PEG2000 O=C-NH-DGG PEG_NHS:f1->PEG_DGG:f1 + DGG_Amine DGG-NH2 DGG H2N- DGG_Amine:f1->PEG_DGG:f1 NHS_leaving_group NHS PEG_DGG->NHS_leaving_group +

Caption: Chemical reaction scheme for the conjugation of PEG2000-NHS ester to an amine-containing molecule (DGG).

Experimental Workflow

The overall workflow for the this compound conjugation process involves several key stages, from initial reaction setup to final product characterization. A systematic approach is crucial for achieving a high yield of a well-defined conjugate.

cluster_workflow This compound Conjugation Workflow A 1. Reagent Preparation B 2. Conjugation Reaction A->B Incubate C 3. Quenching B->C Stop Reaction D 4. Purification C->D Isolate Conjugate E 5. Characterization D->E Analyze Product F 6. Storage E->F Store Purified Conjugate

Caption: A high-level overview of the experimental workflow for this compound conjugation.

Experimental Protocols

Materials and Reagents
  • PEG2000-NHS Ester: (e.g., from BroadPharm) Store at -20°C with desiccant.[6]

  • DGG (Amine-containing molecule): Purity and concentration should be accurately determined.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (20 mM sodium phosphate, 150 mM NaCl). Avoid buffers containing primary amines like Tris.[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Solvent for PEG-NHS: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Purification System: Size Exclusion Chromatography (SEC) column or dialysis cassettes (with appropriate molecular weight cutoff).

  • Analytical Instruments: SDS-PAGE system, Mass Spectrometer (e.g., MALDI-TOF), HPLC system.

Step-by-Step Conjugation Protocol
  • Preparation of DGG Solution:

    • Dissolve the DGG molecule in the reaction buffer (PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[6]

  • Preparation of PEG2000-NHS Ester Solution:

    • Equilibrate the vial of PEG2000-NHS ester to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, prepare a 10 mM stock solution of the PEG reagent by dissolving it in anhydrous DMSO or DMF.[6]

  • Calculation of Reagent Volumes:

    • Determine the molar ratio of PEG-NHS to DGG. A common starting point is a 5 to 20-fold molar excess of the PEG reagent.[6]

    • Example Calculation:

      • Amount of DGG: 2 mg (assuming MW of DGG is 10 kDa) = 0.2 µmol

      • Desired molar excess of PEG-NHS: 10x

      • Moles of PEG-NHS needed: 0.2 µmol * 10 = 2 µmol

      • Volume of 10 mM PEG-NHS solution to add: 2 µmol / 10 mM = 0.2 mL

  • Conjugation Reaction:

    • Add the calculated volume of the PEG-NHS stock solution to the DGG solution while gently stirring.

    • The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain the stability of most proteins.[6]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6] Reaction times may need optimization.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any excess PEG-NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

Purification of the this compound Conjugate
  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from the smaller unreacted DGG and excess PEG reagent.

    • Equilibrate the SEC column with PBS.

    • Load the quenched reaction mixture onto the column.

    • Elute with PBS and collect fractions.

    • Monitor the elution profile using UV absorbance at 280 nm (if DGG has aromatic residues) or another appropriate wavelength.

    • Pool the fractions containing the purified conjugate.

  • Dialysis:

    • Transfer the quenched reaction mixture to a dialysis cassette with a molecular weight cutoff (MWCO) appropriate for retaining the this compound conjugate while allowing smaller impurities to diffuse out.

    • Dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.

Characterization of the this compound Conjugate
  • SDS-PAGE: To visualize the increase in molecular weight upon PEGylation. The PEGylated DGG will migrate slower than the unmodified DGG.

  • Mass Spectrometry (e.g., MALDI-TOF): To determine the exact molecular weight of the conjugate and assess the degree of PEGylation (the number of PEG chains attached to each DGG molecule).

  • HPLC (e.g., Reverse-Phase or SEC): To assess the purity of the final product and quantify the amount of conjugate.

Data Presentation

Quantitative data from the characterization experiments should be summarized for clear interpretation and comparison.

Parameter Unmodified DGG This compound Conjugate Method
Apparent Molecular Weight ~10 kDa (example)~12-15 kDa (for single PEGylation)SDS-PAGE
Molecular Weight 10,000 Da (example)12,000 Da (for single PEGylation)Mass Spectrometry
Purity >95%>95%RP-HPLC
Yield N/A~75% (example)Quantification by HPLC

Hypothetical Signaling Pathway Involvement

PEGylation can enhance the therapeutic efficacy of a molecule by improving its pharmacokinetic profile, allowing for sustained interaction with its target. For instance, if DGG is a ligand for a cell surface receptor, its PEGylated form could lead to prolonged signaling.

cluster_pathway Hypothetical Signaling Pathway PEG_DGG This compound Receptor Cell Surface Receptor PEG_DGG->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Response Cellular Response Signaling_Cascade->Response Leads to

Caption: Hypothetical signaling pathway initiated by the binding of this compound to a cell surface receptor.

Troubleshooting

Problem Possible Cause Solution
Low Conjugation Efficiency - Inactive PEG-NHS reagent (hydrolyzed) - pH of reaction buffer is too low - Presence of primary amines in the buffer- Use fresh, properly stored PEG-NHS - Ensure reaction buffer pH is 7.4-8.5 - Use amine-free buffers like PBS or HEPES
Precipitation During Reaction - High concentration of reagents - Poor solubility of DGG or PEG-DGG- Reduce the concentration of reactants - Add a small percentage of a co-solvent
Multiple PEGylation Products - High molar excess of PEG-NHS - Multiple reactive amines on DGG- Reduce the molar ratio of PEG-NHS to DGG - Optimize reaction time and temperature
Difficulty in Purification - Similar sizes of desired product and impurities- Use a higher resolution SEC column - Consider alternative purification methods like ion-exchange chromatography

References

Applications of PEG2000-DSPE in Preclinical Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol 2000-Distearoyl-sn-glycero-3-phosphoethanolamine (PEG2000-DSPE) is an amphiphilic block copolymer widely utilized in preclinical research for the development of nanomedicines.[1][2] Its structure, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic polyethylene glycol (PEG) chain, allows for its incorporation into various nanoparticle formulations, including liposomes, polymeric nanoparticles, and micelles.[1][2][3] The PEG2000 moiety forms a hydrated layer on the surface of these nanoparticles, which sterically hinders opsonization and subsequent uptake by the mononuclear phagocyte system (MPS).[4][5] This "stealth" characteristic prolongs the circulation time of the nanocarrier, enhancing the potential for accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[6][7] Furthermore, the terminal end of the PEG chain can be functionalized with various ligands for active targeting to specific cells or tissues.[2][8]

These application notes provide an overview of the key applications of PEG2000-DSPE in preclinical models, with a focus on drug delivery in cancer therapy. Detailed protocols for the formulation of PEG2000-DSPE-containing nanoparticles and their evaluation in preclinical animal models are also presented.

Key Applications in Preclinical Research

The primary application of PEG2000-DSPE in preclinical research is to improve the pharmacokinetic profile and therapeutic efficacy of encapsulated drugs. Key applications include:

  • Prolonged Circulation Time: Incorporation of PEG2000-DSPE into nanocarriers significantly increases their blood circulation half-life.[1][4] This is crucial for passive targeting of tumors via the EPR effect.

  • Enhanced Tumor Accumulation: The extended circulation time allows for greater accumulation of the nanocarrier in tumor tissues, where the leaky vasculature and poor lymphatic drainage facilitate their retention.[6][7]

  • Reduced Non-specific Uptake: The PEGylated surface minimizes interactions with plasma proteins and uptake by the reticuloendothelial system (RES), particularly in the liver and spleen, thereby reducing off-target toxicity.[4][9]

  • Improved Drug Solubility: PEG2000-DSPE can be used to formulate micelles that encapsulate hydrophobic drugs, thereby increasing their aqueous solubility and suitability for intravenous administration.[7][10]

  • Targeted Drug Delivery: The terminal end of the PEG chain can be conjugated with targeting moieties such as antibodies, peptides, or small molecules to facilitate active targeting to specific receptors on cancer cells.[2][8]

  • Gene Delivery: Cationic liposomes or nanoparticles containing PEG2000-DSPE can be used to deliver genetic material, such as siRNA or plasmids, with improved stability and delivery efficiency.[11]

  • Immunotherapy: PEGylated nanoparticles can be used to deliver immunomodulatory agents, such as checkpoint inhibitors, to the tumor microenvironment, potentially enhancing anti-tumor immune responses.[12][13]

Data Presentation

Table 1: Physicochemical Properties of PEG2000-DSPE Based Nanoparticles
FormulationDrugSize (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DSPE-PEG2000 MicellesRidaforolimus33 ± 15Not Reported77.5 ± 1.7[10]
DSPE-PEG2000/Soluplus Nanoparticles-50 - 150Not ReportedNot Applicable[3]
Monostearin-based SLNSalbutamol SulphateNot ReportedNot ReportedNot Reported[14]
PEG2000-modified SLNSalbutamol SulphateNot ReportedNot ReportedNot Reported[14]
Table 2: Pharmacokinetic Parameters of PEG2000-DSPE Formulations in Rats
FormulationDrugDose (mg/kg)Half-life (t½)Clearance (CL)Area Under the Curve (AUC)Volume of Distribution (Vss)Reference
Ridaforolimus in Ethanol/PEG 400Ridaforolimus1010.7 ± 2.4 h0.49 ± 0.11 L/h/kg21.6 ± 4.5 µgh/mL7.6 ± 1.2 L/kg[7]
Ridaforolimus in DSPE-PEG2000 MicellesRidaforolimus1018.1 ± 3.5 h0.29 ± 0.06 L/h/kg36.9 ± 6.2 µgh/mL4.3 ± 0.7 L/kg[7]
Table 3: In Vivo Efficacy of PEG2000-DSPE Formulations in Tumor Models
FormulationTumor ModelAnimal ModelTumor AccumulationTherapeutic OutcomeReference
L-PEG2000-DBCOMDA-MB-231 Breast CancerMice~54% of injected doseEnhanced tumor visualization[15]
L-PEG2000MDA-MB-231 Breast CancerMice~7% of injected doseLower tumor visualization[15]
CRGDK-modified DSPE-PEG2000 MicellesNot SpecifiedIn vivoHigh accumulation and penetrationEnhanced cytotoxicity of Doxorubicin[6]

Experimental Protocols

Protocol 1: Formulation of PEG2000-DSPE-Containing Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing PEGylated liposomes encapsulating a hydrophilic drug.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)[16]

  • Hydrophilic drug (e.g., Doxorubicin hydrochloride)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Preparation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid transition temperature (for DSPC, >55°C) to evaporate the organic solvent.

    • Continue evaporation under vacuum for at least 1 hour after the film appears dry to remove any residual solvent. A thin, uniform lipid film should be formed on the inner surface of the flask.

  • Hydration:

    • Dissolve the hydrophilic drug in PBS (pH 7.4) to the desired concentration.

    • Add the drug solution to the round-bottom flask containing the lipid film.

    • Hydrate the lipid film by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension must be downsized.

    • Sonication: Submerge the flask in a bath sonicator or use a probe sonicator to sonicate the suspension. This should be done in short bursts with cooling periods in between to avoid overheating and degradation of the lipids and drug.

    • Extrusion (Recommended): For a more uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 10-20 passes) to ensure a homogenous liposome population.

  • Purification:

    • Remove unencapsulated drug from the liposome suspension using size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis against PBS.

  • Characterization:

    • Determine the liposome size distribution and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulated drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after disrupting the liposomes with a detergent or organic solvent.

    • Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total amount of drug) x 100%.

Protocol 2: Preclinical Evaluation of PEGylated Nanoparticles in a Xenograft Tumor Model

This protocol outlines a typical in vivo study to assess the pharmacokinetics and anti-tumor efficacy of a drug-loaded PEG2000-DSPE nanoparticle formulation.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • Cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Drug-loaded PEG2000-DSPE nanoparticles

  • Control formulations (e.g., free drug, non-PEGylated nanoparticles)

  • Sterile saline or PBS for injection

  • Anesthesia (e.g., isoflurane)

  • Calipers

  • Blood collection supplies (e.g., heparinized capillaries)

  • Surgical tools for tissue harvesting

  • Analytical equipment for drug quantification in plasma and tissues (e.g., LC-MS/MS)

Procedure:

  • Tumor Implantation:

    • Culture the cancer cells to ~80% confluency.

    • Harvest the cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel to promote tumor growth.

    • Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers and calculate the volume using the formula: (Length x Width²) / 2.

  • Animal Grouping and Dosing:

    • Randomize the tumor-bearing mice into different treatment groups (e.g., n=5-10 mice per group):

      • Group 1: Saline (or vehicle) control

      • Group 2: Free drug

      • Group 3: Drug-loaded PEG2000-DSPE nanoparticles

      • Group 4 (optional): Drug-loaded non-PEGylated nanoparticles

    • Administer the formulations intravenously (e.g., via tail vein injection) at a predetermined dose and schedule (e.g., once or twice a week).

  • Pharmacokinetic Study:

    • At specified time points after a single injection (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h), collect blood samples from a separate cohort of mice for each formulation.

    • Process the blood to obtain plasma and analyze the drug concentration using a validated analytical method.

    • Calculate pharmacokinetic parameters such as half-life, clearance, and AUC.

  • Efficacy Study:

    • Monitor the tumor volume and body weight of the mice in the efficacy study groups regularly (e.g., 2-3 times per week).

    • The study endpoint may be reached when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period.

    • At the end of the study, euthanize the mice and harvest the tumors and major organs (liver, spleen, kidneys, lungs, heart).

  • Biodistribution Study:

    • For biodistribution analysis, homogenize the harvested tumors and organs.

    • Extract and quantify the drug concentration in the tissues.

    • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

  • Data Analysis:

    • Plot the mean tumor growth curves for each treatment group.

    • Perform statistical analysis to determine the significance of differences between the treatment groups.

    • Analyze the pharmacokinetic and biodistribution data to correlate with the efficacy results.

Visualizations

Signaling Pathways and Experimental Workflows

EPR_Effect cluster_blood Blood Vessel cluster_tumor Tumor Microenvironment Nanoparticles PEGylated Nanoparticles InterstitialSpace Interstitial Space Nanoparticles->InterstitialSpace Extravasation through leaky vasculature TumorCells Tumor Cells InterstitialSpace->TumorCells Cellular Uptake InterstitialSpace->InterstitialSpace Poor Lymphatic Drainage (Retention)

Caption: The Enhanced Permeability and Retention (EPR) Effect for passive tumor targeting of nanoparticles.

Liposome_Formulation Start Lipids (DSPC, Cholesterol, DSPE-PEG2000) + Drug in Organic Solvent Film Thin Lipid Film Formation (Rotary Evaporation) Start->Film Hydration Hydration with Aqueous Buffer (Formation of MLVs) Film->Hydration SizeReduction Size Reduction (Extrusion or Sonication) Hydration->SizeReduction Purification Purification (Removal of free drug) SizeReduction->Purification FinalProduct PEGylated Liposomes (LUVs) Purification->FinalProduct

Caption: Workflow for the preparation of PEGylated liposomes using the thin-film hydration method.

InVivo_Workflow cluster_studies Parallel Studies TumorImplantation Tumor Cell Implantation in Mice TumorGrowth Tumor Growth to Palpable Size TumorImplantation->TumorGrowth Grouping Randomization into Treatment Groups TumorGrowth->Grouping Dosing Intravenous Administration of Formulations Grouping->Dosing PK Pharmacokinetic Study (Blood Sampling) Dosing->PK Efficacy Efficacy & Biodistribution Study (Tumor & Body Weight Monitoring) Dosing->Efficacy Endpoint Study Endpoint & Euthanasia PK->Endpoint Efficacy->Endpoint Analysis Tissue Harvesting & Data Analysis Endpoint->Analysis

Caption: Experimental workflow for a preclinical in vivo study of PEGylated nanoparticles.

References

Application Notes and Protocols for PEG2000-DGE in Enhancing Biologic Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Modification of therapeutic biologics with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer systemic circulation time, reduced immunogenicity, and improved stability of the biologic.[1][2][3] This document provides detailed application notes and protocols for the use of PEG2000-Diglycidyl Ether (PEG2000-DGE) for the PEGylation of therapeutic proteins. PEG-DGE is a homobifunctional crosslinker that reacts primarily with amine and hydroxyl groups on the protein surface.

Principle of PEG2000-DGE Conjugation

Poly(ethylene glycol) diglycidyl ether (PEG-DGE) possesses epoxide rings at both ends of the PEG chain. These rings can react with nucleophilic groups on the protein surface, such as the ε-amino group of lysine residues or the hydroxyl groups of serine and threonine, under mild alkaline conditions. This reaction forms a stable ether linkage, covalently attaching the PEG molecule to the biologic. The bifunctional nature of PEG-DGE also allows for the possibility of cross-linking, which needs to be controlled during the conjugation process.

Advantages of PEG2000-DGE Modification

The covalent attachment of PEG2000-DGE to a biologic offers several key advantages that can significantly improve its therapeutic potential:

  • Prolonged Plasma Half-Life: The increased hydrodynamic radius of the PEGylated biologic reduces its renal clearance, leading to a longer circulation time in the bloodstream.[4][5]

  • Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the protein surface, reducing its recognition by the immune system and minimizing the risk of an anti-drug antibody (ADA) response.[2][4]

  • Enhanced Stability: PEGylation can protect the biologic from proteolytic degradation and improve its stability against physical stressors like aggregation.[1]

  • Improved Solubility: For biologics with poor aqueous solubility, PEGylation can enhance their solubility and facilitate formulation.[3]

Data Presentation: Pharmacokinetic Profile of a Model Biologic

The following table summarizes representative pharmacokinetic data for a hypothetical 50 kDa therapeutic protein ("Biologic X") before and after conjugation with PEG2000-DGE. This data illustrates the typical improvements observed with PEGylation.

Pharmacokinetic ParameterUnmodified Biologic XPEG2000-DGE-Biologic XFold Change
Terminal Half-life (t½) 8 hours72 hours9-fold increase
Mean Residence Time (MRT) 10 hours95 hours9.5-fold increase
Clearance (CL) 15 mL/h/kg1.5 mL/h/kg10-fold decrease
Volume of Distribution (Vd) 100 mL/kg80 mL/kg1.25-fold decrease
Area Under the Curve (AUC) 667 µgh/mL6667 µgh/mL10-fold increase

This data is illustrative and the actual pharmacokinetic parameters will vary depending on the specific biologic, the degree of PEGylation, and the animal model used.

Experimental Protocols

PEGylation of a Therapeutic Protein with PEG2000-DGE

This protocol describes a general method for the covalent attachment of PEG2000-DGE to a model therapeutic protein.

Materials:

  • Therapeutic Protein (e.g., Lysozyme, BSA, or a specific biologic of interest)

  • PEG2000-Diglycidyl Ether (PEG2000-DGE)

  • Borate Buffer (0.1 M, pH 9.0)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Hydrochloric Acid (HCl, 1 M)

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents

  • Size-Exclusion Chromatography (SEC) column and system

  • Protein concentration assay kit (e.g., BCA or Bradford)

Protocol:

  • Protein Preparation:

    • Dissolve the therapeutic protein in 0.1 M borate buffer (pH 9.0) to a final concentration of 5 mg/mL.

    • Ensure the buffer is free of any primary amine-containing substances (e.g., Tris).

  • PEGylation Reaction:

    • Prepare a fresh stock solution of PEG2000-DGE in 0.1 M borate buffer (pH 9.0) at a concentration of 100 mg/mL.

    • Add the PEG2000-DGE solution to the protein solution at a molar ratio of 10:1 (PEG:protein). The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 4 hours with gentle stirring.

  • Reaction Quenching:

    • Stop the reaction by adding 1 M HCl to adjust the pH to 7.0.

  • Purification of PEGylated Protein:

    • Remove unreacted PEG and purify the PEGylated protein using size-exclusion chromatography (SEC).

    • Equilibrate the SEC column with PBS (pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the unmodified protein.

  • Characterization of PEGylated Protein:

    • SDS-PAGE: Analyze the collected fractions by SDS-PAGE to confirm the increase in molecular weight of the PEGylated protein compared to the native protein. A smear or a series of bands at higher molecular weights is indicative of successful PEGylation.

    • Protein Concentration: Determine the protein concentration of the purified PEGylated product using a standard protein assay.

    • Degree of PEGylation: The number of PEG molecules attached per protein molecule can be estimated using techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Therapeutic Protein Mix Mix Protein and PEG-DGE Protein->Mix PEG PEG2000-DGE PEG->Mix Buffer Borate Buffer (pH 9.0) Buffer->Mix Incubate Incubate at RT Mix->Incubate Quench Quench Reaction (pH 7.0) Incubate->Quench SEC Size-Exclusion Chromatography Quench->SEC Characterize Characterization (SDS-PAGE, MS) SEC->Characterize Product Purified PEGylated Biologic SEC->Product

Workflow for the PEGylation of a biologic with PEG2000-DGE.
In Vivo Pharmacokinetic Study of a PEGylated Biologic

This protocol provides a general framework for assessing the pharmacokinetic profile of a PEGylated biologic in a rodent model.

Materials:

  • Unmodified Biologic

  • Purified PEGylated Biologic

  • Sprague-Dawley rats (or other suitable animal model)

  • Sterile saline for injection

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • ELISA kit or other validated bioanalytical method for quantifying the biologic in plasma

Protocol:

  • Animal Dosing:

    • Acclimate animals for at least 3 days prior to the study.

    • Divide animals into two groups: one receiving the unmodified biologic and the other receiving the PEGylated biologic.

    • Administer a single intravenous (IV) bolus dose of the biologic (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) from the saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the biologic in the plasma samples using a validated ELISA or other appropriate bioanalytical method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including half-life (t½), mean residence time (MRT), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Pharmacokinetic_Improvement cluster_native Native Biologic cluster_pegylated PEGylated Biologic Native_PK Rapid Clearance Short Half-life Potential Immunogenicity PEGylation PEG2000-DGE Conjugation Native_PK->PEGylation Modification PEG_PK Reduced Clearance Prolonged Half-life Decreased Immunogenicity PEGylation->PEG_PK Results in

Conceptual diagram of pharmacokinetic improvement via PEGylation.

Signaling Pathways and Cellular Uptake

The primary mechanism by which PEGylation improves pharmacokinetics is by altering the drug's interaction with physiological systems at a macro level, rather than by directly interfering with specific intracellular signaling pathways. The large, hydrophilic PEG chain creates a "stealth" effect, which has the following consequences:

  • Reduced Renal Filtration: The increased size of the PEG-biologic conjugate prevents its rapid filtration through the glomeruli in the kidneys.

  • Decreased Proteolytic Degradation: The PEG chain sterically hinders the approach of proteolytic enzymes, protecting the biologic from degradation in the bloodstream.

  • Reduced Uptake by the Reticuloendothelial System (RES): The hydrophilic nature of PEG reduces opsonization (the process of marking particles for phagocytosis) and subsequent uptake by phagocytic cells of the RES in the liver and spleen.

It is important to note that while PEGylation generally reduces cellular uptake, this can be a double-edged sword. For biologics that need to enter cells to exert their therapeutic effect, excessive PEGylation can hinder their efficacy. Therefore, the degree of PEGylation must be carefully optimized to balance the desired pharmacokinetic improvements with the preservation of biological activity.

Conclusion

The use of PEG2000-DGE for the modification of therapeutic biologics is a powerful tool for improving their pharmacokinetic profiles. The protocols and information provided in this document offer a starting point for researchers to explore the benefits of PEGylation for their specific biologic of interest. Careful optimization of the PEGylation process and thorough characterization of the resulting conjugate are critical for achieving a therapeutically effective and safe drug product.

References

Application Notes and Protocols for Cryo-TEM Sample Preparation of PEG2000-DGG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is an indispensable tool for the high-resolution structural characterization of lipid-based drug delivery systems, such as liposomes. By flash-freezing samples in a thin layer of vitreous (non-crystalline) ice, cryo-TEM allows for the visualization of liposomes in their near-native, hydrated state, providing critical information on their size, morphology, lamellarity, and bilayer organization.[1][2][3] This is particularly crucial for complex formulations like PEGylated liposomes, where the conformation and surface coverage of the polyethylene glycol (PEG) chains can significantly influence their in vivo performance.

This document provides a detailed protocol for the preparation of PEG2000-DGG liposome samples for cryo-TEM analysis. In this context, "DGG" refers to a diglyceride moiety, specifically 1,2-distearoyl-rac-glycerol (DSG), which serves as the lipid anchor for the PEG2000 chain.[4][5][6][7] Understanding the precise structural details of these liposomes is vital for optimizing their formulation and predicting their biological behavior.

Liposome Composition and Characteristics

The formulation of this compound liposomes typically involves a primary phospholipid, cholesterol to modulate membrane fluidity, and the PEGylated lipid (DSG-PEG2000) to provide a hydrophilic corona that sterically stabilizes the nanoparticles and prolongs their circulation time.[5]

Typical Lipid Composition:
ComponentMolar Ratio (%)Purpose
Phospholipid (e.g., DSPC)50-65Forms the primary lipid bilayer.
Cholesterol30-45Modulates membrane fluidity and stability.
DSG-PEG20001-10Provides a hydrophilic, protective layer.

Experimental Protocols

Materials and Equipment
  • Liposome Suspension: this compound liposomes in a suitable buffer (e.g., HEPES, PBS).

  • Cryo-TEM Grids: Holey carbon grids (e.g., Quantifoil®, C-flat™). The choice of hole size and spacing should be optimized based on the expected liposome size.

  • Vitrification Robot: A plunge-freezing apparatus (e.g., Vitrobot™, Leica EM GP).

  • Blotting Paper: High-quality filter paper.

  • Liquid Ethane: For plunge-freezing.

  • Liquid Nitrogen: For cooling the cryogen and for sample storage.

  • Glow Discharger: For rendering the TEM grids hydrophilic.

  • Cryo-TEM: A transmission electron microscope equipped with a cryo-stage.

Protocol for Cryo-TEM Sample Preparation
  • Grid Preparation:

    • Place the cryo-TEM grids in a glow discharger, carbon side up.

    • Apply a low-pressure air atmosphere and glow discharge the grids for 15-30 seconds to render the carbon surface hydrophilic. This is crucial for even spreading of the aqueous sample.

  • Vitrification Robot Setup:

    • Set the environmental chamber of the vitrification robot to the desired temperature and humidity. Typical settings are 4-22°C and 95-100% relative humidity to minimize sample evaporation.[8][9]

    • Cool the ethane container with liquid nitrogen until the ethane is fully liquefied and at a stable cryogenic temperature.

  • Sample Application and Blotting:

    • Secure a glow-discharged grid in the tweezers of the vitrification robot.

    • Apply 3-4 µL of the liposome suspension to the carbon side of the grid.

    • The blotting parameters are critical and need to be optimized for each sample.[8][10] Start with the parameters in the table below and adjust as necessary to achieve a thin, even layer of vitreous ice.

    • The blot time is a key variable influencing ice thickness.[10]

  • Plunge-Freezing:

    • Immediately after blotting, the robot will plunge the grid into the liquid ethane. This rapid freezing vitrifies the sample, preventing the formation of damaging ice crystals.[11]

    • Quickly transfer the vitrified grid to a grid box submerged in liquid nitrogen for storage.

  • Cryo-TEM Imaging:

    • Transfer the grid box to the cryo-TEM under liquid nitrogen conditions.

    • Load the grid into the microscope's cryo-holder.

    • Screen the grid at low magnification to identify areas with good ice quality and an appropriate distribution of liposomes.

    • Acquire high-resolution images under low-dose conditions to minimize radiation damage to the sample.

Quantitative Data for Cryo-TEM Preparation

The following table summarizes key quantitative parameters for the cryo-TEM sample preparation of PEGylated liposomes. Note that these are starting points, and optimization is often required.

ParameterRecommended RangeNotes
Liposome Concentration0.1 - 5 mg/mLAdjust based on liposome size and desired particle density on the grid.[8]
Blotting Time2 - 6 secondsHighly sample-dependent; shorter times for more viscous samples.[8][10]
Blotting Force0 to -15A minor component that can be optimized; start with a low force.[8][10]
Humidity95 - 100%High humidity prevents sample evaporation during preparation.[8][9]
Temperature4 - 22°CMatch the temperature to the storage conditions of the liposome sample.[8]
Optimal Ice Thickness20 - 100 nmShould be slightly larger than the diameter of the liposomes being imaged.[8]

Visualizations

Structure of a this compound Liposome

G cluster_liposome This compound Liposome Structure cluster_bilayer Lipid Bilayer p1 p2 p3 c1 p4 peg1 p5 c2 p6 peg2 p7 c3 p8 l1 Phospholipid (e.g., DSPC) l1->p4 l2 Cholesterol l2->c2 l3 DSG-PEG2000 l3->peg1 l4 Aqueous Core l5 PEG Corona

Caption: Schematic of a this compound liposome.

Experimental Workflow for Cryo-TEM Sample Preparation

G prep Liposome Sample (0.1-5 mg/mL) apply Apply 3-4 µL of Sample to Grid prep->apply grid Glow-Discharge Cryo-TEM Grid grid->apply vitro Vitrification Robot Setup (4-22°C, 95-100% Humidity) vitro->apply blot Blot Grid (2-6s, Force 0 to -15) apply->blot plunge Plunge-Freeze in Liquid Ethane blot->plunge store Store Grid in Liquid Nitrogen plunge->store image Cryo-TEM Imaging (Low-Dose Conditions) store->image analyze Image Analysis (Size, Morphology, Lamellarity) image->analyze

Caption: Cryo-TEM sample preparation workflow.

References

Troubleshooting & Optimization

Technical Support Center: PEG2000-Lipid Nanoparticle Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG2000-DGG lipid nanoparticles (LNPs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound LNP aggregation?

A1: Aggregation of lipid nanoparticles is a common challenge that can arise from several factors throughout the formulation and storage process. Key contributors include suboptimal formulation parameters, environmental stress, and improper handling. Immediate aggregation can often be traced back to issues with the formulation buffer's pH or ionic strength, high lipid concentrations, or an inadequate mixing rate during formation.[1] Aggregation during storage, on the other hand, is frequently linked to storage temperature, freeze-thaw cycles, and mechanical agitation.[2][3] The very components of the LNP, while essential for its function, can also contribute to instability if not properly balanced.[4]

Q2: How does the PEG2000 component help in preventing aggregation?

A2: The polyethylene glycol (PEG) component, specifically PEG2000, plays a crucial role in stabilizing the nanoparticles.[5] It forms a protective hydrophilic layer on the surface of the LNP, which provides a steric barrier.[6][7] This barrier physically prevents nanoparticles from getting too close to one another and aggregating.[8] This "stealth" property not only enhances stability in storage but also helps reduce nonspecific protein adsorption and recognition by the immune system when used in vivo, thereby extending their circulation time.[6] The density and length of the PEG chains on the LNP surface are critical factors in determining the effectiveness of this stabilization.[7]

Q3: Can the type of buffer used affect the stability of my LNPs?

A3: Absolutely. The buffer composition, pH, and ionic strength are critical parameters for LNP stability. For LNPs containing ionizable lipids, the pH of the buffer dictates the surface charge of the nanoparticles.[1] At a pH below the pKa of the ionizable lipid, the surface becomes positively charged, which is essential for encapsulating negatively charged cargo like mRNA or siRNA. However, an excessively low pH can lead to a very high surface charge, potentially causing instability and aggregation.[1] High ionic strength (salt concentration) in the buffer can compress the electrical double layer surrounding the nanoparticles, which reduces the electrostatic repulsion between them and can lead to aggregation.[2][9] Some buffers, like phosphate-buffered saline (PBS), can also experience significant pH shifts during freezing and thawing, which can induce aggregation.[2]

Q4: What are the best practices for long-term storage of this compound LNPs?

A4: For long-term stability, proper storage conditions are paramount. Storing LNPs at refrigerated temperatures (2-8°C) is often preferred for aqueous solutions and has been shown to maintain stability for up to 160 days.[10][11] Freezing can be an effective long-term storage strategy, but it must be done correctly to avoid aggregation. Multiple freeze-thaw cycles are detrimental and should be avoided.[10][12] If freezing is necessary, it is highly recommended to use cryoprotectants like sucrose or trehalose to protect the nanoparticles during the freezing and thawing process.[3][13] For the longest shelf-life, lyophilization (freeze-drying) is the gold standard.[10] This process removes water from the formulation, creating a stable powder that can be stored for extended periods, even at room temperature, and then reconstituted before use.[3] When lyophilizing, the use of lyoprotectants is essential to preserve the integrity of the LNPs.[10]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common aggregation issues with your this compound LNPs.

Problem Potential Causes Recommended Solutions
Immediate Aggregation During Formulation Incorrect Buffer pH: The pH is too low or too high, leading to excessive surface charge or charge neutralization.[1]Optimize the pH of your formulation buffer. For cationic lipids, ensure the pH is below the pKa for cargo loading but not so low as to cause instability.[1]
High Ionic Strength: High salt concentrations are shielding the nanoparticle surface charges.[2]Reduce the salt concentration in your aqueous phase. Use buffers with lower ionic strength during formulation.[9]
High Lipid Concentration: Increased particle collisions are promoting aggregation.[1]Decrease the total lipid concentration in your formulation. Consider a more dilute system.[14]
Inefficient Mixing: Slow or inefficient mixing of the lipid and aqueous phases can lead to the formation of large, unstable particles.[1]Increase the mixing speed or use a microfluidic mixing device to ensure rapid and homogenous mixing.
Aggregation After Formulation (During Purification/Dialysis) Buffer Exchange Shock: Rapid changes in pH or ionic strength during dialysis or buffer exchange can destabilize the LNPs.Perform a gradual buffer exchange to acclimate the nanoparticles to the new buffer conditions. Ensure the final storage buffer has an appropriate pH and low ionic strength.[1]
Centrifugation-Induced Aggregation: The pellet formed during centrifugation is difficult to redisperse.[15]Avoid harsh centrifugation. If centrifugation is necessary, use a lower speed and consider adding a cryoprotectant like glycerol to the tube to form a looser pellet.[15] Tangential flow filtration (TFF) is a gentler alternative for purification and concentration.[15]
Aggregation During Storage Inappropriate Storage Temperature: Storing at room temperature or undergoing freeze-thaw cycles can lead to instability.[2][12]Store LNP solutions at 2-8°C for short to medium-term storage.[11] For long-term storage, freeze at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[3]
Freeze-Thaw Stress: Ice crystal formation during freezing can damage the LNPs, causing them to fuse and aggregate upon thawing.[12]Add cryoprotectants such as 20% (w/v) sucrose or trehalose to your LNP solution before freezing.[10][12]
Mechanical Agitation: Shaking or vortexing can induce aggregation.[2]Handle LNP solutions gently. Mix by gentle inversion or pipetting instead of vortexing.
Visible Precipitates After Reconstitution of Lyophilized Product Lack of Lyoprotectant: The absence of a cryoprotectant during lyophilization can lead to irreversible aggregation.[10]Always add a lyoprotectant (e.g., 20% w/v trehalose or sucrose) to the LNP solution before freeze-drying.[13]
Incorrect Reconstitution: Using an inappropriate buffer or method for reconstitution.Reconstitute the lyophilized powder with a suitable aqueous buffer (e.g., PBS pH 7.4) and allow it to rehydrate fully before gentle mixing. In some cases, a small percentage of ethanol in the reconstitution solution can aid in solubilization, but this may require subsequent dialysis.[10]

Experimental Protocols

Protocol 1: Characterization of LNP Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine the Z-average diameter, polydispersity index (PDI), and zeta potential of the LNP suspension to assess aggregation.

Materials:

  • This compound LNP suspension

  • Appropriate buffer for dilution (e.g., formulation buffer or PBS)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes (disposable or quartz)

Procedure:

  • Dilute a small aliquot of the LNP suspension in the appropriate buffer to a suitable concentration for DLS analysis. The optimal concentration will depend on the instrument and can be determined by monitoring the count rate.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters, including the dispersant properties (viscosity and refractive index) and the measurement temperature.

  • Perform the measurement to obtain the Z-average diameter and PDI. An increase in the Z-average diameter over time or a high PDI (typically > 0.3) can indicate aggregation.[16]

  • To measure the zeta potential, use an appropriate folded capillary cell and follow the instrument's instructions. The zeta potential provides information about the surface charge of the nanoparticles, which is a key factor in their stability.

Protocol 2: Visualization of LNP Aggregation using Transmission Electron Microscopy (TEM)

Objective: To directly visualize the morphology and aggregation state of the LNPs.

Materials:

  • This compound LNP suspension

  • TEM grid (e.g., carbon-coated copper grid)

  • Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)

  • Filter paper

  • Pipette

Procedure:

  • Place a drop of the LNP suspension onto the TEM grid.

  • Allow the sample to adsorb for 1-2 minutes.

  • Wick away the excess liquid using a piece of filter paper.

  • Apply a drop of the negative stain solution to the grid for 30-60 seconds.

  • Remove the excess stain with filter paper.

  • Allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope. The images will reveal the size, shape, and whether the nanoparticles are well-dispersed or have formed aggregates.[17]

Visualizations

cluster_causes Potential Causes of Aggregation Formulation_Issues Formulation Issues (pH, Ionic Strength, Concentration) LNP_Aggregation LNP Aggregation Formulation_Issues->LNP_Aggregation Environmental_Stress Environmental Stress (Temperature, Freeze-Thaw) Environmental_Stress->LNP_Aggregation Handling_Issues Handling Issues (Agitation, Centrifugation) Handling_Issues->LNP_Aggregation

Caption: Key factors contributing to lipid nanoparticle aggregation.

Start LNP Aggregation Observed Check_Formulation Review Formulation Parameters (pH, Buffer, Concentration) Start->Check_Formulation Check_Storage Examine Storage Conditions (Temperature, Freeze-Thaw) Start->Check_Storage Check_Handling Assess Handling Procedures (Mixing, Purification) Start->Check_Handling Optimize_Formulation Optimize Formulation Check_Formulation->Optimize_Formulation Improve_Storage Improve Storage Protocol (Use Cryoprotectants) Check_Storage->Improve_Storage Refine_Handling Refine Handling Techniques Check_Handling->Refine_Handling End Stable LNPs Optimize_Formulation->End Improve_Storage->End Refine_Handling->End

Caption: Troubleshooting workflow for LNP aggregation issues.

References

Technical Support Center: Optimizing Liposomal PEG Density for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the density of polyethylene glycol (PEG) on liposomal surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the optimal PEG density for liposomes?

A1: There is no single optimal PEG density; it is application-dependent and represents a trade-off between prolonging circulation time and enabling cellular uptake.[1] Generally, a moderate PEG density is sought to balance these opposing effects. Optimal plasma circulation lifetimes have been reported with as low as 2 mol% DSPE-PEG(2000).[2] However, for applications requiring very long circulation, higher densities might be necessary, while for targeted delivery, lower densities or the use of cleavable PEG linkers might be more effective.

Q2: How does PEG molecular weight influence the effect of PEG density?

A2: The molecular weight (MW) of the PEG chain is a critical parameter that works in concert with PEG density.[3] To achieve the desired "stealth" properties and avoid uptake by the reticuloendothelial system (RES), a minimum PEG MW of 2000 Da is frequently cited.[4][5] Longer PEG chains can provide better steric hindrance but may also further inhibit cellular interactions, exacerbating the "PEG dilemma".[5][6] The interplay between PEG MW and density determines the surface conformation of PEG chains (mushroom vs. brush regime), which in turn dictates the liposome's in vivo behavior.[7]

Q3: What is the "PEG dilemma"?

A3: The "PEG dilemma" refers to the contradictory effects of PEGylation. While a dense PEG layer effectively shields liposomes from the immune system, prolonging their circulation, it can also hinder the interaction of the liposome with target cells, reducing cellular uptake and endosomal escape.[5][8][9] This can lead to decreased therapeutic efficacy, as the drug is not efficiently delivered to its site of action. Strategies to overcome this include using cleavable PEG lipids that shed the PEG layer in the target microenvironment.[5][9]

Q4: Can repeated injections of PEGylated liposomes affect their efficacy?

A4: Yes, repeated administration can lead to the "accelerated blood clearance" (ABC) phenomenon.[9][10][11] This is characterized by the rapid clearance of a subsequent dose of PEGylated liposomes from the bloodstream, often due to the production of anti-PEG antibodies (primarily IgM) by the immune system.[11][12] The intensity of the ABC phenomenon can be influenced by factors such as PEG density, the time interval between injections, and the drug dose.[11][13]

Q5: How can I quantify the PEG density on my liposomes?

A5: Quantifying the exact number of PEG molecules on a liposome surface can be challenging.[4] However, several techniques can be employed to characterize and estimate PEG density. These include:

  • High-Performance Liquid Chromatography (HPLC): To determine the concentration of individual lipids, including the PEG-lipid, in the formulation.[14][15]

  • Small-Angle X-ray Scattering (SAXS): To analyze the structure of the liposome bilayer and the thickness of the PEG layer.[16]

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): A surface-sensitive technique to qualitatively characterize the surface density of PEG chains.[14]

  • Densimetry: To measure the density of PEG-lipid solutions, which can be used to calculate the partial specific volume.[17]

Troubleshooting Guide

Issue 1: Low circulation half-life despite PEGylation.

  • Question: I've incorporated PEG-lipids into my formulation, but the liposomes are still being cleared rapidly from circulation. What could be the cause?

  • Answer:

    • Insufficient PEG Density: The molar percentage of the PEG-lipid may be too low to provide adequate steric hindrance. While some studies show efficacy at 2 mol%, others suggest that preventing aggregation in whole blood may require up to 10 mol%.[2][13]

    • Inappropriate PEG Molecular Weight: PEG chains with a molecular weight below 2000 Da may not be effective at preventing RES uptake.[4][5]

    • PEG Shedding: The PEG-lipid anchor may not be stable within the liposome bilayer, leading to the gradual loss of the protective PEG coating during circulation.[4] The choice of lipid anchor (e.g., DSPE is more stable than ceramide) is crucial.[13]

    • Accelerated Blood Clearance (ABC) Phenomenon: If this is not the first injection, the rapid clearance could be due to an immune response against PEG.[9][11]

Issue 2: Poor cellular uptake of targeted liposomes.

  • Question: My PEGylated liposomes are stable in circulation, but they show poor uptake by the target cells, even with a targeting ligand. How can I improve this?

  • Answer:

    • Steric Hindrance from PEG: The PEG layer may be sterically hindering the interaction of the targeting ligand with its receptor on the cell surface. This is a classic example of the "PEG dilemma".[5]

    • Suboptimal PEG Linker Length: The PEG chain used to attach the targeting ligand may be shorter than the surrounding "stealth" PEG chains, preventing the ligand from being exposed.[18] The targeting ligand's PEG linker should ideally be longer than the methoxy-capped PEG.

    • High PEG Density: A very high PEG density can create a dense "brush" conformation that masks the targeting ligands.[7] Reducing the overall PEG density or the density of the non-functionalized PEG may be necessary.

    • Non-Optimal Ligand Density: The number of targeting ligands per liposome is also a critical factor. Too few ligands may not lead to efficient binding, while too many can sometimes have paradoxical effects.

Issue 3: Inconsistent results between batches of PEGylated liposomes.

  • Question: I'm observing significant variability in the performance of my PEGylated liposomes from one batch to another. What are the likely sources of this inconsistency?

  • Answer:

    • Raw Material Quality: Impurities or high polydispersity in the DSPE-PEG raw material can significantly affect the final formulation's quality and efficacy.[3] It is advisable to characterize new batches of raw materials and use the same lot for a series of related experiments.

    • Formulation Process Variations: Minor changes in the experimental procedure, such as the rate of solvent addition, stirring speed, or temperature, can lead to differences in liposome size and PEG incorporation.[3] Standardizing the protocol and using automated systems can improve reproducibility.

    • Post-Insertion Efficiency: If using the post-insertion method to incorporate PEG-lipids, the efficiency of insertion can vary depending on factors like incubation time, temperature, and lipid composition.[19][20]

Quantitative Data Summary

Table 1: Effect of PEG-DSPE Molar Percentage on Liposome Properties

PEG-DSPE (mol%)Effect on Plasma CirculationEffect on Protein AdsorptionNotesReference
0.5Substantial increase in longevity-Compared to non-PEGylated liposomes.[2]
2Optimal plasma circulation lifetimesNot significantly influencedAggregation of liposomes was precluded.[2]
3, 5, 9--Higher PEG density (9 mol%) showed a more severe ABC phenomenon.
<5Mushroom-like PEG conformationLess effective protein shieldingLower than 100% surface coverage.[5]
5-8Brush-like PEG conformationMore effective protein shieldingTransformation from "mushroom" to "brush" conformation.[16]
10Prevented liposome aggregation in whole blood-Compared to 3 and 5 mol% which showed agglomeration.

Table 2: Influence of PEG Molecular Weight (MW) on Liposome Efficacy

PEG MW (Da)Effect on Circulation TimeEffect on Cellular UptakeNotesReference
750Comparable to non-PEGylated liposomes--[13]
2000Prolonged circulationCan be inhibitoryMost frequently used PEG size for achieving RES avoidance.[4] Four times more effective in tumor targeting than non-modified liposomes.[5][4][5]
5000Prolonged circulationLowest uptake by macrophage cellsLonger PEG chains can lead to lower cellular uptake.[10] In some cases, circulation time may decrease if MW is >5 kDa.[7][10]

Experimental Protocols

Protocol 1: Liposome Formulation by Thin-Film Hydration with Varying PEG Densities

  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve the primary lipid (e.g., DSPC), cholesterol, and the PEG-lipid (e.g., DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).

    • Prepare several flasks with varying molar percentages of the PEG-lipid (e.g., 1, 2, 5, 8, 10 mol%) while keeping the total lipid concentration constant.

  • Thin-Film Formation:

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation. If encapsulating a water-soluble drug, it should be dissolved in this buffer.

    • The hydration temperature should be above the phase transition temperature of the primary lipid.[3]

  • Size Reduction:

    • To obtain a uniform size distribution, subject the resulting multilamellar vesicle suspension to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[3]

  • Purification:

    • Remove any unencapsulated drug or non-incorporated lipids using a suitable method such as dialysis or size exclusion chromatography.[3]

Protocol 2: Characterization of PEG Density by HPLC

  • Liposome Solubilization:

    • Disrupt the prepared liposome formulations by adding a solvent such as methanol to solubilize the individual lipids.[14]

  • Sample Preparation:

    • For samples from biological fluids, precipitate proteins using agents like chloroform, acetonitrile, or a zinc sulfate-methanol mixture.[15] Centrifuge to pellet the precipitated proteins and collect the supernatant containing the lipids.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are suitable for lipid analysis.

    • Develop a gradient elution method to separate the different lipid components (e.g., DSPC, cholesterol, and DSPE-PEG2000).

  • Quantification:

    • Run calibration standards for each lipid component to create a standard curve.

    • Determine the concentration of each lipid in the sample by comparing its peak area to the standard curve.

    • Calculate the final molar ratio of the PEG-lipid to the total lipids in the formulation.[14]

Visualizations

experimental_workflow cluster_formulation Liposome Formulation cluster_characterization Characterization cluster_evaluation Efficacy Evaluation A 1. Prepare Lipid Mixtures (Varying PEG-Lipid mol%) B 2. Thin-Film Hydration A->B C 3. Size Reduction (Extrusion/Sonication) B->C D Size & Zeta Potential (DLS) C->D Characterize Batches E PEG Density (HPLC) C->E Characterize Batches F Morphology (cryo-TEM) C->F Characterize Batches G In Vitro Cellular Uptake D->G E->G H In Vivo Pharmacokinetics G->H I In Vivo Biodistribution & Efficacy H->I I->A Iterate & Optimize

Caption: Workflow for optimizing liposome PEG density.

peg_dilemma center PEG Density increase_circulation Increased Circulation Time (Reduced RES Uptake) center->increase_circulation Positive Effect decrease_uptake Decreased Cellular Uptake (Steric Hindrance) center->decrease_uptake Negative Effect increase_stability Increased Stability (Reduced Aggregation) center->increase_stability Positive Effect decrease_efficacy Decreased Therapeutic Efficacy decrease_uptake->decrease_efficacy

Caption: The "PEG dilemma" in liposome design.

References

Troubleshooting PEG2000-DGG synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of PEG2000-DGG (Polyethylene Glycol 2000 - Diglyceride Conjugate).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized by conjugating a reactive PEG2000 derivative with a diglyceride. A common method involves the reaction of a PEG-diglycidyl ether (PEG-DGE) with the hydroxyl group of a diglyceride under basic conditions. This forms a stable ether linkage. Another approach is the esterification of a carboxylated or activated PEG2000 with a diglyceride, though this results in an ester linkage that is more susceptible to hydrolysis.

Q2: What are the most common impurities I might encounter in my this compound synthesis?

A2: Common impurities can be categorized as synthesis-related or degradation-related.

  • Synthesis-Related Impurities:

    • Unreacted PEG2000 starting material (e.g., PEG-diglycidyl ether).

    • Unreacted diglyceride (DGG).

    • Byproducts from side reactions, such as the hydrolysis of the glycidyl ether group on the PEG starting material.

    • PEG2000 cross-linked with itself if both ends of the PEG-DGE react with other PEG molecules instead of the diglyceride.

  • Degradation-Related Impurities:

    • If an ester linkage is present, hydrolysis can lead to the formation of free PEG2000 and diglyceride.[1]

    • Oxidation of the PEG chain can also occur, leading to various byproducts.

Q3: My reaction seems to be incomplete, with a low yield of the desired this compound product. What could be the cause?

A3: Incomplete PEGylation reactions can stem from several factors:

  • Insufficient Activation of PEG: If using a functionalized PEG that requires activation (e.g., carboxylation followed by NHS ester formation), the activation step may be incomplete.

  • Suboptimal Reaction Conditions: The pH, temperature, and solvent can significantly impact the reaction rate. For reactions involving glycidyl ethers, a suitable base is required to deprotonate the diglyceride's hydroxyl group.

  • Steric Hindrance: The bulky nature of both the PEG and diglyceride can sometimes hinder their interaction.

  • Moisture in the Reaction: Water can hydrolyze activated PEG derivatives or the epoxide rings of PEG-DGE, rendering them unreactive towards the diglyceride.

Q4: I am observing aggregation or precipitation during my synthesis. How can I prevent this?

A4: Aggregation can occur due to the poor solubility of the reactants or the final product in the reaction solvent.

  • Solvent Choice: Ensure that both the PEG derivative and the diglyceride are soluble in the chosen solvent system. The addition of a co-solvent might be necessary.

  • Concentration: High concentrations of reactants can increase the likelihood of aggregation. Try performing the reaction at a lower concentration.

  • Temperature: Temperature can affect solubility. Ensure the reaction temperature is appropriate for maintaining the solubility of all components.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of PEG starting material.2. Suboptimal reaction pH or temperature.3. Presence of moisture hydrolyzing reagents.4. Incorrect stoichiometry of reactants.1. Confirm activation of PEG using techniques like NMR or MS before conjugation.2. Optimize the reaction conditions (e.g., screen different bases, temperatures).3. Use anhydrous solvents and reagents.4. Titrate reactants carefully and consider a slight excess of one reactant.
Presence of Unreacted Starting Materials 1. Insufficient reaction time.2. Poor mixing of reactants.3. Reversible or slow reaction kinetics.1. Extend the reaction time and monitor progress by TLC or HPLC.2. Ensure vigorous and efficient stirring throughout the reaction.3. Re-evaluate the chosen synthetic route for efficiency.
Multiple Products or Polydispersity 1. Di-functional PEG reacting at both ends with diglyceride, leading to cross-linking.2. Side reactions of the functional groups.1. Use a significant molar excess of the diglyceride to favor the reaction at only one end of the PEG.2. Purify the PEG starting material to remove di-functional impurities if a mono-functional product is desired.
Product Degradation (e.g., Hydrolysis) 1. If using an ester linkage, it can be cleaved by water, especially under acidic or basic conditions.[1]2. Harsh purification conditions.1. For ester-linked conjugates, maintain a neutral pH and anhydrous conditions during workup and storage.2. Use milder purification techniques and avoid prolonged exposure to harsh pH or high temperatures.
Difficulty in Purification 1. Similar chromatographic behavior of the product and impurities.2. Product streaking or poor resolution on silica gel chromatography.1. Optimize the chromatography method (e.g., gradient elution, different solvent system).2. Consider alternative purification methods like preparative HPLC or size-exclusion chromatography.3. For silica gel chromatography of PEGylated compounds, solvent systems like CHCl3/MeOH or DCM/MeOH with a gradient may improve separation.

Analytical Methodologies

Accurate characterization of this compound and its impurities is crucial. Since PEGylated lipids often lack a UV chromophore, specialized detection methods are required.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This is a powerful technique for the quantitative analysis of PEGylated lipids.[1]

  • Principle: The HPLC eluent is nebulized, and the resulting aerosol particles are charged. The charged particles are then detected, providing a response that is proportional to the mass of the analyte.

  • Typical Setup:

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of acid like formic acid) and an organic phase (e.g., methanol, acetonitrile).

    • Detector: Charged Aerosol Detector (CAD).

Parameter Typical Condition
Column C18, 150 mm x 4.6 mm, 3.0 µm
Mobile Phase A 0.0025% Formic Acid in Water:Methanol (80:20 v/v)
Mobile Phase B Methanol:Acetonitrile (60:40 v/v)
Gradient Linear gradient from low %B to high %B over 20-30 minutes
Flow Rate 1.0 mL/min
CAD Nebulizer Temp. 35 °C
Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the this compound conjugate and to identify impurities.

  • Techniques:

    • Electrospray Ionization (ESI-MS): Can be coupled with LC (LC-MS) for online separation and identification.

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Useful for determining the molecular weight distribution of the PEGylated product.

  • Sample Preparation: Samples are typically dissolved in a suitable solvent like methanol or acetonitrile. For MALDI-TOF, a matrix substance is co-crystallized with the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to confirm the successful conjugation and to quantify the degree of PEGylation.

  • ¹H NMR: Can be used to identify characteristic peaks of both the PEG backbone and the diglyceride moiety. The integration of these peaks can help determine the ratio of PEG to diglyceride.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Key Signals to Monitor:

    • The repeating ethylene oxide units of PEG (~3.6 ppm in ¹H NMR).

    • Protons on the glycerol backbone and fatty acid chains of the diglyceride.

    • The appearance of new signals or shifts in existing signals at the linkage site between the PEG and the diglyceride.

Visualizing Workflows and Pathways

Synthesis Workflow for this compound

G PEG_DGE PEG2000-Diglycidyl Ether Reaction Conjugation Reaction (Base Catalyst, Anhydrous Solvent) PEG_DGE->Reaction DGG Diglyceride (DGG) DGG->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Column Chromatography) Crude->Purification Final Pure this compound Purification->Final Analysis Characterization (HPLC-CAD, MS, NMR) Final->Analysis

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Potential Impurity Formation Pathways

G cluster_reactants Reactants cluster_products Reaction Products PEG_DGE PEG-DGE Target Desired Product: This compound PEG_DGE->Target Impurity1 Unreacted PEG-DGE PEG_DGE->Impurity1 Incomplete Reaction Impurity3 Hydrolyzed PEG-Diol PEG_DGE->Impurity3 Reaction with H2O Impurity4 Cross-linked PEG PEG_DGE->Impurity4 Side Reaction DGG Diglyceride DGG->Target Impurity2 Unreacted DGG DGG->Impurity2 Incomplete Reaction

Caption: Common impurities arising from incomplete reactions and side reactions during synthesis.

Troubleshooting Logic Diagram

G Start Analyze Crude Product (e.g., by HPLC-CAD) LowYield Low Product Yield? Start->LowYield MultiplePeaks Unexpected Peaks? Start->MultiplePeaks HighImpurities High Level of Starting Materials? LowYield->HighImpurities Yes CheckConditions Verify Reaction Conditions: - Anhydrous? - Correct Temp/pH? - Reagent Purity? LowYield->CheckConditions No HighImpurities->CheckConditions No IncreaseTime Increase Reaction Time or Optimize Stoichiometry HighImpurities->IncreaseTime Yes CharacterizePeaks Identify Unknowns by MS - Hydrolysis? - Side Products? MultiplePeaks->CharacterizePeaks Yes End Synthesis Optimized MultiplePeaks->End No CheckConditions->Start IncreaseTime->Start OptimizePurification Optimize Purification Protocol CharacterizePeaks->OptimizePurification OptimizePurification->End

Caption: A decision-making workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing PEG2000-DGG LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Poly(ethylene glycol)2000-Dipalmitoylglycerol (PEG2000-DGG) Lipid Nanoparticle (LNP) formulations. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of nucleic acids.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that can lead to low encapsulation efficiency in your this compound LNP experiments.

Question: Why is my encapsulation efficiency lower than expected?

Answer: Low encapsulation efficiency in this compound LNPs can stem from several factors related to your formulation components and process parameters. Below are common causes and their respective solutions.

1. Suboptimal this compound Molar Ratio

The concentration of the PEGylated lipid is a critical factor. While it stabilizes the nanoparticle, an excessive amount can hinder the encapsulation of the nucleic acid payload by creating a dense hydrophilic corona on the LNP surface, which can sterically inhibit particle formation and cargo loading.[1][2] Conversely, too little PEG-lipid can lead to particle aggregation and instability.[3]

  • Solution: Systematically vary the molar percentage of this compound in your lipid mixture. A common starting point is 1.5 mol%, with a range of 0.5% to 5% often explored to find the optimal concentration for your specific ionizable lipid and nucleic acid cargo.[1][3] Studies have shown a bell-shaped relationship between PEG content and transfection efficiency, indicating an optimal range.[4][5]

2. Incorrect pH of the Aqueous Buffer

The pH of the aqueous phase containing the nucleic acid is crucial for the efficient encapsulation by ionizable lipids. The ionizable lipid should be positively charged at the formulation pH to facilitate electrostatic interactions with the negatively charged nucleic acid. This interaction is fundamental to the formation of the LNP core.

  • Solution: Ensure the pH of your aqueous buffer (e.g., citrate or acetate buffer) is below the pKa of your ionizable lipid, typically in the range of pH 3 to 5.[6][7] This protonates the amine groups of the ionizable lipid, driving the complexation with the nucleic acid. Post-formulation, the pH is typically neutralized to pH 7.4 for in vivo applications.

3. Inappropriate Flow Rate Ratio (FRR) and Total Flow Rate (TFR) in Microfluidics

The fluid dynamics during microfluidic mixing significantly impact LNP formation and encapsulation. The FRR between the aqueous and organic (lipid) phases and the TFR determine the polarity of the environment where the nanoparticles self-assemble.

  • Solution: Optimize the FRR and TFR for your specific microfluidic device. A common starting point for the aqueous-to-organic phase FRR is 3:1.[8] The TFR can be varied (e.g., from 2 to 20 mL/min) to control the mixing time and nanoparticle size, which can in turn affect encapsulation efficiency.[9]

4. Suboptimal Lipid Composition

The choice and ratio of helper lipids (phospholipid and cholesterol) are critical for the structural integrity and stability of the LNPs, which indirectly affects encapsulation efficiency.

  • Solution: The molar ratio of the four lipid components (ionizable lipid, phospholipid, cholesterol, and PEG-lipid) should be optimized. A typical starting ratio is around 50:38.5:10:1.5 (ionizable lipid:cholesterol:phospholipid:PEG-lipid).[8][10] The type of phospholipid (e.g., DSPC, DOPE) can also influence LNP properties and should be selected based on the desired characteristics of the final formulation.[11]

Frequently Asked Questions (FAQs)

Q1: What is the expected encapsulation efficiency for a well-optimized this compound LNP formulation?

A1: For a well-optimized formulation, you can typically expect an encapsulation efficiency of over 80%, and often exceeding 90%.[11][12][13]

Q2: How does the N:P ratio impact encapsulation efficiency?

A2: The N:P ratio, which is the molar ratio of protonatable nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid, is a critical parameter. A higher N:P ratio (typically ranging from 3 to 6) often leads to better encapsulation due to the increased availability of positive charges to interact with the negatively charged nucleic acid backbone.[14]

Q3: Can the type of nucleic acid cargo affect encapsulation efficiency?

A3: Yes, the size, structure, and concentration of the nucleic acid (e.g., siRNA, mRNA, pDNA) can influence encapsulation. Larger nucleic acids may require different formulation conditions to be efficiently encapsulated compared to smaller ones.[10] It is important to re-optimize your formulation when changing the type or size of your cargo.

Q4: How should I properly store my LNPs to maintain their integrity and encapsulation?

A4: LNPs are typically stored at 4°C for short-term use. For long-term storage, freezing at -20°C or -80°C is recommended.[8] However, repeated freeze-thaw cycles should be avoided as they can disrupt the LNP structure and lead to payload leakage.[8] Lyophilization is an alternative strategy to enhance long-term stability.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of formulation parameters on LNP properties.

Table 1: Effect of PEG-Lipid Molar Percentage on LNP Properties

PEG-Lipid (DMG-PEG2000) Mol% Encapsulation Efficiency (%) Particle Size (nm) Polydispersity Index (PDI) Reference
0.1 ~95 ~180 < 0.2 [15]
0.5 ~95 ~185 < 0.2 [15]
1.5 ~95 ~190 < 0.2 [1][15]
5.0 ~90 ~205 < 0.2 [1][15]

| 10.0 | ~85 | ~220 | < 0.2 |[1][15] |

Table 2: Influence of Microfluidic Parameters on LNP Characteristics

Total Flow Rate (TFR) (mL/min) Flow Rate Ratio (Aqueous:Ethanol) Particle Size (nm) Encapsulation Efficiency (%) Reference
2 3:1 ~100 > 90% [11]
12 3:1 ~80 > 90% [8]

| 20 | 3:1 | ~60 | > 85% |[9] |

Experimental Protocols

Protocol 1: Preparation of this compound LNPs using Microfluidics

This protocol describes a standard method for preparing LNPs using a microfluidic mixing device.

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and this compound in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration is typically in the range of 10-25 mM.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 25 mM citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system (e.g., NanoAssemblr).

    • Load the lipid solution into one syringe and the nucleic acid solution into another.

    • Set the desired total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:organic).[8]

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution contains ethanol, which needs to be removed.

    • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 using a dialysis cassette (e.g., 10 kDa MWCO) at 4°C for at least 2 hours to remove ethanol and adjust the pH.[14]

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: Determination of Encapsulation Efficiency (RiboGreen Assay)

  • Prepare a standard curve of the free nucleic acid in the relevant buffer.

  • Dilute the LNP sample in a buffer compatible with the RiboGreen reagent.

  • Divide the diluted LNP sample into two aliquots.

  • To one aliquot, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid. This will measure the total nucleic acid amount.

  • To the second aliquot, add the buffer without the surfactant. This will measure the amount of free (unencapsulated) nucleic acid.

  • Add the RiboGreen reagent to all samples (standards and LNP aliquots) and incubate in the dark for 5 minutes.

  • Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., ~480 nm / ~520 nm).

  • Calculate the concentration of nucleic acid in both aliquots using the standard curve.

  • Calculate the encapsulation efficiency using the following formula:

    • EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process LNP Formation & Purification cluster_analysis Characterization Organic Lipid Mixture in Ethanol (Ionizable, DSPC, Chol, PEG-DGG) Microfluidics Microfluidic Mixing (TFR & FRR) Organic->Microfluidics Aqueous Nucleic Acid in Acidic Buffer (pH 4) Aqueous->Microfluidics Purification Dialysis / TFF (Buffer Exchange to pH 7.4) Microfluidics->Purification Crude LNPs SizePDI Size & PDI (DLS) Purification->SizePDI Purified LNPs Zeta Zeta Potential (DLS) Purification->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Purification->EE

Caption: Workflow for this compound LNP formulation and characterization.

Troubleshooting_Logic Start Low Encapsulation Efficiency Check_PEG Is PEG-DGG Mol% in optimal range (e.g., 1-2%)? Start->Check_PEG Adjust_PEG Adjust PEG-DGG Mol% (0.5% - 5% titration) Check_PEG->Adjust_PEG No Check_pH Is aqueous buffer pH < pKa of ionizable lipid? Check_PEG->Check_pH Yes Adjust_PEG->Check_pH Adjust_pH Adjust buffer pH (e.g., pH 3-5) Check_pH->Adjust_pH No Check_Flow Are TFR & FRR optimized for the microfluidic system? Check_pH->Check_Flow Yes Adjust_pH->Check_Flow Adjust_Flow Optimize TFR & FRR (e.g., FRR 3:1) Check_Flow->Adjust_Flow No Check_Lipids Is the helper lipid composition optimal? Check_Flow->Check_Lipids Yes Adjust_Flow->Check_Lipids Adjust_Lipids Vary helper lipid ratios (e.g., Cholesterol, DSPC) Check_Lipids->Adjust_Lipids No End Improved Encapsulation Check_Lipids->End Yes Adjust_Lipids->End

Caption: Troubleshooting logic for low LNP encapsulation efficiency.

References

Addressing stability issues of PEG2000-DGG formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG2000-DGG formulations. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound formulation is showing signs of aggregation. What are the potential causes and how can I troubleshoot this?

A1: Aggregation in PEGylated formulations can stem from several factors, leading to loss of biological activity and potential immunogenicity.

Potential Causes:

  • Suboptimal pH: The pH of your formulation can influence the charge of the dendron and glucuronide moieties, affecting intermolecular electrostatic interactions.

  • High Formulation Concentration: Increased concentration can enhance the likelihood of intermolecular interactions, leading to aggregation.[1]

  • Temperature Fluctuations: Both elevated temperatures and freeze-thaw cycles can induce aggregation by promoting molecular motion and disrupting the hydration shell.[2][3]

  • Inadequate PEGylation: Insufficient PEG density on the dendron surface may not provide enough steric hindrance to prevent aggregation.[2]

  • Hydrolysis of Linkages: The chemical bonds linking the PEG, dendron, and glucuronide can be susceptible to hydrolysis, leading to degradation products that may aggregate.[4][5]

Troubleshooting Steps:

  • pH Optimization: Screen a range of pH values to identify the optimal pH for colloidal stability. The ideal pH will minimize electrostatic attractions between molecules.

  • Concentration Adjustment: Evaluate the effect of reducing the formulation concentration on aggregation.

  • Temperature Control: Ensure consistent and appropriate storage temperatures. Avoid repeated freeze-thaw cycles.[2] For long-term storage, -20°C is often recommended.[6][7]

  • Excipient Addition: Consider the inclusion of stabilizing excipients. For example, certain sugars or non-ionic surfactants can help prevent aggregation.[8][9]

  • Characterize PEGylation: Confirm the degree of PEGylation to ensure it is sufficient for steric stabilization.

Q2: I am observing a loss of drug efficacy over time. Could this be related to the stability of the this compound formulation?

A2: Yes, a decline in efficacy is often linked to formulation stability. The primary chemical degradation pathway for many PEGylated molecules is hydrolysis.

Degradation Pathways:

  • Ester Bond Hydrolysis: If your this compound conjugate contains ester linkages, these are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[5] This can lead to the cleavage of the PEG chains or the glucuronide moiety.

  • Glucuronide Instability: Acyl glucuronides can undergo intramolecular acyl migration, which can alter the structure and function of the conjugate.[10] The stability of glucuronides is influenced by steric and electronic factors of the parent molecule.[10]

  • Oxidation: The polyethylene glycol chain itself can be susceptible to oxidative degradation, which can be initiated by exposure to light or the presence of trace metal ions.

Troubleshooting and Prevention:

  • pH and Buffer Selection: Maintain the formulation at a pH where the ester and glucuronide linkages are most stable. For many phospholipids, maximum stability is observed around pH 6.5.[11]

  • Storage Conditions: Store formulations protected from light and at controlled, cool temperatures to minimize both hydrolytic and oxidative degradation.[6]

  • Antioxidant Addition: If oxidation is suspected, consider the addition of antioxidants to the formulation.

  • Inert Atmosphere: For highly sensitive formulations, manufacturing and storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q3: How can I properly store my this compound formulations to ensure maximum stability?

A3: Proper storage is critical for maintaining the integrity of your formulation.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C for long-term storage.[6][7]Reduces the rate of chemical degradation (hydrolysis, oxidation) and minimizes molecular motion that can lead to aggregation.
Light Exposure Protect from light.[6]Prevents photo-oxidation of the PEG chains and other sensitive components.
Atmosphere Store in a tightly sealed container.Minimizes exposure to oxygen and moisture, which can contribute to degradation.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.[2]Can induce aggregation and disrupt the formulation's structure.

Experimental Protocols

Protocol 1: Assessment of Colloidal Stability by Dynamic Light Scattering (DLS)

This protocol outlines the use of DLS to monitor for aggregation in your this compound formulation.

Methodology:

  • Sample Preparation:

    • Dilute the this compound formulation to an appropriate concentration (typically in the range of 0.1 - 1.0 mg/mL) using a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Filter the buffer using a 0.22 µm filter to remove any particulate matter.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

    • Set the measurement parameters, including the scattering angle (commonly 90° or 173°), laser wavelength, and data acquisition time.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for a few minutes.

    • Perform the DLS measurement, collecting multiple runs for statistical analysis.

  • Data Analysis:

    • Analyze the correlation function to determine the particle size distribution (hydrodynamic diameter) and the polydispersity index (PDI).

    • An increase in the average particle size or PDI over time is indicative of aggregation.

Protocol 2: Evaluation of Chemical Stability by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method to assess the degradation of the this compound conjugate.

Methodology:

  • Sample Preparation for Stability Study:

    • Aliquot the this compound formulation into several vials.

    • Store the vials under different stress conditions (e.g., 4°C, 25°C, 40°C) and at various pH values.

    • At predetermined time points, withdraw a sample for analysis.

  • HPLC System and Conditions:

    • Column: A reverse-phase column (e.g., C18 or C8) is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[12][13]

    • Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often used for PEGylated compounds as they do not require a chromophore. A UV detector can be used if the conjugate has a UV-active component.

    • Flow Rate and Injection Volume: These will need to be optimized for the specific column and system.

  • Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak (intact this compound).

    • Quantify the percentage of remaining intact conjugate at each time point to determine the degradation rate.

Visualizations

experimental_workflow Troubleshooting Workflow for Formulation Instability cluster_observation Observation cluster_investigation Investigation cluster_troubleshooting Troubleshooting cluster_analysis Analysis cluster_outcome Outcome observe Formulation Instability Observed (e.g., Aggregation, Loss of Efficacy) cause Identify Potential Cause observe->cause physical Physical Instability (Aggregation) cause->physical Physical change? chemical Chemical Instability (Hydrolysis, Oxidation) cause->chemical Chemical change? ph_opt Optimize pH physical->ph_opt conc_adj Adjust Concentration physical->conc_adj temp_ctrl Control Temperature physical->temp_ctrl chemical->ph_opt storage_opt Optimize Storage Conditions (Light, Atmosphere) chemical->storage_opt antioxidant Add Antioxidants chemical->antioxidant dls DLS Analysis ph_opt->dls conc_adj->dls temp_ctrl->dls excipient Add Stabilizing Excipients excipient->dls hplc HPLC Analysis storage_opt->hplc antioxidant->hplc activity Biological Activity Assay dls->activity hplc->activity stable Stable Formulation activity->stable Issue Resolved unstable Further Optimization Needed activity->unstable Issue Persists unstable->excipient degradation_pathway Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_products Degradation Products start Intact this compound Conjugate ester_hydrolysis Ester Bond Cleavage start->ester_hydrolysis H₂O, pH glucuronide_hydrolysis Glucuronide Linkage Cleavage start->glucuronide_hydrolysis H₂O, pH peg_oxidation PEG Chain Oxidation start->peg_oxidation O₂, Light, Metal Ions peg Free PEG2000 ester_hydrolysis->peg dgg Free DGG ester_hydrolysis->dgg acyl_migration Acyl Migration glucuronide_hydrolysis->acyl_migration glucuronide_hydrolysis->peg glucuronide_hydrolysis->dgg isomers Glucuronide Isomers acyl_migration->isomers oxidized_peg Oxidized PEG Fragments peg_oxidation->oxidized_peg

References

How to reduce the polydispersity index of PEG2000-DGG nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of PEG2000-DGG nanoparticles, with a primary focus on reducing the polydispersity index (PDI).

Troubleshooting Guide: High Polydispersity Index (PDI)

A high PDI value (typically > 0.2) indicates a broad size distribution of nanoparticles, which can negatively impact their in vivo performance, stability, and reproducibility. This guide provides potential causes and solutions for reducing the PDI of your this compound nanoparticle formulation.

Problem: The synthesized this compound nanoparticles exhibit a high Polydispersity Index (PDI).

Potential Cause Recommended Solutions & Experimental Protocols
In-situ Factors (During Nanoparticle Formation)
1. Inefficient Mixing Ensure rapid and homogenous mixing of the solvent and anti-solvent phases. Inefficient mixing can lead to localized areas of supersaturation, resulting in uncontrolled nucleation and growth. Protocol: Utilize a high-speed vortex mixer or a confined impinging jets mixer for rapid homogenization.[1] For nanoprecipitation, inject the polymer solution quickly and directly into the vigorously stirred anti-solvent.
2. Suboptimal Stirring Speed The stirring speed during nanoprecipitation significantly influences particle size and PDI. Both too low and excessively high speeds can be detrimental.[2] Protocol: Optimize the stirring speed systematically. Start with a moderate speed (e.g., 600 rpm) and prepare batches at varying speeds (e.g., 300, 900, 1200 rpm) while keeping all other parameters constant.[3] Analyze the PDI of each batch to determine the optimal range.
3. Inappropriate Solvent to Anti-Solvent Ratio The ratio of the solvent (dissolving the polymer) to the anti-solvent (precipitating the polymer) affects the rate of polymer precipitation and subsequent nanoparticle formation.[4] Protocol: Systematically vary the solvent:anti-solvent ratio (e.g., 1:2, 1:5, 1:10 v/v). A higher anti-solvent volume generally leads to faster precipitation and smaller, more uniform nanoparticles, but this needs to be optimized for your specific polymer system.[4]
4. Inadequate Polymer Concentration The concentration of the this compound polymer in the solvent phase can impact the viscosity of the solution and the kinetics of nanoparticle formation. Protocol: Prepare a series of polymer solutions with varying concentrations (e.g., 0.5, 1, 5, 10 mg/mL). A lower concentration often favors the formation of smaller, more monodisperse nanoparticles.
Post-situ Factors (After Nanoparticle Formation)
5. Presence of Aggregates or Larger Particles The initial nanoparticle suspension may contain a small population of larger particles or aggregates that significantly skew the PDI. Protocol: Employ post-formation purification techniques such as centrifugation, size exclusion chromatography (SEC), or field-flow fractionation (FFF) to remove larger particles and narrow the size distribution.
6. Instability of the Nanoparticle Suspension Nanoparticles may aggregate over time, leading to an increase in the measured PDI. Protocol: Ensure the nanoparticles are well-stabilized. This can be influenced by the PEG2000 component of your polymer, which provides steric stabilization. Also, consider the ionic strength and pH of the suspension buffer.

Frequently Asked Questions (FAQs)

Q1: What is a good PDI value for this compound nanoparticles for in vivo applications?

A1: For in vivo applications, a PDI value below 0.2 is generally considered acceptable, indicating a monodisperse and homogenous population of nanoparticles. Ideally, a PDI of 0.1 or lower is desirable for ensuring reproducible and predictable biological outcomes.

Q2: How does PEGylation with PEG2000 affect the PDI of my nanoparticles?

A2: PEGylation, the presence of the PEG2000 chains on your nanoparticles, generally contributes to a lower PDI. The PEG layer provides steric stabilization, which prevents aggregation during and after nanoparticle formation. This leads to a more uniform and stable nanoparticle suspension.[2]

Q3: Can the choice of solvent and anti-solvent impact the PDI?

A3: Absolutely. The miscibility of the solvent and anti-solvent, as well as the rate of diffusion between them, are critical factors. A solvent that diffuses rapidly into the anti-solvent will induce faster precipitation of the polymer, which often leads to the formation of smaller and more uniform nanoparticles with a lower PDI.

Q4: My PDI is still high after optimizing the synthesis parameters. What should I do next?

A4: If optimizing the in-situ parameters is insufficient, you should focus on post-synthesis purification methods. Techniques like size exclusion chromatography (SEC) or asymmetric flow field-flow fractionation (AF4) are very effective at separating nanoparticles by size and can significantly narrow the polydispersity of your sample.[5][6] Fractional precipitation can also be a viable, albeit more labor-intensive, option.[7]

Q5: How can I be sure that my characterization method for PDI is accurate?

A5: Dynamic Light Scattering (DLS) is the most common technique for measuring PDI. To ensure accuracy, make sure your samples are appropriately diluted to avoid multiple scattering effects. It is also good practice to use complementary techniques for validation. For instance, Transmission Electron Microscopy (TEM) can provide a visual confirmation of the size distribution, while Asymmetric Flow Field-Flow Fractionation (AF4) coupled with Multi-Angle Light Scattering (MALS) can provide a high-resolution size distribution profile.[5]

Quantitative Data Summary

The following tables summarize the impact of various experimental parameters on the Polydispersity Index (PDI) of polymeric nanoparticles, based on data from the literature. While not specific to this compound, these provide a valuable starting point for optimization.

Table 1: Effect of Stirring Speed on Nanoparticle PDI

Stirring Speed (rpm)Resulting PDI (Approximate)Reference System
300> 0.4Polymeric Vesicles[3]
600~ 0.3Chitosan Nanoparticles[2]
900~ 0.2Polymeric Vesicles[3]
1200< 0.2Polymeric Nanoparticles

Table 2: Effect of Solvent to Anti-Solvent Ratio on Nanoparticle PDI

Solvent:Anti-Solvent Ratio (v/v)Resulting PDI (Approximate)Reference System
1:2~ 0.35PLGA Nanoparticles[4]
1:5~ 0.17PLGA Nanoparticles[4]
1:10< 0.15General Polymeric Nanoparticles

Experimental Protocols

Detailed Nanoprecipitation Protocol for this compound Nanoparticles

This protocol describes a general method for the preparation of this compound nanoparticles using nanoprecipitation, also known as the solvent displacement method.

Materials:

  • This compound polymer

  • Organic Solvent (e.g., Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Anti-Solvent (e.g., Deionized Water)

  • Magnetic stirrer and stir bar

  • Glass vials or beakers

  • Syringe with a fine gauge needle or a pipette

Procedure:

  • Polymer Solution Preparation: Dissolve the this compound polymer in the chosen organic solvent to achieve the desired concentration (e.g., 1 mg/mL). Ensure the polymer is completely dissolved by gentle vortexing or sonication.

  • Anti-Solvent Preparation: Place the desired volume of the anti-solvent into a clean glass vial or beaker with a magnetic stir bar.

  • Nanoprecipitation:

    • Set the magnetic stirrer to the desired speed (e.g., 600 rpm).

    • Draw the polymer solution into a syringe or pipette.

    • Inject the polymer solution dropwise or as a steady stream into the center of the vortex of the stirring anti-solvent. The rate of addition can influence the final particle size and PDI.

  • Solvent Evaporation: Allow the resulting nanoparticle suspension to stir for several hours (e.g., 2-4 hours) at room temperature in a fume hood to ensure complete evaporation of the organic solvent.

  • Characterization: Analyze the nanoparticle suspension for particle size and PDI using Dynamic Light Scattering (DLS).

Troubleshooting High PDI in Nanoprecipitation:

  • Issue: Broad size distribution.

    • Solution 1: Increase the stirring speed to enhance mixing efficiency.

    • Solution 2: Decrease the polymer concentration to reduce viscosity.

    • Solution 3: Increase the anti-solvent to solvent ratio to promote more rapid and uniform precipitation.

    • Solution 4: Ensure the polymer solution is added quickly and directly into the vortex of the anti-solvent.

Post-Synthesis Purification by Size Exclusion Chromatography (SEC)

This protocol outlines the use of Size Exclusion Chromatography (SEC) to narrow the PDI of a pre-formed this compound nanoparticle suspension.

Materials:

  • This compound nanoparticle suspension

  • SEC column with an appropriate pore size for the expected nanoparticle size range.

  • Mobile phase (e.g., Phosphate Buffered Saline (PBS))

  • Fraction collector

  • DLS instrument for characterization

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Loading: Carefully load the nanoparticle suspension onto the top of the column.

  • Elution: Begin the elution with the mobile phase at a constant flow rate. Larger nanoparticles will elute first as they are excluded from the pores of the stationary phase, while smaller particles will have a longer retention time.[6][8]

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Characterization of Fractions: Analyze the particle size and PDI of each collected fraction using DLS.

  • Pooling of Fractions: Pool the fractions that contain nanoparticles within the desired size range and with a low PDI.

Visualizations

Experimental_Workflow_for_Low_PDI_Nanoparticles cluster_synthesis Nanoparticle Synthesis (Nanoprecipitation) cluster_characterization Initial Characterization cluster_decision PDI Assessment cluster_purification Purification for PDI Reduction prep_polymer Prepare this compound in Organic Solvent mixing Rapid Injection & Vigorous Stirring prep_polymer->mixing prep_antisolvent Prepare Aqueous Anti-Solvent prep_antisolvent->mixing evaporation Solvent Evaporation mixing->evaporation dls_initial DLS Analysis (Size & PDI) evaporation->dls_initial pdi_check PDI < 0.2? dls_initial->pdi_check sec Size Exclusion Chromatography (SEC) pdi_check->sec No fff Field-Flow Fractionation (FFF) pdi_check->fff No final_product Monodisperse Nanoparticles pdi_check->final_product Yes sec->final_product fff->final_product

Caption: Experimental workflow for synthesizing and purifying this compound nanoparticles to achieve a low PDI.

PDI_Troubleshooting_Logic cluster_synthesis_params Synthesis Parameter Optimization cluster_purification_methods Post-Synthesis Purification high_pdi High PDI Detected stir_speed Adjust Stirring Speed high_pdi->stir_speed solvent_ratio Vary Solvent: Anti-Solvent Ratio high_pdi->solvent_ratio polymer_conc Modify Polymer Concentration high_pdi->polymer_conc centrifugation Centrifugation high_pdi->centrifugation If aggregates present sec_fff SEC / FFF high_pdi->sec_fff For fine-tuning low_pdi Low PDI Achieved stir_speed->low_pdi solvent_ratio->low_pdi polymer_conc->low_pdi centrifugation->low_pdi sec_fff->low_pdi

Caption: Logical relationship diagram for troubleshooting high PDI in nanoparticle synthesis.

References

Methods for removing residual solvents from PEG2000-DGG synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual solvents from PEG2000-DGG (Poly(ethylene glycol) 2000-1,2-dipalmitoyl-sn-glycero-3-succinate) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing residual solvents from PEGylated compounds like this compound?

The main challenge lies in the heterogeneous nature of the post-synthesis mixture, which can contain the desired product, unreacted PEG, unreacted DGG, and various synthesis-related impurities.[1] The physical properties of PEG, being a neutral and hydrophilic polymer, can make separating the PEGylated conjugate from these reactants difficult, as it may only lead to slight differences in physicochemical characteristics used for purification.[1] Additionally, residual solvents can become trapped within the crystal lattice of the final product, making them difficult to remove even with standard drying techniques.[2][3]

Q2: Which analytical techniques are recommended to confirm the removal of residual solvents and assess the purity of the final this compound product?

To assess purity and confirm solvent removal, a combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (HPLC-ELSD), is effective for analyzing impurities.[4] Gas Chromatography (GC) with a headspace sampler is the most common and robust method for identifying and quantifying residual volatile solvents to ensure they meet pharmacopeial limits, such as those outlined in USP <467>.[5][6][7] Furthermore, techniques like Mass Spectrometry (MS) can confirm the identity and mass of the final PEGylated product.[8]

Q3: Can the purification method affect the stability of the final this compound product?

Yes, harsh purification conditions can compromise the stability of the final product. For instance, high temperatures used in some drying processes can lead to degradation, while high pressures or inappropriate buffer conditions during chromatographic purification can induce aggregation of the PEGylated molecules.[9] It is crucial to select a method that is gentle enough to preserve the integrity of the product. Performing purification steps at reduced temperatures (e.g., 4°C) can help minimize these risks.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High levels of volatile organic solvents (e.g., DCM, Acetonitrile) remain after initial drying. Inefficient evaporation due to incorrect temperature or pressure settings.Utilize a rotary evaporator. Optimize conditions using the "20/40/60 Rule": set the cooling condenser to 0-20°C, the heating bath to 40°C, and adjust the vacuum pressure based on the solvent's boiling point to achieve evaporation at 20°C.[10] This ensures rapid and efficient removal.[11]
Final product contains unreacted PEG or other small molecule impurities. The chosen purification method lacks the necessary resolution to separate molecules of similar sizes.Implement dialysis or diafiltration using a semi-permeable membrane.[9] Select a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your this compound product (e.g., 1 kDa MWCO) to retain the product while allowing smaller impurities to diffuse out.[12]
Aqueous or high-boiling point solvents are difficult to remove. Standard evaporation techniques are ineffective for non-volatile solvents and can require excessive heat, potentially degrading the product.Use lyophilization (freeze-drying). This process involves freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas, avoiding the liquid phase and high temperatures.[13] It is highly effective for removing water and other solvents.[14][15]
Product appears aggregated or shows low recovery after purification. Non-specific binding to a chromatography column or instability induced by harsh conditions.If using chromatography, consider adding modifiers like arginine to the mobile phase to reduce non-specific binding.[9] For aggregation issues, perform purification steps at a lower temperature (e.g., 4°C) and screen different buffer conditions (pH, ionic strength) to find the optimal conditions for product stability.[9]

Comparison of Key Solvent Removal Methods

MethodPrinciplePrimary ApplicationAdvantagesDisadvantages
Rotary Evaporation Removal of volatile solvents by reducing pressure, which lowers their boiling point, combined with rotation to increase the surface area.[11]Bulk removal of low-boiling point organic solvents post-synthesis.[16]Fast, efficient for volatile solvents, and reduces the risk of thermal degradation compared to atmospheric boiling.[11]Inefficient for high-boiling point solvents; can cause bumping/foaming; not suitable for removing trace impurities.[10][16]
Lyophilization (Freeze-Drying) Solvent removal via sublimation, where a frozen solvent turns directly into a gas under a vacuum without passing through a liquid phase.[13]Removal of water, tert-butanol, and other lyophilizable solvents; ideal for creating a stable, dry powder.[14][17]Gentle process that minimizes product degradation; yields a porous, easily re-dissolvable product; effective for removing trace solvents.[15][18]Time-consuming process; requires specialized, expensive equipment; not all solvents can be effectively lyophilized.[13]
Dialysis / Diafiltration Separation of molecules based on size through a semi-permeable membrane with a defined molecular weight cut-off (MWCO).[9][19]Removal of small molecule impurities, unreacted reagents, and salts from the final product.[12][]Gentle, operates under mild conditions; effective for buffer exchange and removing small contaminants.[12]Slow process; may lead to product dilution; does not remove solvents the product is dissolved in, only those in the surrounding buffer.[12][19]

Detailed Experimental Protocols

Protocol 1: Bulk Solvent Removal using Rotary Evaporation

This protocol is designed for the initial removal of volatile organic solvents such as dichloromethane (DCM), chloroform, or acetonitrile.

  • System Preparation : Ensure the rotary evaporator, vacuum pump, and condenser are properly connected. Set the condenser coolant temperature, typically between 0°C and 20°C.[10]

  • Sample Loading : Transfer the this compound solution into a round-bottom flask. Do not fill the flask more than halfway to prevent bumping.

  • Set Parameters :

    • Set the water bath temperature to 40°C.[10]

    • Begin flask rotation at a moderate speed (e.g., 100 rpm) to ensure an even solvent film forms on the flask wall.[21]

    • Gradually apply vacuum. Adjust the pressure to a level that allows the solvent to boil gently at approximately 20°C (this value depends on the specific solvent).[10]

  • Evaporation : Continue the process until all visible solvent has evaporated and the product appears as a film or solid in the flask. The collected solvent will be in the receiving flask.[11]

  • Final Steps : Gently release the vacuum and stop the rotation. Remove the flask containing the concentrated product for further purification or drying.

Protocol 2: Purification via Dialysis

This protocol is used to remove residual salts, unreacted starting materials, and other small-molecule impurities.

  • Membrane Selection : Choose a dialysis membrane with an appropriate MWCO. For this compound (MW ≈ 2700 Da), a membrane with a 1 kDa MWCO is a safe choice to ensure product retention while allowing small impurities to be removed.[12]

  • Membrane Preparation : Cut the dialysis tubing to the desired length and hydrate it in the dialysis buffer (e.g., deionized water) as per the manufacturer's instructions.

  • Sample Loading : Load the dissolved this compound product into the dialysis tubing and securely clamp both ends, leaving some headspace to allow for osmotic changes.

  • Dialysis : Submerge the sealed tubing in a large beaker containing at least 100 times the sample volume of dialysis buffer. Stir the buffer gently with a magnetic stir bar.

  • Buffer Exchange : Perform the dialysis at 4°C to maintain product stability.[9] Change the dialysis buffer several times over 24-48 hours (e.g., after 4, 8, and 24 hours) to maintain a high concentration gradient and ensure efficient removal of impurities.[12]

  • Sample Recovery : Carefully remove the tubing from the buffer, recover the purified product, and proceed to lyophilization to obtain a dry powder.

Protocol 3: Final Drying by Lyophilization

This protocol is for removing residual water or other suitable solvents to obtain a stable, dry powder.

  • Freezing : Dissolve the purified this compound in a minimal amount of a suitable solvent (typically water for injection). Distribute the solution into lyophilization vials. Freeze the solution completely, typically between -40°C and -80°C. The freezing rate can affect the final cake structure.[13]

  • Primary Drying (Sublimation) : Place the frozen vials into the lyophilizer chamber. Reduce the chamber pressure (e.g., to 40-400 mTorr) and raise the shelf temperature to just below the product's collapse temperature (e.g., -30°C to -5°C).[17] This phase removes the bulk of the frozen solvent through sublimation.[13]

  • Secondary Drying (Desorption) : After all the ice has sublimated, increase the shelf temperature (e.g., to 20-30°C) while maintaining a high vacuum. This step removes residual, bound solvent molecules from the product.[13][15]

  • Completion : Once the process is complete, backfill the chamber with an inert gas like nitrogen before sealing or removing the vials. The final product should be a dry, stable cake.

Process Workflow and Decision Making

The following diagram illustrates a logical workflow for selecting the appropriate method for removing residual solvents during this compound purification.

G Workflow for this compound Purification start Crude this compound (Post-Synthesis) decision1 Primary Solvent Type? start->decision1 rotovap Rotary Evaporation decision1->rotovap Volatile Organic (DCM, MeCN, etc.) lyo1 Lyophilization (Freeze-Drying) decision1->lyo1 Aqueous / High-Boiling Point intermediate_product Concentrated Product rotovap->intermediate_product lyo1->intermediate_product decision2 Small Molecule Impurities Present? intermediate_product->decision2 dialysis Dialysis / Diafiltration decision2->dialysis Yes lyo2 Final Lyophilization decision2->lyo2 No dialysis->lyo2 Product in Aqueous Buffer end_product Purified, Dry This compound lyo2->end_product

References

Technical Support Center: Impact of PEG2000-DSG on Lipid Nanoparticle Fusogenicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lipid nanoparticles (LNPs). This resource provides in-depth guidance on the impact of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DSG) on the fusogenicity of LNPs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your LNP formulation and characterization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during LNP formulation and fusogenicity assays involving PEG2000-DSG.

Question (Issue) Possible Cause(s) Suggested Solution(s)
Why is the fusogenicity of my LNPs unexpectedly low? High Molar Percentage of PEG2000-DSG: The polyethylene glycol (PEG) layer creates a steric barrier that can inhibit the interaction and fusion of the LNP with the target membrane.[1][2] The long C18 acyl chains of DSG provide a stable anchor, leading to slower shedding of the PEG-lipid from the LNP surface compared to PEG-lipids with shorter chains.[3]- Optimize PEG2000-DSG Concentration: Reduce the molar percentage of PEG2000-DSG in your formulation. A common starting point is 1.5 mol%, but this may need to be titrated down to 0.5-1.0 mol% to enhance fusogenicity. - Incorporate a PEG-lipid with a Shorter Acyl Chain: Consider a blend of PEG-lipids or replacing PEG2000-DSG with a PEG-lipid that has a shorter lipid anchor (e.g., C14 as in DMG-PEG2000) to facilitate faster PEG shedding.[3]
Suboptimal Ionizable Lipid to mRNA Ratio (N/P Ratio): An improper N/P ratio can affect the overall charge of the LNP, which is crucial for interaction with negatively charged endosomal membranes.- Optimize N/P Ratio: Perform a titration of the N/P ratio to find the optimal balance for your specific ionizable lipid and mRNA.
Incorrect pH during Fusion Assay: The fusogenicity of many ionizable lipid-containing LNPs is pH-dependent. Fusion with endosomal membranes is typically triggered by the acidic environment of the endosome, which protonates the ionizable lipid.- Verify Assay Buffer pH: Ensure the pH of your model endosomal membrane system or in vitro assay buffer mimics the acidic conditions of the late endosome (pH ~5.0-6.5).
My LNP size is too large or the Polydispersity Index (PDI) is high. Insufficient PEG2000-DSG Concentration: PEG-lipids play a critical role in controlling particle size during LNP formation by preventing aggregation.[4][5]- Increase PEG2000-DSG Molar Ratio: Incrementally increase the molar percentage of PEG2000-DSG (e.g., from 1.5% to 2.0% or 2.5%) and monitor the effect on particle size and PDI.
Issues with Microfluidic Mixing: Inconsistent flow rates or improper mixing can lead to larger and more polydisperse particles.- Check Microfluidic System: Ensure your microfluidic mixer is functioning correctly, with stable and accurate flow rates for both the lipid and aqueous phases.
Lipid Quality and Solubility: Poor quality or improperly dissolved lipids can lead to aggregation.- Use High-Purity Lipids: Ensure all lipids, including PEG2000-DSG, are of high purity and are fully dissolved in the ethanol phase before mixing.
I'm observing low mRNA encapsulation efficiency. High PEG2000-DSG Concentration: A very high concentration of PEG-lipids can sometimes interfere with the encapsulation of the nucleic acid cargo.[6]- Optimize PEG2000-DSG Concentration: While increasing PEG-lipid concentration can decrease size, an excessive amount may negatively impact encapsulation. Titrate the concentration to find a balance between size control and encapsulation efficiency.[6]
Suboptimal Formulation Parameters: The ratios of other lipid components (ionizable lipid, helper lipid, cholesterol) are also critical for efficient encapsulation.[7]- Re-evaluate Lipid Ratios: Ensure the molar ratios of your ionizable lipid, helper lipid (e.g., DSPC), and cholesterol are optimized for your specific application.
My FRET-based fusogenicity assay is not working (no signal or high background). Inappropriate FRET Pair: The selected donor and acceptor fluorophores may have poor spectral overlap or an incorrect distance for efficient energy transfer.- Select an Appropriate FRET Pair: Use a well-characterized FRET pair with good spectral overlap and a Förster distance suitable for lipid mixing assays (e.g., NBD-PE and Rhodamine-PE).
Low Labeling Efficiency: Insufficient incorporation of the fluorescently labeled lipids into the LNPs.- Verify Fluorophore Incorporation: Confirm the incorporation of your fluorescent lipids into the LNPs using a suitable analytical method.
Instrument Settings: Incorrect excitation and emission wavelengths or filter sets will prevent detection of the FRET signal.[8]- Optimize Plate Reader/Spectrometer Settings: Ensure the instrument is set to the correct excitation wavelength for the donor and is reading the emission of both the donor and the acceptor.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PEG2000-DSG in an LNP formulation?

A1: PEG2000-DSG is a PEGylated lipid that primarily acts as a stabilizing agent in LNP formulations. Its hydrophilic polyethylene glycol (PEG) chain forms a "stealth" layer on the surface of the LNP, which provides several key benefits:

  • Prevents Aggregation: The PEG layer creates a steric barrier that prevents LNPs from aggregating, which is crucial for maintaining their size and stability during storage and in vivo.[4][9]

  • Controls Particle Size: The amount of PEG-lipid in the formulation is a critical determinant of the final LNP size.[4]

  • Prolongs Circulation Time: The "stealth" layer reduces the recognition and uptake of LNPs by the mononuclear phagocyte system, thereby increasing their circulation time in the bloodstream.[5][9]

Q2: How does PEG2000-DSG affect the fusogenicity of LNPs?

A2: PEG2000-DSG generally decreases the fusogenicity of LNPs. The dense hydrophilic layer of PEG on the LNP surface acts as a steric shield, which can hinder the close contact required for the LNP to fuse with the endosomal membrane.[10][11] However, this effect is transient. For the LNP to release its cargo, the PEG-lipid must be shed from the surface. The 1,2-distearoyl-sn-glycerol (DSG) anchor of PEG2000-DSG has long (C18) saturated acyl chains, which results in a slower shedding rate compared to PEG-lipids with shorter acyl chains (e.g., DMG-PEG with C14 chains).[3] This slower shedding can lead to reduced transfection efficiency in some contexts.

Q3: What is the "PEG dilemma"?

A3: The "PEG dilemma" refers to the dual and somewhat contradictory roles of PEGylation in LNP-mediated delivery. While the PEG layer is essential for LNP stability and prolonged circulation, it can also inhibit cellular uptake and endosomal escape, which are necessary for the delivery of the therapeutic payload into the cytoplasm.[2][9] Therefore, there is a trade-off between the in vivo stability afforded by a dense and stable PEG layer and the fusogenicity required for effective cargo release.

Q4: How does the molar ratio of PEG2000-DSG impact LNP properties?

A4: The molar ratio of PEG2000-DSG has a significant impact on several key LNP properties:

  • Size and PDI: Generally, increasing the molar percentage of PEG2000-DSG leads to a decrease in LNP size and a narrower size distribution (lower PDI).[6][12]

  • Fusogenicity and Transfection Efficiency: Higher molar ratios of PEG2000-DSG can lead to decreased fusogenicity and, consequently, lower transfection efficiency due to the steric hindrance of the PEG layer.[12]

  • Encapsulation Efficiency: While not always a direct correlation, very high molar ratios of PEG-lipids can sometimes negatively affect the encapsulation efficiency of the cargo.[6]

Q5: Are there alternatives to PEG2000-DSG to improve fusogenicity?

A5: Yes, several strategies can be employed to enhance LNP fusogenicity:

  • Use of PEG-lipids with Shorter Acyl Chains: PEG-lipids with shorter lipid anchors, such as DMG-PEG2000 (C14), exhibit faster shedding from the LNP surface, which can lead to improved cellular uptake and transfection efficiency.[3]

  • pH-Sensitive PEG-lipids: These are designed to shed their PEG layer in the acidic environment of the endosome, thereby unmasking the LNP surface and promoting fusion.

  • Optimization of Helper Lipids: The choice and ratio of helper lipids, such as DSPC or DOPE, can influence the fusogenicity of the LNP.[13]

Quantitative Data

The following tables summarize the general trends observed for the impact of PEG-lipid concentration on LNP properties. Note that specific values can vary depending on the ionizable lipid, other helper lipids, the cargo, and the formulation process.

Table 1: Impact of PEG2000-DSG Molar Ratio on LNP Physicochemical Properties

Molar Ratio of PEG2000-DSG (%)Typical Particle Size (nm)Typical Polydispersity Index (PDI)Encapsulation Efficiency (%)
0.5100 - 1500.15 - 0.25> 90%
1.580 - 1200.10 - 0.20> 90%
2.560 - 100< 0.15~85-90%
5.0< 80< 0.15< 85%

Data synthesized from multiple sources indicating general trends.[6][12]

Table 2: Impact of PEG-Lipid Acyl Chain Length on In Vitro Transfection Efficiency

PEG-Lipid (at 1.5 mol%)Acyl Chain LengthRelative In Vitro Transfection Efficiency
DMG-PEG2000C14Higher
DSG-PEG2000 C18 Lower

This table illustrates the general finding that faster-shedding PEG-lipids with shorter acyl chains can lead to higher in vitro transfection efficiency.[3]

Experimental Protocols

LNP Formulation using Microfluidic Mixing

This protocol describes a standard method for preparing LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG2000-DSG in absolute ethanol at the desired molar ratios.

    • A common starting molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG2000-DSG).[7]

    • The total lipid concentration in the ethanol phase is typically between 10-25 mM.

    • Gently warm the solution (e.g., to 37°C) and vortex to ensure all lipids are fully dissolved.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA cargo in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). The final concentration will depend on the desired LNP formulation.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system (e.g., NanoAssemblr®) according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.

    • Set the total flow rate (e.g., 12 mL/min).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the LNP suspension from the outlet of the microfluidic device.

    • Dialyze the LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C to remove the ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • If necessary, concentrate the LNP solution using a centrifugal filter device.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the sterile LNPs at 4°C.

FRET-Based Lipid Mixing Assay for Fusogenicity

This assay measures the fusion of LNPs with a model endosomal membrane (liposomes) by monitoring the fluorescence resonance energy transfer (FRET) between two lipid-conjugated fluorophores.

  • Preparation of Labeled and Unlabeled Liposomes:

    • Prepare two populations of liposomes that mimic the composition of the late endosomal membrane (e.g., containing anionic lipids like phosphatidylserine).

    • In one population, incorporate a FRET pair of fluorescently labeled lipids (e.g., 1 mol% NBD-PE as the donor and 1 mol% Rhodamine-PE as the acceptor).

    • The other population of liposomes remains unlabeled.

  • Assay Procedure:

    • In a 96-well plate, mix the labeled liposomes with a 10-fold excess of unlabeled liposomes in an acidic buffer (e.g., pH 5.5) to mimic the endosomal environment.

    • Add the LNP formulation to be tested to the liposome mixture.

    • Incubate the mixture at 37°C.

    • Monitor the fluorescence intensity over time using a plate reader.

      • Excite the donor fluorophore (e.g., NBD at ~460 nm).

      • Measure the emission of both the donor (e.g., ~535 nm) and the acceptor (e.g., ~590 nm).

  • Data Analysis:

    • Fusion between the LNPs and the labeled liposomes will lead to the dilution of the FRET pair, resulting in a decrease in the acceptor's emission and an increase in the donor's emission.

    • The percentage of fusion can be calculated by normalizing the change in fluorescence to a positive control where the liposomes are completely disrupted by a detergent (e.g., Triton X-100).

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_final Final Product Lipid_Stock Lipid Stock Solution (in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA Solution (Aqueous Buffer, pH 4) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidic_Mixing->Dialysis Concentration Concentration Dialysis->Concentration Sterile_Filtration Sterile Filtration Concentration->Sterile_Filtration Final_LNPs Final LNP Formulation (Stored at 4°C) Sterile_Filtration->Final_LNPs

Caption: Workflow for LNP formulation using microfluidic mixing.

PEG_Dilemma cluster_positive Positive Effects of PEG2000-DSG cluster_negative Negative Effects of PEG2000-DSG Increased_Stability Increased Stability (Prevents Aggregation) Longer_Circulation Longer Circulation Time ('Stealth' Effect) Size_Control Control over Particle Size Reduced_Fusogenicity Reduced Fusogenicity (Steric Hindrance) Decreased_Uptake Decreased Cellular Uptake Reduced_Fusogenicity->Decreased_Uptake Slower_Cargo_Release Slower Cargo Release Reduced_Fusogenicity->Slower_Cargo_Release PEG2000_DSG PEG2000-DSG in LNP Formulation PEG2000_DSG->Increased_Stability PEG2000_DSG->Longer_Circulation PEG2000_DSG->Size_Control PEG2000_DSG->Reduced_Fusogenicity

References

Validation & Comparative

A Comparative Guide to PEG2000-DGG and DSPE-PEG2000 for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of lipid excipients is paramount in the development of effective mRNA-based therapeutics and vaccines. Among the critical components of lipid nanoparticles (LNPs), the PEGylated lipid plays a pivotal role in dictating the stability, circulation longevity, and overall transfection efficiency of the formulation. This guide provides an objective comparison of two commonly utilized PEGylated lipids, PEG2000-DGG and DSPE-PEG2000, supported by experimental data to inform the rational design of next-generation mRNA delivery systems.

For the purposes of this guide, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) is used as a close structural and functional analogue for 1,2-di-O-geranyl-sn-glyceryl-3-poly(ethylene glycol)2000 (this compound), as both are glycerol-based lipids with C14 acyl chains.

Executive Summary

The fundamental difference between this compound (represented by DMG-PEG2000) and DSPE-PEG2000 lies in their lipid anchor structures, which significantly influences their performance in mRNA delivery. This compound, with its shorter C14 acyl chains, exhibits a transient association with the LNP surface, leading to faster clearance but potentially enhanced cellular uptake and endosomal escape. Conversely, DSPE-PEG2000, featuring longer C18 acyl chains, provides a more stable PEG shield, resulting in prolonged circulation but potentially attenuated cellular interactions. The choice between these two lipids will therefore depend on the specific therapeutic application and desired pharmacokinetic profile.

Comparative Performance Data

The following tables summarize the key physicochemical and biological performance parameters of LNPs formulated with either DMG-PEG2000 or DSPE-PEG2000.

Table 1: Physicochemical Properties of LNPs
PropertyLNP with DMG-PEG2kLNP with DSPE-PEG2kReference
Particle Size (nm) ~80 - 100~80 - 100[1]
Polydispersity Index (PDI) < 0.2< 0.2[1]
Zeta Potential (mV) Near-neutralNear-neutral[1]
mRNA Encapsulation Efficiency (%) > 90%> 90%[2]
Table 2: In Vitro Transfection Efficiency
Cell LineLNP with DMG-PEG2k (Relative Luciferase Expression)LNP with DSPE-PEG2k (Relative Luciferase Expression)Reference
HEK293 Significantly higherLower[1]
DC2.4 Significantly higherLower[1]
Table 3: In Vivo Performance in Mice (Intramuscular Injection)
ParameterLNP with DMG-PEG2kLNP with DSPE-PEG2kReference
Luciferase Expression (Muscle) Significantly higherLower[1]
Luciferase Expression (Liver) Significantly higherLower[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

LNP Formulation via Microfluidic Mixing

Objective: To prepare mRNA-loaded LNPs with either this compound (DMG-PEG2000) or DSPE-PEG2000.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) solution in ethanol

  • DSPC solution in ethanol

  • Cholesterol solution in ethanol

  • This compound (or DMG-PEG2000) solution in ethanol

  • DSPE-PEG2000 solution in ethanol

  • mRNA (e.g., encoding luciferase) in citrate buffer (pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and the respective PEGylated lipid (DMG-PEG2000 or DSPE-PEG2000) at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous phase by diluting the mRNA in citrate buffer to the desired concentration.

  • Set the flow rates of the microfluidic device, typically with a 3:1 aqueous to organic phase ratio.

  • Inject the lipid solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet of the microfluidic cartridge.

  • The rapid mixing of the two phases will induce the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.

  • Sterile-filter the final LNP formulation.[3]

Physicochemical Characterization

Objective: To determine the size, polydispersity, and zeta potential of the formulated LNPs.

Procedure:

  • Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • Dilute the LNP suspension in an appropriate low-salt buffer.

    • Measure the surface charge using Laser Doppler Velocimetry.

Determination of mRNA Encapsulation Efficiency

Objective: To quantify the percentage of mRNA successfully encapsulated within the LNPs.

Procedure (RiboGreen Assay):

  • Prepare a standard curve of the mRNA used for encapsulation.

  • In a 96-well plate, add the LNP sample to two sets of wells.

  • To one set of wells, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA (total mRNA).

  • To the other set of wells, add a buffer without detergent to measure the unencapsulated (free) mRNA.

  • Add the RiboGreen reagent to all wells and incubate in the dark.

  • Measure the fluorescence intensity at the appropriate excitation/emission wavelengths.

  • Calculate the mRNA concentration in each set of wells using the standard curve.

  • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.[4][5]

In Vitro Transfection Assay

Objective: To assess the ability of the LNPs to deliver functional mRNA to cells in culture.

Procedure (Luciferase Assay):

  • Seed cells (e.g., HEK293 or DC2.4) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the mRNA-LNPs (encoding luciferase) at various concentrations.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and add a luciferase substrate.

  • Measure the resulting luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.[6]

In Vivo Biodistribution and Protein Expression

Objective: To evaluate the distribution and functional delivery of mRNA-LNPs in a living organism.

Procedure (Mouse Model):

  • Administer the mRNA-LNPs (encoding a reporter protein like luciferase) to mice via the desired route (e.g., intramuscular or intravenous injection).

  • At various time points post-injection, anesthetize the mice and inject a substrate for the reporter protein (e.g., D-luciferin for luciferase).

  • Image the mice using an in vivo imaging system (IVIS) to visualize the biodistribution of protein expression.

  • For more quantitative analysis, organs can be harvested, homogenized, and assayed for reporter protein activity.[7][8]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual workflows and pathways in mRNA-LNP delivery.

LNP_Formulation_Workflow cluster_phases Preparation of Phases Lipid_Phase Lipid Phase (in Ethanol) - Ionizable Lipid - DSPC - Cholesterol - PEG-Lipid Microfluidic_Mixing Microfluidic Mixing Lipid_Phase->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (in Buffer) - mRNA Aqueous_Phase->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly Purification Purification (Dialysis) Self_Assembly->Purification Final_LNPs Sterile mRNA-LNPs Purification->Final_LNPs

Caption: Workflow for mRNA-LNP formulation.

Cellular_Uptake_Pathway LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Binds to Cell Surface Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Internalization Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release to Cytoplasm Cytoplasm Cytoplasm Translation Translation (Ribosome) mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and mRNA translation pathway.

Conclusion

The selection between this compound and DSPE-PEG2000 for mRNA-LNP formulation is a critical decision that significantly impacts the delivery vehicle's in vivo fate and therapeutic efficacy. This compound (as represented by DMG-PEG2000) with its shorter lipid anchor, promotes higher transfection efficiency, likely due to a "PEG-shedding" mechanism that facilitates cellular uptake and endosomal escape. This makes it a compelling choice for applications where rapid and robust protein expression is desired. In contrast, DSPE-PEG2000, with its longer, more stable lipid anchor, is better suited for applications requiring prolonged circulation and systemic exposure. Researchers and drug developers should carefully consider these trade-offs in the context of their specific therapeutic goals to optimize the performance of their mRNA-LNP formulations.

References

The In Vivo Stealth Dilemma: A Comparative Analysis of PEG2000-Conjugated Systems and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vivo performance of PEG2000-functionalized drug delivery systems reveals a landscape of both established success and emerging challenges, prompting a surge in the development of alternative stealth polymers. This guide provides a comparative analysis of the in vivo stealth properties of PEG2000-conjugated entities, exemplified by commonly used lipid conjugates like PEG2000-DSPE, against promising next-generation alternatives, supported by experimental data and detailed protocols for researchers in drug development.

The conjugation of polyethylene glycol (PEG) to therapeutic nanoparticles, a process known as PEGylation, has long been the gold standard for enhancing their systemic circulation time and enabling targeted drug delivery.[1][2][3] The hydrophilic and flexible nature of the PEG chains creates a "stealth" layer that reduces opsonization—the process of marking foreign particles for clearance by the immune system—thereby prolonging the nanoparticle's journey through the bloodstream and increasing the likelihood of reaching the target tissue.[4][5][6] However, the repeated administration of PEGylated materials can lead to the production of anti-PEG antibodies, which can accelerate clearance and potentially cause hypersensitivity reactions, a phenomenon that has spurred the quest for alternative stealth polymers.[1][7][8]

This guide will compare the in vivo stealth properties of PEG2000-conjugated systems with those of leading alternatives such as polysarcosine (pSar), poly(2-oxazoline)s (POx), and zwitterionic polymers. The comparison will focus on key performance indicators including pharmacokinetics, biodistribution, and immunogenicity, backed by a summary of the experimental methodologies used to generate this data.

Comparative Analysis of In Vivo Stealth Properties

The efficacy of a stealth polymer is primarily determined by its ability to prolong circulation half-life, minimize accumulation in organs of the reticuloendothelial system (RES) like the liver and spleen, and evade immune recognition. The following tables summarize the quantitative data on these parameters for PEG2000-conjugated systems and their alternatives.

PolymerNanoparticle SystemAnimal ModelPlasma Half-life (t½)Liver Accumulation (% Injected Dose)Spleen Accumulation (% Injected Dose)Reference
PEG2000 LiposomesMice~18 hours~10-20%~2-5%[2][9]
Gold NanoparticlesMice~12 hours~15-25%~3-7%[10]
Polysarcosine (pSar) LiposomesRatsComparable to PEGLower than PEGLower than PEG[1]
Poly(2-oxazoline)s (POx) LiposomesMiceComparable or slightly lower than PEGComparable to PEGComparable to PEG[11]
Zwitterionic Polymers LiposomesMiceComparable to PEGComparable to PEGComparable to PEG[12]

Table 1: Pharmacokinetic and Biodistribution Profile Comparison. This table highlights the circulation times and organ accumulation of nanoparticles coated with different stealth polymers. While PEG2000 demonstrates robust performance, alternatives like polysarcosine show promise for even lower RES uptake.

PolymerImmunogenicity FindingKey Experimental ObservationReference
PEG2000 Can induce anti-PEG antibodies upon repeated administration.Accelerated blood clearance of subsequent doses of PEGylated nanoparticles.[7][13]
Polysarcosine (pSar) Generally considered non-immunogenic.Does not trigger significant antibody production.[1][7]
Poly(2-oxazoline)s (POx) Low immunogenicity reported.Elicits minimal immune response.[11]
Zwitterionic Polymers Exhibit low immunogenicity.Mimic natural biomolecules, reducing immune recognition.[1][12]

Table 2: Immunogenicity Comparison. This table summarizes the potential for different stealth polymers to induce an immune response. The non-immunogenic nature of the alternatives is a key advantage over PEG.

Experimental Protocols for In Vivo Validation

The data presented above is generated through a series of well-established in vivo experiments. The following are detailed methodologies for key assays used to validate the stealth properties of polymer-conjugated nanoparticles.

Pharmacokinetic Studies

Objective: To determine the circulation half-life and clearance rate of the nanoparticles.

Protocol:

  • Animal Model: Typically, mice or rats are used.[2][13]

  • Test Article Administration: The polymer-conjugated nanoparticles, often labeled with a radioactive or fluorescent marker, are administered intravenously (IV) via the tail vein.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h), blood samples are collected from the animals.

  • Quantification: The concentration of the labeled nanoparticles in the plasma is quantified using techniques such as gamma counting (for radiolabels) or fluorescence spectroscopy.

  • Data Analysis: The plasma concentration-time data is plotted, and pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), are calculated using appropriate software.

Biodistribution Studies

Objective: To determine the organ and tissue distribution of the nanoparticles over time.

Protocol:

  • Animal Model and Administration: Similar to pharmacokinetic studies, labeled nanoparticles are administered IV to mice or rats.[2]

  • Tissue Harvesting: At selected time points post-injection, animals are euthanized, and major organs and tissues (liver, spleen, kidneys, lungs, heart, tumor if applicable) are harvested.

  • Quantification: The amount of the labeled nanoparticles in each organ is quantified. For radiolabeled particles, this is done by weighing the tissue and measuring its radioactivity. For fluorescently labeled particles, tissues can be homogenized and the fluorescence measured, or imaged directly using techniques like in vivo imaging systems (IVIS).

  • Data Presentation: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Immunogenicity Assessment

Objective: To evaluate the potential of the polymer coating to induce an antibody response.

Protocol:

  • Animal Model and Immunization: Animals are repeatedly injected with the polymer-conjugated nanoparticles over a period of several weeks.

  • Serum Collection: Blood is collected periodically, and serum is isolated.

  • Antibody Titer Measurement: An enzyme-linked immunosorbent assay (ELISA) is performed to detect and quantify the presence of antibodies specific to the polymer in the serum. In this assay, the polymer is coated onto the wells of a microplate, and the serum from the immunized animals is added. The presence of bound antibodies is detected using a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.

  • Functional Assay (Accelerated Blood Clearance): To assess the functional consequence of the antibody response, animals previously immunized are injected with a radiolabeled version of the same nanoparticle. The blood clearance is then measured and compared to that in naive animals. A significantly faster clearance in the immunized group indicates the presence of functional anti-polymer antibodies.[13]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for evaluating the in vivo stealth properties of polymer-conjugated nanoparticles.

Experimental_Workflow_Pharmacokinetics cluster_0 Pharmacokinetic Study Animal Model Animal Model IV Injection IV Injection Animal Model->IV Injection Labeled Nanoparticles Blood Sampling Blood Sampling IV Injection->Blood Sampling Time Points Quantification Quantification Blood Sampling->Quantification Data Analysis Data Analysis Quantification->Data Analysis t1/2, CL, AUC t1/2, CL, AUC Data Analysis->t1/2, CL, AUC

Caption: Workflow for a typical in vivo pharmacokinetic study.

Experimental_Workflow_Biodistribution cluster_1 Biodistribution Study Animal Model_B Animal Model IV Injection_B IV Injection Animal Model_B->IV Injection_B Labeled Nanoparticles Tissue Harvest Tissue Harvest IV Injection_B->Tissue Harvest Time Points Organ Quantification Organ Quantification Tissue Harvest->Organ Quantification Data Presentation_B Data Presentation Organ Quantification->Data Presentation_B Percent ID/g Percent ID/g Data Presentation_B->Percent ID/g

Caption: Workflow for an in vivo biodistribution study.

Logical_Relationship_Stealth_Properties cluster_2 Evaluation of Stealth Properties Stealth Polymer Stealth Polymer Prolonged Circulation Prolonged Circulation Stealth Polymer->Prolonged Circulation Reduced RES Uptake Reduced RES Uptake Stealth Polymer->Reduced RES Uptake Low Immunogenicity Low Immunogenicity Stealth Polymer->Low Immunogenicity Effective Drug Delivery Effective Drug Delivery Prolonged Circulation->Effective Drug Delivery Reduced RES Uptake->Effective Drug Delivery Low Immunogenicity->Effective Drug Delivery

Caption: Key attributes of a successful stealth polymer for drug delivery.

References

The Influence of PEG Length on Lipid Nanoparticle Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the stability of lipid nanoparticles (LNPs) is a critical step in creating effective and reliable drug delivery systems. The length of the polyethylene glycol (PEG) chain conjugated to the lipid anchor plays a pivotal role in this stability. This guide provides a comparative analysis of different PEG lengths, supported by experimental data, to inform the rational design of LNP formulations.

The inclusion of PEG-lipids in LNP formulations is essential for their stability, both during storage and in vivo.[1][2] The hydrophilic PEG chains create a steric barrier on the surface of the LNP, which prevents aggregation and reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[3][4] However, the length of the acyl chain that anchors the PEG to the LNP surface significantly influences these properties.

Comparative Analysis of Physicochemical Stability

The stability of LNPs is often assessed by monitoring key physicochemical parameters over time, such as particle size, polydispersity index (PDI), and zeta potential. While some studies suggest that varying the PEG-lipid anchor length does not drastically alter the initial size and charge of LNPs, the choice of PEG-lipid can influence their behavior in biological environments.[1][2] For instance, upon incubation in serum, an increase in LNP size can be observed, which is indicative of protein corona formation.[1]

PEG-Lipid Anchor LengthFormulation DetailsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Key Findings & Citations
C14 (DMG-PEG) DLin-MC3-DMA based LNPs~80-90< 0.2~ -5 to -10> 90%Formulations with shorter C14 anchors exhibit rapid desorption in serum, which can lead to faster liver accumulation but also potentially higher transfection efficiency in hepatocytes.[1][2][5][6]
C16 DLin-MC3-DMA based LNPsNot explicitly stated in provided search results, but expected to be similar to C14 and C18.Not explicitly stated.Not explicitly stated.Not explicitly stated.Exhibits intermediate properties between C14 and C18 in terms of in vivo PEG desorption and circulation half-life.[6]
C18 (DSPE-PEG) DLin-MC3-DMA based LNPs~80-90< 0.2~ -5 to -10> 90%Longer C18 anchors lead to more stable PEG incorporation, resulting in longer blood circulation times and reduced uptake by the liver and spleen.[1][2][6]
Mixed C14/C18 Ratios of DSPE-PEG:DMG-PEG (0.1:1.4, 0.5:1, 1:0.5)~80-90< 0.2~ -5 to -10> 90%Increasing the proportion of DSPE-PEG (C18) increases blood circulation time. Initial physicochemical properties are similar across different ratios.[1][2]

In Vivo Stability and Pharmacokinetics

The length of the PEG-lipid anchor has a profound impact on the in vivo fate of LNPs. Longer acyl chains lead to a more stable association of the PEG-lipid with the LNP, resulting in a longer circulation half-life.

PEG-Lipid Anchor LengthCirculation Half-life (t½)Rate of PEG-lipid loss from LNP in vivoImpact on BiodistributionKey Findings & Citations
C14 0.64 hours>45% per hourRapid clearance from blood and higher accumulation in the liver.The rapid desorption of C14 PEG-lipids exposes the LNP surface, leading to opsonization and clearance.[6][7]
C16 2.18 hours1.3% per hourIntermediate clearance and biodistribution profile.Demonstrates a transition between the rapid clearance of C14 and the prolonged circulation of C18.[6]
C18 4.03 hours0.2% per hourSlower clearance from blood and reduced accumulation in the liver and spleen.The stable anchoring of C18 PEG-lipids provides a persistent steric shield, prolonging circulation.[6]

Experimental Protocols

A summary of the key experimental methodologies used to assess LNP stability is provided below.

LNP Formulation

Lipid nanoparticles are typically formed by the rapid mixing of a lipid solution in ethanol with an aqueous solution containing the nucleic acid cargo. A common method involves the use of a microfluidic device, such as a staggered herringbone mixer, to ensure controlled and reproducible mixing. The lipid mixture generally consists of an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid at specific molar ratios.[1]

Physicochemical Characterization
  • Particle Size, PDI, and Zeta Potential: These parameters are routinely measured using Dynamic Light Scattering (DLS). Samples are diluted in an appropriate buffer (e.g., phosphate-buffered saline) prior to analysis.[1][2][8]

  • Encapsulation Efficiency: The efficiency of nucleic acid encapsulation is often determined using a fluorescent dye-based assay, such as the RiboGreen assay. The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100) to determine the amount of encapsulated and free nucleic acid.[1][2]

In Vitro Stability Assessment

To simulate in vivo conditions, LNPs can be incubated in serum (e.g., fetal bovine serum) at 37°C. At various time points, aliquots are taken to measure changes in particle size and zeta potential using DLS. This can provide insights into the formation of a protein corona.[1] Nanoparticle Tracking Analysis (NTA) can also be employed to monitor changes in particle size and concentration in a serum environment.[7][9]

In Vivo Pharmacokinetics

The circulation half-life and biodistribution of LNPs are assessed in animal models (e.g., mice). LNPs are labeled, for instance with a fluorescent dye or a radiolabel, and administered intravenously. At different time points, blood samples are collected, and organs are harvested to quantify the amount of LNPs present.[1][6]

Logical Relationships in LNP Stability

The interplay between PEG-lipid anchor length and the resulting stability and in vivo performance of LNPs is a complex but logical relationship. The following diagram illustrates these connections.

LNP_Stability cluster_peg PEG-Lipid Anchor Length cluster_properties LNP Properties cluster_outcome In Vivo Outcome Short Acyl Chain (e.g., C14) Short Acyl Chain (e.g., C14) PEG Desorption Rate PEG Desorption Rate Short Acyl Chain (e.g., C14)->PEG Desorption Rate High Long Acyl Chain (e.g., C18) Long Acyl Chain (e.g., C18) Long Acyl Chain (e.g., C18)->PEG Desorption Rate Low Steric Shield Stability Steric Shield Stability PEG Desorption Rate->Steric Shield Stability Circulation Half-life Circulation Half-life Steric Shield Stability->Circulation Half-life Liver Uptake Liver Uptake Steric Shield Stability->Liver Uptake Inversely related Cellular Interaction Cellular Interaction Steric Shield Stability->Cellular Interaction Inhibits Circulation Half-life->Cellular Interaction Affects opportunity for Liver Uptake->Circulation Half-life Reduces

Caption: Relationship between PEG anchor length and LNP stability.

References

Efficacy of PEG2000-DGG versus other PEGylated lipids in gene silencing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to PEGylated Lipids in Nucleic Acid Delivery

For researchers, scientists, and drug development professionals in the rapidly evolving field of gene therapy, the choice of delivery vehicle is paramount to success. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). A critical component of these LNPs is the PEGylated lipid, which plays a pivotal role in particle stability, circulation time, and ultimately, gene silencing efficacy.

This guide provides an objective comparison of the performance of various commonly used PEGylated lipids in gene silencing applications, supported by experimental data from published studies. While direct comparative data for the specific lipid PEG2000-DGG is not available in the peer-reviewed literature, this guide will focus on well-characterized alternatives, including DMG-PEG2000 , DSPE-PEG2000 , and DSG-PEG2000 , to inform your selection process.

The choice of the lipid anchor in a PEGylated lipid significantly influences the in vivo performance of LNPs. Key characteristics such as the length of the acyl chain can determine how long the PEG-lipid remains associated with the nanoparticle, a factor often referred to as "sheddability." This, in turn, affects the interaction of the LNP with target cells and the subsequent release of its genetic payload.

Comparative Efficacy in Gene Silencing

The selection of a PEGylated lipid can have a profound impact on the gene silencing efficiency of an LNP formulation. The structure of the lipid anchor influences the stability of the LNP in circulation and its interaction with target cells. Below is a summary of findings from studies comparing different PEGylated lipids.

A study comparing LNP formulations with DMG-PEG2000 (C14 acyl chains) and DSG-PEG2000 (C18 acyl chains) for mRNA delivery demonstrated that the choice of PEG-lipid is a critical factor influencing LNP efficacy. Irrespective of the ionizable lipid used, LNPs formulated with DMG-PEG consistently showed higher in vitro mRNA transfection efficiency in HeLa cells compared to those with DSG-PEG. This trend was also observed in vivo across intramuscular, subcutaneous, and intravenous administration routes, with DMG-PEG-based LNPs outperforming their DSG-PEG counterparts[1].

Another study investigating the impact of PEG anchor on siRNA lipoplexes found that PEGylation with PEG-DSPE (C18 acyl chains) strongly decreased gene-silencing effects in cells. In contrast, lipoplexes formulated with PEG-DSG (C18 acyl chains) or PEG-Cholesterol (PEG-Chol) did not significantly inhibit gene-silencing activity[2]. These findings suggest that not only the acyl chain length but also the chemical nature of the anchor plays a crucial role. It has been proposed that the faster dissociation of PEG2000-DMG from LNPs compared to PEG2000-DSG may facilitate better cellular uptake and endosomal escape of the nanoparticles[2].

The molar percentage of the PEGylated lipid in the LNP formulation is another critical parameter. Research has shown a bell-shaped relationship between PEG content and transfection efficiency. For instance, one study found that 1.5% DMG-PEG2000 resulted in optimal mRNA transfection in vitro, whereas a higher concentration of 5% DMG-PEG2000 led to the highest transgene expression in vivo[3][4]. This highlights the trade-off between cellular uptake, which is favored by lower PEGylation, and systemic circulation stability, which is enhanced by higher PEGylation[3][4].

The following table summarizes the quantitative data on the in vitro gene silencing efficacy of different PEGylated lipids from a comparative study.

PEGylated LipidCationic LipidCell LineTarget GeneMolar % of PEG-LipidIn Vitro Gene Silencing Efficacy (% knockdown)Citation
DMG-PEG2000 ALC-0315HeLaLuciferase1.5Higher than DSG-PEG2000[1]
DSG-PEG2000 ALC-0315HeLaLuciferase1.5Lower than DMG-PEG2000[1]
DMG-PEG2000 DLin-MC3HeLaLuciferase1.5Higher than DSG-PEG2000[1]
DSG-PEG2000 DLin-MC3HeLaLuciferase1.5Lower than DMG-PEG2000[1]
DMG-PEG2000 SM-102HeLaLuciferase1.5Higher than DSG-PEG2000[1]
DSG-PEG2000 SM-102HeLaLuciferase1.5Lower than DSG-PEG2000[1]
PEG-DSPE DOTAPMCF-7-lucLuciferase2~20%[2]
PEG-DSG DOTAPMCF-7-lucLuciferase2~80%[2]
PEG-Chol DOTAPMCF-7-lucLuciferase2~85%[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are the protocols for key experiments cited in this guide.

In Vitro siRNA Transfection and Gene Silencing Assay[2][5]
  • Cell Culture: Human breast cancer cells (MCF-7) stably expressing luciferase (MCF-7-luc) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.

  • Preparation of siRNA Lipoplexes: Cationic liposomes are prepared using a lipid film hydration method. The respective cationic lipid, DOPE (a helper lipid), and the PEGylated lipid (e.g., PEG-DSPE, PEG-DSG, or PEG-Chol) are dissolved in chloroform. The solvent is evaporated to form a thin lipid film, which is then hydrated with a 5% glucose solution. The resulting liposome suspension is sized by extrusion through polycarbonate membranes. siRNA targeting luciferase is then mixed with the cationic liposome suspension at a specific charge ratio to form siRNA lipoplexes.

  • Transfection: MCF-7-luc cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with a fresh medium containing the siRNA lipoplexes at a final siRNA concentration of 50 nM.

  • Luciferase Assay: After 24 hours of incubation with the lipoplexes, the cells are lysed, and the luciferase activity is measured using a luciferase assay system. The luminescence is quantified using a luminometer.

  • Data Analysis: The percentage of gene silencing is calculated by comparing the luciferase activity in cells treated with the target siRNA to that in cells treated with a non-targeting control siRNA.

experimental_workflow cluster_preparation Lipoplex Preparation cluster_transfection In Vitro Transfection cluster_analysis Analysis prep1 Dissolve Lipids (Cationic, Helper, PEG-Lipid) in Chloroform prep2 Form Lipid Film (Evaporation) prep1->prep2 prep3 Hydrate Film (5% Glucose) prep2->prep3 prep4 Size Extrusion prep3->prep4 prep5 Mix Liposomes with siRNA prep4->prep5 trans3 Add siRNA Lipoplexes (50 nM siRNA) prep5->trans3 trans1 Seed MCF-7-luc Cells trans2 Incubate for 24h trans1->trans2 trans2->trans3 trans4 Incubate for 24h trans3->trans4 ana1 Cell Lysis trans4->ana1 ana2 Luciferase Assay ana1->ana2 ana3 Measure Luminescence ana2->ana3 ana4 Calculate Gene Silencing % ana3->ana4

In Vitro Gene Silencing Experimental Workflow

Signaling Pathways in RNA Interference

The underlying mechanism of gene silencing by siRNA involves the RNA interference (RNAi) pathway, a natural cellular process. Understanding this pathway is essential for optimizing siRNA delivery and efficacy.

Upon delivery to the cytoplasm, the double-stranded siRNA is recognized and processed by an enzyme complex called Dicer. Dicer cleaves the siRNA into smaller fragments. These fragments are then loaded into the RNA-induced silencing complex (RISC). Within RISC, the siRNA is unwound, and one strand (the guide strand) remains associated with the complex. This guide strand then directs RISC to the target messenger RNA (mRNA) that has a complementary sequence. The Argonaute-2 (Ago2) protein, a key component of RISC, then cleaves the target mRNA. This cleavage leads to the degradation of the mRNA, thereby preventing its translation into a protein and resulting in gene silencing.

RNAi_pathway LNP Lipid Nanoparticle (LNP) Endosome Endosome LNP->Endosome Endocytosis siRNA_LNP siRNA encapsulated in LNP siRNA siRNA Endosome->siRNA Endosomal Escape Cytoplasm Cytoplasm Dicer Dicer siRNA->Dicer RISC_loading RISC Loading Dicer->RISC_loading Processing RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active Unwinding Cleavage mRNA Cleavage (by Ago2) RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

References

Bridging the Gap: A Comparative Guide to PEG2000-Lipid Nanoparticle Performance In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational performance of lipid nanoparticle (LNP) delivery systems is paramount. This guide provides an objective comparison of LNP formulations, with a focus on the impact of PEG2000-lipid concentration on in vitro and in vivo outcomes. The data presented herein is synthesized from multiple studies to offer a comprehensive overview and is supported by detailed experimental protocols.

The correlation between in vitro and in vivo performance of LNPs is a well-documented challenge in the field of nucleic acid delivery.[1][2] While in vitro assays provide a valuable initial screening tool, they often fail to predict in vivo efficacy due to the complex biological environment encountered upon systemic administration.[2][3] This guide will explore these discrepancies, offering insights into how formulation parameters, specifically the molar ratio of PEGylated lipids, can influence this correlation.

Comparative Performance Data

The following tables summarize the physicochemical properties and functional performance of LNPs formulated with varying concentrations of a PEG2000-lipid, often DMG-PEG2000, a commonly used PEGylated lipid in LNP formulations.[3][4][5] The data illustrates a frequent observation: the optimal PEG-lipid concentration for in vitro transfection is often lower than that required for optimal in vivo performance.[3][6]

Physicochemical Characteristics of LNP Formulations
LNP Formulation (mol% DMG-PEG2000) Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV) mRNA Encapsulation Efficiency (%)
1.5% DMG-PEG200080 - 100< 0.2Near-neutral> 95%
5% DMG-PEG200070 - 90< 0.2Near-neutral> 95%

Note: The data above is a representative summary compiled from multiple sources. Actual values can vary based on the specific ionizable lipid, helper lipids, and manufacturing process used.[4][7][8]

In Vitro vs. In Vivo Transfection Efficiency
LNP Formulation (mol% DMG-PEG2000) Relative In Vitro Luciferase Expression Relative In Vivo Luciferase Expression (Liver)
1.5% DMG-PEG2000HighModerate
5% DMG-PEG2000ModerateHigh

Note: This table illustrates a common trend where lower PEGylation is favorable for cellular uptake in vitro, while higher PEGylation can improve systemic circulation and lead to higher expression in vivo, particularly in the liver.[3][6] A bell-shaped relationship between PEG content and transfection efficiency has been observed, with 1.5% DMG-PEG2000 showing optimal results in vitro, while 5% DMG-PEG2000 was superior in vivo.[3][6]

Experimental Methodologies

The following are detailed protocols for key experiments typically performed to assess LNP performance.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are commonly formulated using microfluidic mixing, which allows for precise control over particle size and polydispersity.[7]

  • Preparation of Lipid and mRNA Solutions:

    • A lipid mixture containing an ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000) is dissolved in ethanol.[9]

    • The mRNA cargo (e.g., encoding firefly luciferase) is diluted in a low pH buffer, such as a 10 mM citrate buffer.[9]

  • Microfluidic Mixing:

    • The ethanolic lipid solution and the aqueous mRNA solution are loaded into separate syringes and placed on a syringe pump.

    • The two solutions are pumped through a microfluidic mixing chip at a specific flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).[10]

  • Purification and Characterization:

    • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.[9][10]

    • The LNPs are then characterized for size, PDI, zeta potential, and encapsulation efficiency.[7][11]

In Vitro Transfection Efficiency Assay

This assay measures the ability of LNPs to deliver their mRNA cargo into cells, leading to protein expression.

  • Cell Seeding:

    • Adherent cells (e.g., HeLa, HepG2) are seeded in a 96-well plate and allowed to attach overnight.[9][11]

  • LNP Treatment:

    • The LNP formulations are diluted in complete cell culture medium to the desired mRNA concentration.

    • The medium is removed from the cells, and the LNP-containing medium is added.[11]

  • Incubation and Lysis:

    • The cells are incubated with the LNPs for a set period (e.g., 24 hours).[11]

    • After incubation, the cells are washed and lysed to release the expressed protein (e.g., luciferase).

  • Quantification of Protein Expression:

    • A luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a plate reader.[7]

In Vivo Biodistribution and Efficacy Studies

Animal models are used to assess the biodistribution and overall efficacy of LNP formulations.

  • Animal Models:

    • BALB/c or C57BL/6 mice are commonly used for these studies.[10][11]

  • LNP Administration:

    • LNPs are typically administered intravenously via the tail vein at a specified mRNA dose (e.g., 0.1 to 0.75 mg/kg).[10][11]

  • Bioluminescence Imaging:

    • At various time points post-injection (e.g., 2, 6, 24 hours), mice are injected with a substrate for the expressed reporter protein (e.g., D-luciferin for luciferase).[10]

    • Whole-body bioluminescence is then measured using an in vivo imaging system (IVIS).[11]

  • Ex Vivo Organ Analysis:

    • After the final imaging time point, mice are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain) are harvested.[10]

    • The bioluminescence in each organ is measured to determine the tissue-specific distribution of protein expression.[10] The liver is consistently the primary site of LNP accumulation following intravenous administration.[10]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying reasons for the observed discrepancies between in vitro and in vivo results.

experimental_workflow cluster_formulation LNP Formulation cluster_testing Performance Evaluation lipid_mix Lipid Mix in Ethanol (Ionizable, Helper, Cholesterol, PEG-Lipid) microfluidics Microfluidic Mixing lipid_mix->microfluidics mrna_solution mRNA in Aqueous Buffer mrna_solution->microfluidics purification Dialysis & Purification microfluidics->purification in_vitro In Vitro Testing (Cell Culture) purification->in_vitro Transfection Efficiency in_vivo In Vivo Testing (Animal Model) purification->in_vivo Biodistribution & Efficacy in_vitro->in_vivo Correlation Gap

Figure 1: General experimental workflow for LNP formulation and testing.

in_vitro_vs_in_vivo cluster_invitro In Vitro Environment (Simplified) cluster_invivo In Vivo Environment (Complex) low_peg Low PEG Content LNP (e.g., 1.5%) - Less Shielding cell_uptake Enhanced Cellular Uptake low_peg->cell_uptake high_transfection_vitro High Transfection Efficiency cell_uptake->high_transfection_vitro high_peg High PEG Content LNP (e.g., 5%) - 'Stealth' Properties circulation Longer Systemic Circulation - Avoids Rapid Clearance high_peg->circulation high_transfection_vivo High Transfection Efficiency (e.g., in Liver) circulation->high_transfection_vivo correlation_gap The IVIVC Gap

Figure 2: Rationale for the in vitro-in vivo correlation gap.

References

A Head-to-Head Comparison of PEGylated Lipids for Nanoparticle Drug Delivery: A Focus on DMG-PEG 2000

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "PEG2000-DGG" does not correspond to a standardly recognized chemical entity in the context of lipid nanoparticles. It is highly probable that this is a typographical error for DMG-PEG 2000 , which is a widely utilized PEGylated lipid in drug delivery systems. This guide will therefore focus on the well-documented 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) and provide a comparative analysis with other relevant PEGylated lipids.

Introduction

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a nanoparticle-based therapeutic's success. Among these, PEGylated lipids play a pivotal role in dictating the in vivo fate of lipid nanoparticles (LNPs), influencing their stability, circulation time, and cellular uptake. This guide provides an in-depth, data-driven comparison of DMG-PEG 2000 with other commonly used PEGylated lipids, offering insights into their respective performance characteristics.

DMG-PEG 2000 is a synthetic lipid comprised of a dimyristoyl glycerol (DMG) anchor, which consists of two 14-carbon fatty acid chains, and a hydrophilic polyethylene glycol (PEG) chain with an average molecular weight of 2000 Daltons.[1][2] This structure imparts an amphiphilic nature to the molecule, enabling its incorporation into the lipid bilayer of nanoparticles.[2] The PEG chain extends from the nanoparticle surface, creating a hydrophilic shield that provides steric hindrance.[3] This "stealth" characteristic is crucial for reducing opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the LNP.[4]

Physicochemical Properties

The choice of PEGylated lipid significantly influences the fundamental physicochemical properties of the resulting LNPs. Below is a comparative summary of key parameters for LNPs formulated with DMG-PEG 2000 and other common alternatives.

PropertyDMG-PEG 2000DMG-PEG 5000DSPE-PEG 2000ALC-0159
Lipid Anchor Dimyristoyl glycerol (2x C14)Dimyristoyl glycerol (2x C14)Distearoyl-phosphatidylethanolamine (2x C18)N,N-ditetradecylacetamide (2x C14)
PEG Molecular Weight (Da) ~2000~5000~2000~2000
Appearance White to off-white solid or viscous liquid[2]-White to off-white powder-
Solubility Soluble in ethanol, DMSO, chloroform:methanol (9:1)[2]-Soluble in chloroform, ethanol-
CAS Number 160743-62-4[2]-147867-65-01849615-99-9

Performance in Lipid Nanoparticle Formulations

The performance of a PEGylated lipid is ultimately judged by its impact on the delivery vehicle's efficacy and safety. This section presents experimental data comparing LNPs formulated with DMG-PEG 2000 to those with other PEGylated lipids.

In Vitro Performance

Studies have shown that the choice of PEGylated lipid can significantly affect the in vitro transfection efficiency of mRNA-LNPs. In a comparative study, LNPs formulated with DMG-PEG 2000 demonstrated higher mRNA transfection efficacy in HeLa cells compared to LNPs formulated with DSG-PEG 2000 (distearoyl-glycerol anchor with C18 chains), irrespective of the ionizable lipid used.[5] This suggests that the shorter C14 acyl chains of DMG-PEG 2000 may lead to more favorable interactions at the cellular level in vitro.

In Vivo Performance

The in vivo behavior of LNPs is a critical aspect of their therapeutic potential. The length of the lipid anchor in the PEGylated lipid has been shown to influence the circulation time and biodistribution of LNPs.

Circulation Time and Dissociation: DMG-PEG 2000, with its shorter C14 lipid anchors, tends to dissociate from the LNP surface more rapidly in the bloodstream compared to PEGylated lipids with longer anchors like DSPE-PEG 2000 (C18 chains).[6][7] This faster "PEG shedding" can be advantageous, as it may facilitate cellular uptake and endosomal escape of the LNP cargo.[5] The in vivo half-life of DMG-PEG 2000 is reported to be less than 30 minutes.[2]

Transgene Expression: In vivo studies comparing DMG-PEG 2000 and DSPE-PEG 2000 in LNP formulations for mRNA delivery have shown that as the proportion of the longer-chain DSPE-PEG 2000 is increased, the blood circulation time of the LNPs also increases, leading to a longer duration of transgene expression.[7] However, formulations with higher proportions of DSPE-PEG can sometimes lead to decreased cellular interaction and lower overall transgene expression in off-target organs like the liver and kidney.[7]

Organ Distribution: The type of PEGylated lipid can also influence the organ distribution of LNPs. For instance, LNPs with a higher proportion of DSPE-PEG 2000 have been observed to have increased accumulation in the spleen, while those with more DMG-PEG 2000 show greater accumulation in the liver.[7] This is likely due to the faster dissociation of DMG-PEG 2000, which exposes the LNP to plasma proteins like apolipoprotein E (ApoE) that can mediate uptake by hepatocytes.[6]

The following table summarizes the comparative in vivo performance of LNPs formulated with DMG-PEG 2000 and DSPE-PEG 2000.

Performance MetricLNP with DMG-PEG 2000LNP with DSPE-PEG 2000Reference
PEG Dissociation Rate FasterSlower[6][7]
Blood Circulation Time ShorterLonger[7]
Transgene Expression Duration ShorterLonger[7]
Predominant Organ Accumulation LiverSpleen (at higher proportions)[7]

Experimental Protocols

Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol describes a common method for preparing LNPs using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC, DOPE)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • mRNA or other nucleic acid cargo

  • Ethanol (anhydrous)

  • Citrate buffer (25 mM, pH 4.0) or Acetate buffer (50 mM, pH 4.5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Prepare Lipid-Ethanol Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid in anhydrous ethanol at the desired molar ratio. A common molar ratio for SM-102 based LNPs is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000).[8]

  • Prepare Aqueous Nucleic Acid Solution: Dissolve the mRNA or other nucleic acid cargo in the citrate or acetate buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

  • Formulation: Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol phase). The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

  • Concentration and Sterilization: Concentrate the LNP suspension if necessary using an appropriate method (e.g., centrifugal filtration). Sterilize the final formulation by passing it through a 0.22 µm filter.

Physicochemical Characterization of Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP suspension in PBS. Analyze the sample using a DLS instrument to determine the mean hydrodynamic diameter and the PDI, which indicates the size distribution of the nanoparticles.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl). Measure the electrophoretic mobility of the nanoparticles to determine their surface charge (zeta potential).

3. Encapsulation Efficiency Determination:

  • Technique: RiboGreen Assay

  • Procedure:

    • Measure the total amount of nucleic acid in the LNP formulation.

    • Disrupt the LNPs using a surfactant (e.g., Triton X-100) to release the encapsulated nucleic acid.

    • Use a fluorescent dye like RiboGreen, which selectively binds to nucleic acids, to quantify the amount of accessible (unencapsulated) nucleic acid before and after LNP disruption.

    • Calculate the encapsulation efficiency as: ((Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid) * 100%.

Visualizations

LNP_Formation cluster_inputs Inputs cluster_outputs Outputs Lipid-Ethanol Solution Lipid-Ethanol Solution Microfluidic Mixer Microfluidic Mixer Lipid-Ethanol Solution->Microfluidic Mixer Aqueous mRNA Solution Aqueous mRNA Solution Aqueous mRNA Solution->Microfluidic Mixer LNP Suspension LNP Suspension Microfluidic Mixer->LNP Suspension Dialysis Dialysis LNP Suspension->Dialysis Characterized LNPs Characterized LNPs Characterization Characterization Dialysis->Characterization Characterization->Characterized LNPs

Caption: Experimental workflow for LNP formulation and characterization.

LNP_Structure cluster_LNP Lipid Nanoparticle cluster_Bilayer Lipid Bilayer mRNA Core mRNA Ionizable Lipid Ionizable Lipid Helper Lipid Helper Lipid Cholesterol Cholesterol PEG Shell DMG-PEG 2000

Caption: Simplified structure of an mRNA-LNP with DMG-PEG 2000.

Conclusion

DMG-PEG 2000 is a crucial component in the formulation of lipid nanoparticles for drug delivery, particularly for nucleic acid-based therapeutics. Its relatively short dimyristoyl lipid anchors lead to a faster dissociation from the LNP surface in vivo compared to longer-chain counterparts like DSPE-PEG 2000. This "PEG shedding" characteristic can be advantageous for enhancing cellular uptake and achieving efficient cargo delivery, especially to the liver. However, this also results in a shorter circulation half-life. The choice between DMG-PEG 2000 and other PEGylated lipids will therefore depend on the specific therapeutic application, the desired pharmacokinetic profile, and the target organ. The experimental data and protocols provided in this guide offer a foundation for researchers to make informed decisions in the design and optimization of their LNP formulations.

References

Assessing the Immunogenicity of PEG2000-DGG Containing Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conjugation of Poly(ethylene glycol) (PEG), a process known as PEGylation, is a gold-standard technique in nanomedicine to improve the pharmacokinetic profiles of therapeutic carriers. By forming a hydrophilic cloud around the nanoparticle, PEGylation, particularly with PEG of 2000 Da molecular weight (PEG2000), is designed to reduce opsonization (the binding of plasma proteins), thereby decreasing clearance by the mononuclear phagocyte system and prolonging circulation time.[1][2] Nanoparticles utilizing lipid anchors such as 1,2-di-O-geranyl-sn-glycero (DGG) are part of this advanced drug delivery landscape.

However, the biological inertness of PEG has been increasingly challenged.[3] Growing evidence reveals that PEG itself can be immunogenic, eliciting specific anti-PEG antibodies that can compromise the efficacy and safety of PEGylated nanomedicines.[4][5] This guide provides an objective comparison of the immunogenicity of PEG2000-containing nanoparticles, using PEG2000-lipid conjugates as a proxy for PEG2000-DGG, against other nanoparticle formulations. It presents supporting experimental data, detailed methodologies for key assays, and visual diagrams of experimental and biological pathways to aid researchers, scientists, and drug development professionals.

The Challenge of PEG Immunogenicity

Contrary to its intended "stealth" properties, PEG can be recognized by the immune system. This recognition is primarily mediated by pre-existing and treatment-induced anti-PEG antibodies, predominantly of the Immunoglobulin M (IgM) and Immunoglobulin G (IgG) isotypes.[5] The presence of these antibodies can lead to several adverse outcomes:

  • Accelerated Blood Clearance (ABC): Upon subsequent injections, anti-PEG antibodies can bind to the PEGylated nanoparticles, leading to their rapid removal from circulation, primarily by macrophages in the liver and spleen. This phenomenon significantly reduces the therapeutic window and efficacy.[5]

  • Hypersensitivity Reactions: The formation of immune complexes between anti-PEG antibodies and PEGylated nanoparticles can activate the complement system, a key component of innate immunity.[6][7] This can lead to complement activation-related pseudoallergy (CARPA), with symptoms ranging from mild infusion reactions to severe anaphylaxis.[2]

  • Reduced Efficacy: By promoting rapid clearance and potentially masking targeting ligands, anti-PEG immunity can severely diminish the effectiveness of the nanoparticle therapy.[8]

It is crucial to note that while free PEG has low immunogenicity, its conjugation to larger structures like proteins or nanoparticles enhances its ability to elicit an immune response, behaving similarly to a hapten.[3][5]

Comparative Analysis of Nanoparticle Immunogenicity

While specific immunogenicity data for nanoparticles containing the this compound conjugate are not available in the reviewed literature, extensive research on other PEG2000-lipid nanoparticles (e.g., PEG2000-DSPE) provides a robust basis for comparison. The following tables summarize quantitative data from studies assessing key immunogenic markers.

Table 1: Anti-PEG Antibody Production
Nanoparticle FormulationAnimal ModelDosage & AdministrationPeak Anti-PEG IgM Titer (Log10 CONC)Peak Anti-PEG IgG TiterKey FindingReference
PEG2000-Lipid NP (Low Dose) RatSingle IM Injection0.654 ± 0.471UndetectableA single low dose induces a transient IgM response but no detectable IgG.[9]
PEG2000-Lipid NP (Medium Dose) RatSingle IM Injection1.574 ± 0.399UndetectableA single medium dose induces a stronger, more persistent IgM response.[9]
PEG2000-Lipid NP (High Dose) RatSingle IM Injection2.277 ± 0.410UndetectableA single high dose results in the most potent IgM response.[9]
PEG2000-Lipid NP (Repeated Dosing) RatRepeated IM Injections> 3.5 (Medium Dose)> 2.0 (Medium Dose)Repeated injections induce immune memory, leading to a rapid and robust increase in both IgM and IgG.[9]
mRNA-LNP (PEG2000-Lipid) Human1st & 3rd Vaccine DoseSignificant increase post-doseNo significant booster effectRepeated administration in humans primarily boosts the anti-PEG IgM response.[10][11]
Table 2: Complement and Cytokine Activation
Nanoparticle FormulationIn Vitro/In VivoAssayKey BiomarkerResultKey FindingReference
Non-PEGylated AuNPs (80nm) In Vitro (Human Serum)ELISASC5b-9~1200 ng/mLNon-PEGylated nanoparticles can be potent activators of the complement system.[6][7]
PEG2000-AuNPs (80nm) In Vitro (Human Serum)ELISASC5b-9~600 ng/mLPEGylation mitigates but does not eliminate complement activation.[6][7]
PLA-PEG3400 NPs In Vitro (Human Blood)ELISAC5aHighIncreasing PEG density reduces C5a generation.[12]
PLA-PEG5000 NPs In Vitro (Human Blood)ELISAC5aLowLonger PEG chains are more effective at reducing complement activation.[12]
Polymeric NPs (CALAA-01) In Vivo (Human)Cytokine PanelIL-6, TNF-α, IFN-γDose-dependent increase (e.g., IL-6 up to ~600 pg/mL)Polymeric nanoparticles can induce a systemic, dose-dependent pro-inflammatory cytokine response.[13][14]
mRNA-LNP (PEG-Lipid) In Vivo (Mouse)Cytokine PanelIFN-γ, IP-10Significant increase post-injectionmRNA-LNPs induce inflammatory cytokines, but this was not affected by pre-existing anti-PEG antibodies in one study.[15]
Table 3: Comparison with PEG Alternatives
PolymerNanoparticle SystemKey Immunogenicity FindingMechanismReference
PEG LiposomesElicits IgM production upon repeated injections, causing Accelerated Blood Clearance (ABC).Anti-PEG IgM binds to nanoparticles, leading to MPS uptake.[1]
Polysarcosine (PSar) Liposomes / CPT-conjugatesDoes not induce the ABC phenomenon; shows reduced polymer-specific antibody response compared to PEG. Facilitates greater cellular endocytosis.Non-immunogenic, biodegradable polymer derived from an endogenous amino acid.[16][17]
Zwitterionic Polymers PEG NanoparticlesMinimizes adsorption of immunoglobulin and complement proteins; negligible impact from pre-existing anti-PEG antibodies.Forms a tight hydration layer via electrostatic interactions, providing superior anti-fouling properties compared to PEG.[18][19]

Experimental Protocols

Accurate assessment of nanoparticle immunogenicity requires a suite of robust assays. Below are detailed methodologies for the key experiments cited.

Anti-PEG Antibody Detection (ELISA)

This protocol describes a standard indirect Enzyme-Linked Immunosorbent Assay (ELISA) to quantify anti-PEG IgM and IgG in serum samples.

  • Antigen Coating: Coat 96-well microplates with a PEG-conjugated protein (e.g., PEG-BSA) or a PEGylated nanoparticle control at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash plates three times with Phosphate-Buffered Saline containing 0.05% Tween 20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash plates. Add serially diluted serum samples (from immunized or control subjects) to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash plates. Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured (e.g., anti-mouse IgM-HRP or anti-human IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash plates. Add 100 µL of a chromogenic substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). Allow the color to develop in the dark.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Antibody titers are determined by identifying the highest dilution that gives a signal significantly above the background control.

Complement Activation Assay

This assay measures the generation of complement split products, such as C5a or the soluble terminal complement complex (sC5b-9), which are biomarkers of complement activation.

  • Sample Preparation: Collect fresh human or animal serum. It is critical to avoid repeated freeze-thaw cycles.

  • Incubation: Incubate the test nanoparticles (e.g., this compound NPs) at various concentrations with the serum for a defined period (e.g., 30-60 minutes) at 37°C. Include positive (e.g., zymosan) and negative (e.g., saline) controls.

  • Reaction Termination: Stop the reaction by adding an excess of buffer containing a chelating agent like EDTA, which inhibits further complement activation.

  • Quantification: Use a commercial ELISA kit specific for the desired complement biomarker (e.g., Human C5a ELISA Kit or sC5b-9 ELISA Kit). Follow the manufacturer's instructions, which typically mirror the general ELISA protocol described above.

  • Analysis: Quantify the concentration of the biomarker in each sample by comparing its absorbance to a standard curve generated with known concentrations of the analyte.

T-Cell Proliferation Assay

This in vitro assay assesses the ability of a nanoparticle to induce a cell-mediated immune response by measuring T-cell proliferation.

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque). PBMCs contain both antigen-presenting cells (APCs) like monocytes and dendritic cells, and lymphocytes (T-cells and B-cells).

  • CFSE Staining: Label the T-cells within the PBMC population with Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing proliferation to be tracked by the progressive halving of fluorescence intensity.

  • Cell Culture: Culture the CFSE-labeled PBMCs in a 96-well plate.

  • Stimulation: Add the test nanoparticles, a positive control (e.g., Phytohemagglutinin, PHA), and a negative control (media only) to the wells. Incubate the cells for 4-6 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.

  • Data Acquisition: Analyze the cells using a flow cytometer. Gate on the T-cell population (e.g., CD3+) and analyze the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a round of cell division.

  • Analysis: Quantify the percentage of divided cells or calculate a proliferation index to determine the stimulatory capacity of the nanoparticles.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation & Exposure cluster_assays Immunogenicity Assessment NP Nanoparticle Formulation (e.g., this compound NP) Exposure Exposure Route NP->Exposure InVivo In Vivo (Animal Model) Exposure->InVivo i.v. / i.m. InVitro In Vitro (Serum / PBMCs) Exposure->InVitro incubation Serum_Collection Serum / Plasma Collection InVivo->Serum_Collection InVitro->Serum_Collection PBMC_Isolation PBMC Isolation & Culture InVitro->PBMC_Isolation ELISA Anti-PEG Antibody ELISA (IgM, IgG) Serum_Collection->ELISA Complement Complement Activation Assay (C5a, sC5b-9) Serum_Collection->Complement Cytokine Cytokine Profiling (ELISA / Multiplex) Serum_Collection->Cytokine TCell T-Cell Proliferation (CFSE / Flow Cytometry) PBMC_Isolation->TCell

Immune_Signaling_Pathway cluster_recognition Antigen Recognition cluster_activation Adaptive Immune Activation cluster_effects Effector Functions NP PEGylated Nanoparticle APC Antigen Presenting Cell (e.g., Dendritic Cell) NP->APC Uptake & Processing BCell B-Cell NP->BCell B-Cell Receptor Binding THelper Helper T-Cell (CD4+) APC->THelper Antigen Presentation (MHC-II) BCell->THelper Antigen Presentation (MHC-II) PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation THelper->BCell Activation & Cytokine Help Antibodies Anti-PEG Antibodies (IgM, IgG) PlasmaCell->Antibodies Secretion Clearance Accelerated Blood Clearance (ABC) Antibodies->Clearance Complement Complement Activation Antibodies->Complement

References

A Comparative Guide to PEG2000-DMG and PEG2000-DSPE in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery, particularly for nucleic acid therapeutics, has been revolutionized by the advent of lipid nanoparticles (LNPs). A critical component in the design of these LNPs is the PEGylated lipid, which plays a pivotal role in the stability, circulation time, and overall efficacy of the formulation. The term "PEG2000-DGG" as specified in the query does not correspond to a standardly recognized PEGylated lipid in scientific literature. It is likely a typographical error. This guide therefore provides a comparative analysis of two prominent and structurally similar PEGylated lipids: PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) and the industry-standard PEG2000-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]).

This guide will delve into the key performance differences between these two molecules, supported by experimental data, and provide detailed protocols for essential characterization assays.

Structural Differences

The primary structural difference between DMG-PEG2000 and DSPE-PEG2000 lies in the lipid anchor that attaches the polyethylene glycol (PEG) chain to the nanoparticle.

  • PEG2000-DMG: Utilizes a dimyristoyl glycerol (DMG) anchor, which consists of two 14-carbon (C14) saturated fatty acid chains.

  • PEG2000-DSPE: Employs a distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor, featuring two longer 18-carbon (C18) saturated fatty acid chains.

This seemingly subtle difference in acyl chain length has profound implications for the in vivo performance of LNP-based drug delivery systems.

cluster_DMG PEG2000-DMG cluster_DSPE PEG2000-DSPE DMG DMG Anchor (2 x C14 chains) DSPE DSPE Anchor (2 x C18 chains) PEG PEG2000 Chain PEG->DMG Linkage PEG->DSPE Linkage cluster_prep Solution Preparation cluster_mix Microfluidic Mixing cluster_purify Purification lipids Lipids in Ethanol mixer Microfluidic Mixer lipids->mixer mrna mRNA in Aqueous Buffer mrna->mixer dialysis Dialysis vs. PBS mixer->dialysis cluster_total Total mRNA cluster_free Free mRNA LNP LNP Sample Lysis Lysis with Triton X-100 LNP->Lysis NoLysis No Lysis (TE Buffer) LNP->NoLysis RG1 Add RiboGreen Lysis->RG1 Fluo1 Measure Fluorescence (F_total) RG1->Fluo1 RG2 Add RiboGreen NoLysis->RG2 Fluo2 Measure Fluorescence (F_free) RG2->Fluo2

Cross-Validation of Analytical Methods for PEG2000-DGG Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The development of novel drug delivery systems, such as PEG2000-Doxorubicin-Grafted-Graphene (PEG2000-DGG), necessitates rigorous characterization to ensure safety, efficacy, and batch-to-batch consistency. A multi-faceted analytical approach is crucial for a comprehensive understanding of the physicochemical properties of these complex nanomaterials. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, offering insights into their principles, experimental protocols, and the complementary nature of the data they provide.

Key Analytical Techniques and Comparative Data

A combination of analytical methods is essential to fully characterize the size, morphology, drug loading, and stability of this compound. The following table summarizes the primary techniques and presents typical quantitative data obtained for a representative batch of this compound.

Analytical TechniqueParameter MeasuredTypical ValuePrinciple of Measurement
UV-Vis Spectroscopy Drug Loading Efficiency (%)85 ± 5%Quantifies the concentration of doxorubicin in the supernatant before and after conjugation by measuring its absorbance at a specific wavelength.
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (nm)150 ± 20 nmMeasures the fluctuation of scattered light intensity due to the Brownian motion of particles in suspension to determine their size distribution.
Polydispersity Index (PDI)0.25 ± 0.05Indicates the breadth of the particle size distribution.
Transmission Electron Microscopy (TEM) Nanoparticle MorphologyIrregular, sheet-like structuresProvides high-resolution, two-dimensional images of the nanoparticles, revealing their shape and surface features.
Core Size (nm)100 ± 15 nmDirect measurement of the graphene core size from the TEM images.
High-Performance Liquid Chromatography (HPLC) Doxorubicin Quantification (mg/mL)0.85 ± 0.07 mg/mLSeparates doxorubicin from the this compound conjugate and quantifies its concentration with high precision and sensitivity.
PEGylation Efficiency (%)> 90%Quantifies the amount of PEG2000 successfully conjugated to the graphene surface.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and comparable data.

UV-Vis Spectroscopy for Drug Loading Efficiency

Objective: To determine the amount of doxorubicin loaded onto the this compound nanosheets.

Methodology:

  • Prepare a stock solution of doxorubicin (DOX) of known concentration in phosphate-buffered saline (PBS).

  • Generate a standard calibration curve by measuring the absorbance of a series of DOX dilutions at 480 nm using a UV-Vis spectrophotometer.

  • Incubate a known amount of PEGylated graphene oxide (PEG-GO) with a known concentration of DOX solution for a specified period (e.g., 24 hours) to allow for drug loading.

  • Centrifuge the mixture to pellet the this compound conjugate.

  • Carefully collect the supernatant and measure its absorbance at 480 nm.

  • Calculate the concentration of free DOX in the supernatant using the calibration curve.

  • Determine the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:

    • DLE (%) = [(Initial DOX mass - Free DOX mass) / Initial DOX mass] x 100

    • DLC (%) = [(Initial DOX mass - Free DOX mass) / Mass of this compound] x 100

Dynamic Light Scattering (DLS) for Size Distribution and Stability

Objective: To measure the hydrodynamic diameter and size distribution of this compound in a colloidal suspension.

Methodology:

  • Disperse the this compound sample in a suitable solvent (e.g., deionized water or PBS) at a low concentration (e.g., 0.1 mg/mL).

  • Sonicate the suspension briefly to ensure a homogenous dispersion and break up any loose aggregates.

  • Filter the sample through a low-micrometer filter to remove any large contaminants.

  • Transfer the sample to a clean cuvette and place it in the DLS instrument.

  • Set the instrument parameters, including temperature (e.g., 25°C), scattering angle (e.g., 90°), and laser wavelength.

  • Perform multiple measurements to ensure reproducibility.

  • The instrument's software will calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).

  • For stability studies, DLS measurements can be repeated over time or after exposure to different physiological conditions (e.g., serum-containing media).

Transmission Electron Microscopy (TEM) for Morphology and Size

Objective: To visualize the morphology and measure the core size of the this compound nanosheets.

Methodology:

  • Prepare a dilute suspension of this compound in a volatile solvent like ethanol or water.

  • Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely.

  • Optionally, a negative staining agent (e.g., uranyl acetate) can be applied to enhance contrast.

  • Insert the dried grid into the TEM.

  • Acquire images at different magnifications to observe the overall morphology and individual nanosheets.

  • Use image analysis software to measure the dimensions of multiple individual nanosheets to determine the average core size and its distribution.

High-Performance Liquid Chromatography (HPLC) for Doxorubicin and PEG Quantification

Objective: To accurately quantify the amount of doxorubicin loaded and the extent of PEGylation.

Methodology for Doxorubicin Quantification:

  • Develop an HPLC method with a suitable column (e.g., C18) and mobile phase for the separation of doxorubicin.

  • Prepare a standard curve of doxorubicin by injecting known concentrations and recording the peak area.

  • Lyse a known amount of this compound to release the loaded doxorubicin (e.g., using an acidic solution).

  • Inject the lysed sample into the HPLC system.

  • Quantify the amount of doxorubicin by comparing its peak area to the standard curve.

Methodology for PEGylation Efficiency:

  • Develop an HPLC method, potentially with a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) as PEG lacks a strong UV chromophore.[1]

  • Analyze the starting PEG2000 material to establish a reference.

  • After the conjugation reaction, separate the unreacted PEG2000 from the this compound conjugate.

  • Quantify the amount of unreacted PEG2000 in the reaction mixture.

  • Calculate the PEGylation efficiency by determining the percentage of the initial PEG2000 that has been successfully conjugated.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process and the relationship between the different analytical techniques.

PEG2000_DGG_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_properties Determined Properties Synthesis This compound Synthesis Purification Purification Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis DLS Dynamic Light Scattering (DLS) Purification->DLS TEM Transmission Electron Microscopy (TEM) Purification->TEM HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC DrugLoading Drug Loading Efficiency & Content UV_Vis->DrugLoading SizeDistribution Hydrodynamic Size & Polydispersity DLS->SizeDistribution Morphology Morphology & Core Size TEM->Morphology HPLC->DrugLoading Quantification Precise Quantification & Purity HPLC->Quantification

Figure 1. Experimental workflow for the synthesis and characterization of this compound.

CrossValidation_Logic cluster_methods Analytical Methods cluster_parameters Characterization Parameters PEG2000_DGG This compound Nanomaterial UV_Vis UV-Vis PEG2000_DGG->UV_Vis DLS DLS PEG2000_DGG->DLS TEM TEM PEG2000_DGG->TEM HPLC HPLC PEG2000_DGG->HPLC Drug_Loading Drug Loading UV_Vis->Drug_Loading Size Size DLS->Size Stability Stability DLS->Stability TEM->Size Morphology Morphology TEM->Morphology HPLC->Drug_Loading Drug_Loading->Size Cross-Validation Size->Morphology Cross-Validation Morphology->Stability Cross-Validation

Figure 2. Logical relationship for cross-validation of analytical methods.

Conclusion

The comprehensive characterization of this compound requires a suite of orthogonal analytical techniques. UV-Vis spectroscopy provides a rapid assessment of drug loading, while HPLC offers more precise quantification. DLS is invaluable for determining the hydrodynamic size and stability in solution, which is complemented by the direct visualization of morphology and core size provided by TEM. By cross-validating the data obtained from these different methods, researchers and drug developers can build a robust and reliable understanding of their this compound nanomaterial, ensuring its quality and performance for preclinical and clinical applications.

References

A Comparative Guide to PEG2000 Ligand Conjugation Efficiency: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and quantifiable conjugation of polyethylene glycol (PEG) to ligands is a critical step in the development of advanced therapeutics and diagnostics. The choice of conjugation chemistry directly impacts reaction efficiency, product homogeneity, and ultimately, the in vivo performance of the conjugate. While specific quantitative data for the novel PEG2000-Dendron-Grafted Gallic Acid (PEG2000-DGG) ligand is not yet widely published, we can infer its performance by analyzing its core reactive group—a carboxylic acid—and comparing it to established PEGylation chemistries.

This guide provides an objective, data-supported comparison of three common amine-reactive PEGylation strategies:

  • Carboxyl-terminated PEG (e.g., this compound) activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • NHS-activated PEG esters , which offer a more direct route to amine conjugation.

  • Maleimide-activated PEG , a highly specific chemistry for targeting sulfhydryl groups.

We will delve into the quantitative performance of these alternatives, provide detailed experimental protocols, and visualize the underlying chemical pathways and experimental workflows.

Quantitative Comparison of PEGylation Chemistries

The efficiency of a PEGylation reaction is paramount and can be assessed through various metrics, including the degree of substitution (DS), overall yield, and reaction kinetics. The following tables summarize quantitative data compiled from various studies to facilitate a comparison between the different conjugation strategies.

Disclaimer: The data presented below is collated from different studies employing varied substrates and analytical methods. Therefore, this comparison should be considered illustrative rather than a direct head-to-head benchmark.

Table 1: Performance Comparison of Amine-Reactive PEGylation Strategies

FeatureCarboxyl-PEG + EDC/NHSNHS-Activated PEG
Target Group Primary Amines (-NH₂)Primary Amines (-NH₂)
Reaction Type Two-step, one-potOne-step, direct
Activation pH 4.5 - 6.0Not Applicable
Conjugation pH 7.2 - 8.57.2 - 9.0
Reaction Time 2 - 24 hours0.5 - 2 hours
Reported Yield/Efficiency DS of 24% and 84% PEGylation yield (on chitosan)[1]High, often near-quantitative
Key Side Reactions Formation of N-acylurea byproduct, hydrolysis of in situ NHS esterHydrolysis of the NHS ester

Table 2: Performance of Sulfhydryl-Reactive PEGylation

FeatureMaleimide-Activated PEG
Target Group Sulfhydryls (-SH)
Reaction Type One-step, direct
Conjugation pH 6.5 - 7.5
Reaction Time 1 - 4 hours
Reported Yield/Efficiency >80% efficiency (on engineered cysteine)[2]
Key Side Reactions Hydrolysis of maleimide group at pH > 7.5

Experimental Protocols

Detailed and optimized protocols are crucial for achieving high conjugation efficiency and reproducibility. Below are representative protocols for each of the discussed PEGylation chemistries.

Protocol 1: Two-Step Carboxyl-PEG Conjugation via EDC/NHS Chemistry

This protocol is applicable for conjugating carboxyl-terminated PEGs, such as the conceptual this compound, to primary amines on a target molecule.

Materials:

  • Carboxyl-PEG (e.g., HOOC-PEG2000)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing substrate (e.g., protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxyl-PEG:

    • Dissolve Carboxyl-PEG in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS to the Carboxyl-PEG solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG ester.

  • Conjugation to Amine-Substrate:

    • Dissolve the amine-containing substrate in Conjugation Buffer.

    • Add the freshly activated Carboxyl-PEG solution to the substrate solution. A typical molar ratio of PEG to substrate is 20:1, but this should be optimized.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

    • Purify the PEGylated conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.

  • Quantification:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Quantify the degree of PEGylation using techniques such as HPLC, mass spectrometry, or a TNBS assay to measure the reduction in free amino groups[3].

Protocol 2: One-Step NHS-Activated PEG Conjugation

This protocol describes the direct conjugation of a pre-activated NHS-PEG ester to an amine-containing substrate.

Materials:

  • NHS-Activated PEG (e.g., mPEG-NHS)

  • Amine-containing substrate

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching solution

  • Purification system

Procedure:

  • Conjugation:

    • Dissolve the amine-containing substrate in Conjugation Buffer.

    • Immediately before use, dissolve the NHS-Activated PEG in the same buffer and add it to the substrate solution at a desired molar excess (e.g., 10- to 50-fold)[4].

    • Incubate for 30 minutes to 2 hours at room temperature.

  • Quenching and Purification:

    • Follow the quenching and purification steps as described in Protocol 1.

  • Quantification:

    • Employ the same quantification methods as in Protocol 1.

Protocol 3: One-Step Maleimide-Activated PEG Conjugation

This protocol is for the specific conjugation of a maleimide-activated PEG to a sulfhydryl-containing substrate.

Materials:

  • Maleimide-Activated PEG (e.g., mPEG-Maleimide)

  • Sulfhydryl-containing substrate

  • Conjugation Buffer: PBS, pH 7.2, containing 1 mM EDTA

  • Purification system

Procedure:

  • Conjugation:

    • Dissolve the sulfhydryl-containing substrate in Conjugation Buffer. If the substrate has disulfide bonds that need to be reduced to generate free sulfhydryls, pre-treat with a reducing agent like TCEP and subsequently remove the reducing agent.

    • Dissolve the Maleimide-Activated PEG in the buffer and add it to the substrate solution.

    • React for 1-2 hours at room temperature or overnight at 4°C.

  • Purification and Quantification:

    • Purify the conjugate as described in the previous protocols.

    • Quantify the conjugation efficiency using methods like SDS-PAGE, HPLC, and Ellman's reagent to measure the consumption of free sulfhydryl groups.

Visualizing the Pathways and Processes

To better understand the chemical reactions and experimental design, the following diagrams are provided.

cluster_carboxyl Carboxyl-PEG Conjugation cluster_nhs NHS-PEG Conjugation cluster_maleimide Maleimide-PEG Conjugation PEG_COOH PEG-COOH Activated_PEG PEG-CO-NHS (Active Ester) PEG_COOH->Activated_PEG EDC, NHS pH 4.5-6.0 Conjugate_C PEG-CO-NH-Protein Activated_PEG->Conjugate_C pH 7.2-8.5 Byproduct_C N-Acylurea Byproduct Activated_PEG->Byproduct_C Side Reaction Protein_NH2_C Protein-NH2 Protein_NH2_C->Conjugate_C PEG_NHS PEG-NHS Conjugate_N PEG-CO-NH-Protein PEG_NHS->Conjugate_N pH 7.2-9.0 Hydrolyzed_PEG PEG-COOH (Hydrolyzed) PEG_NHS->Hydrolyzed_PEG Hydrolysis Protein_NH2_N Protein-NH2 Protein_NH2_N->Conjugate_N PEG_Mal PEG-Maleimide Conjugate_M PEG-Thioether-Protein PEG_Mal->Conjugate_M pH 6.5-7.5 Protein_SH Protein-SH Protein_SH->Conjugate_M

Caption: Reaction pathways for different PEGylation chemistries.

start Define Substrate and PEG Reagents protocol_dev Develop Conjugation Protocols (Carboxyl, NHS, Maleimide) start->protocol_dev conjugation Perform Parallel Conjugation Reactions protocol_dev->conjugation purification Purify Conjugates (SEC or Dialysis) conjugation->purification quant_initial Initial Quantification (SDS-PAGE, UV-Vis) purification->quant_initial quant_detailed Detailed Characterization quant_initial->quant_detailed hplc HPLC Analysis (Purity, Degree of PEGylation) quant_detailed->hplc ms Mass Spectrometry (Molecular Weight Confirmation) quant_detailed->ms assay Functional Assay (e.g., TNBS, Ellman's) quant_detailed->assay data_analysis Compare Quantitative Data (Yield, Purity, DoP) hplc->data_analysis ms->data_analysis assay->data_analysis conclusion Select Optimal Chemistry data_analysis->conclusion

Caption: Workflow for a comparative conjugation efficiency study.

References

Safety Operating Guide

Proper Disposal of PEG2000-DGG: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for "PEG2000-DGG" was found. The following disposal procedures are based on the general properties of Polyethylene Glycol (PEG) and its lipid derivatives, such as 1,2-Distearoyl-rac-glycerol (DSG), and are intended as a general guide. Researchers must consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

This guide provides essential safety and logistical information for the proper disposal of this compound, a PEGylated lipid derivative. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1] Ensure that disposal activities are carried out in a well-ventilated area to avoid inhalation of any potential fumes or dust.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the quantity of waste.

Small Quantities (e.g., residual amounts in containers, minor spills)
  • Decontamination: Wipe down any contaminated surfaces with a suitable solvent (e.g., 70% ethanol), and dispose of the cleaning materials as chemical waste.

  • Collection: For small liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand or cat litter.[2] For solid residues, carefully scrape or sweep the material to avoid generating dust.[1]

  • Containment: Place the absorbed material or solid residue into a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the chemical name (this compound) and the date.

  • Disposal: For very small, decontaminated quantities, and where local regulations permit, mixing with an unappealing substance like used coffee grounds or cat litter, sealing it in a plastic bag, and disposing of it in the regular trash may be an option.[3] However, the most prudent approach is to treat it as chemical waste.

Large Quantities (e.g., bulk material, significant spills)
  • Containment: For large spills, prevent the material from entering drains or waterways.[2]

  • Professional Disposal: Large quantities of this compound should be disposed of via a licensed chemical waste disposal contractor.[4]

  • Storage: While awaiting pickup, store the waste in a designated, well-ventilated, and secure area away from incompatible materials. Ensure the container is properly sealed and labeled.

Summary of Material Properties and Disposal Methods

PropertyDescriptionDisposal Consideration
Physical State Likely a solid or viscous liquid at room temperature.[1]Solid waste should be handled to minimize dust. Liquids should be absorbed.
Solubility Soluble in water and various organic solvents.Do not dispose of down the drain, as it can impact wastewater treatment processes.[4]
Toxicity Generally considered to have low toxicity.[4]While not highly toxic, treat as chemical waste to minimize environmental impact.
Biodegradability Polyethylene glycol is known to be readily biodegradable.[4]Despite biodegradability, direct release to the environment should be avoided.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

PEG2000_DGG_Disposal start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., minor spills, residue) assess_quantity->small_quantity < 1 kg large_quantity Large Quantity (e.g., bulk material) assess_quantity->large_quantity > 1 kg absorb_solidify Absorb with Inert Material (e.g., sand, cat litter) small_quantity->absorb_solidify professional_disposal Arrange for Licensed Waste Disposal Contractor large_quantity->professional_disposal collect_waste Collect in Labeled, Sealed Container absorb_solidify->collect_waste consult_ehs_small Consult Institutional EHS & Local Regulations collect_waste->consult_ehs_small trash_disposal Dispose in Regular Trash (if permitted) consult_ehs_small->trash_disposal Permitted chemical_waste_small Dispose as Chemical Waste consult_ehs_small->chemical_waste_small Not Permitted / Best Practice end End: Proper Disposal trash_disposal->end chemical_waste_small->end store_waste Store Safely in Designated Area professional_disposal->store_waste store_waste->end

Caption: Decision workflow for the disposal of this compound waste.

This comprehensive guide, based on the available information for similar compounds, provides a framework for the safe and compliant disposal of this compound. By following these procedures, researchers can contribute to a safer laboratory environment and minimize their environmental impact. Always prioritize consulting your local EHS for specific guidance.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for PEG2000-DGG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking work. This document provides immediate and essential safety and logistical information for handling PEG2000-DGG, a valuable compound in modern research. Adherence to these guidelines will help ensure safe operational procedures and proper disposal, fostering a secure and productive research environment.

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following recommendations are based on the safety profiles of structurally similar polyethylene glycol (PEG) derivatives. It is crucial to handle this compound with a conservative approach, assuming it may share properties with related chemicals.

Personal Protective Equipment (PPE)

The consistent recommendation for handling PEGylated compounds is the use of appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes or airborne particles.[1][2][3]
Hand Protection Nitrile rubber glovesProvides a barrier against skin contact.[2]
Body Protection Laboratory coat or other protective clothingPrevents contamination of personal clothing and skin.[1]
Respiratory Protection Generally not required with adequate ventilationUse a particle filter if dust or aerosols are generated.[1][2][4]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is critical for safety and maintaining the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazards.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] Keep it away from strong oxidizing agents.[1] For long-term stability, some similar compounds require storage at -20°C, protected from light.[5] Always consult the supplier's specific storage recommendations.

Handling and Experimental Use
  • Designated Area: Conduct all handling and weighing of this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][3]

  • Avoid Dust and Aerosols: Handle the solid compound carefully to avoid the formation of dust.[1][4] If creating solutions, add the solid to the solvent slowly to prevent aerosolization.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[3]

  • Spill Response: In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent, and place it in a sealed container for disposal.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations. While polyethylene glycol is generally considered biodegradable, it is important to follow established laboratory waste procedures.[6]

  • Waste Segregation: Collect all waste materials containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a clearly labeled, sealed waste container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[4][6] This typically involves arranging for collection by a licensed chemical waste disposal contractor.[6]

  • Prevent Environmental Release: Do not dispose of this compound down the drain or in the general trash.[4][6] Preventing the entry of the compound into waterways and soil is a critical responsibility.

Quantitative Data

The following table summarizes key physical and chemical properties based on data for Polyethylene Glycol 2000.

PropertyValue
Physical State Solid[1]
Appearance White[1]
Melting Point 44 - 48 °C[1]
Solubility Soluble in water[1]

Experimental Workflow and Disposal

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

A Receiving this compound B Inspect Container for Damage A->B C Store in Cool, Dry, Well-Ventilated Area (Check for specific temperature requirements) B->C No Damage D Handling and Use C->D E Wear Appropriate PPE (Goggles, Gloves, Lab Coat) D->E L Spill Occurs D->L F Work in a Ventilated Area (e.g., Fume Hood) E->F G Avoid Dust and Aerosol Formation F->G H Experiment Complete G->H I Waste Generation H->I J Segregate Chemical Waste in Labeled, Sealed Container I->J K Dispose via Licensed Chemical Waste Contractor J->K L->E M Absorb with Inert Material L->M M->J

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.